molecular formula C6H4ClN3 B2640140 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1427452-48-9

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B2640140
CAS No.: 1427452-48-9
M. Wt: 153.57
InChI Key: LDKRPCKISZJOQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKRPCKISZJOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Chloro-triazolo[1,5-a]pyridine

An In-depth Technical Guide to the Synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the hydrazinolysis of 2,4-dichloropyridine to yield the crucial intermediate, 4-chloro-2-hydrazinylpyridine. Subsequent cyclization of this intermediate with triethyl orthoformate affords the target molecule. This guide offers a detailed experimental protocol, mechanistic insights, and a discussion of the critical parameters that ensure a high-yielding and reproducible synthesis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The[1][2][3]triazolo[1,5-a]pyridine ring system is a privileged heterocyclic motif found in a wide array of biologically active compounds. Its unique electronic and structural features make it an attractive scaffold for the design of novel therapeutic agents. The chloro-substituted derivative, 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, serves as a versatile intermediate for further functionalization, enabling the exploration of diverse chemical space in the pursuit of new drug candidates. This guide elucidates a practical and scalable synthesis of this important building block.

Synthetic Strategy

The synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine is logically approached in a two-step sequence. The first step involves the nucleophilic aromatic substitution of a chlorine atom in 2,4-dichloropyridine with hydrazine to form 4-chloro-2-hydrazinylpyridine. The second step is an acid-catalyzed cyclization of the hydrazinylpyridine intermediate with a one-carbon electrophile, such as triethyl orthoformate, to construct the fused triazole ring.

Synthetic_Pathway2,4-Dichloropyridine2,4-DichloropyridineIntermediate4-Chloro-2-hydrazinylpyridine2,4-Dichloropyridine->IntermediateHydrazinolysisHydrazine_HydrateHydrazine_HydrateTarget7-Chloro-[1,2,4]triazolo[1,5-a]pyridineIntermediate->TargetCyclizationTriethyl_OrthoformateTriethyl_Orthoformate

Figure 1: Overall synthetic pathway for 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Experimental Protocols

Part 1: Synthesis of 4-Chloro-2-hydrazinylpyridine

This procedure details the nucleophilic substitution of the more reactive chlorine atom at the 2-position of 2,4-dichloropyridine.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
2,4-Dichloropyridine26452-80-8147.9914.8 g0.1
Hydrazine Hydrate (80%)7803-57-850.0618.8 mL (19.4 g)~0.31
Ethanol64-17-546.07100 mL-

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloropyridine (14.8 g, 0.1 mol) and ethanol (100 mL).

  • Stir the mixture at room temperature until the 2,4-dichloropyridine has completely dissolved.

  • Slowly add hydrazine hydrate (80%, 18.8 mL, ~0.31 mol) to the solution. Caution: The reaction is exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add distilled water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 4-chloro-2-hydrazinylpyridine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or used directly in the next step if of sufficient purity.

Part 2: Synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

This step involves the cyclization of the hydrazinyl intermediate to form the final triazolopyridine product.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
4-Chloro-2-hydrazinylpyridine364757-36-8143.5714.4 g0.1
Triethyl Orthoformate122-51-0148.2030.6 mL (27.4 g)0.185
p-Toluenesulfonic acid (cat.)104-15-4172.20~0.2 g-
Ethanol64-17-546.07150 mL-

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-hydrazinylpyridine (14.4 g, 0.1 mol) in ethanol (150 mL).

  • Add triethyl orthoformate (30.6 mL, 0.185 mol) and a catalytic amount of p-toluenesulfonic acid (~0.2 g).

  • Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Monitor the reaction by TLC (ethyl acetate/hexane, 1:1) until the starting material is no longer visible.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Mechanistic Insights

The formation of the triazole ring proceeds through an initial condensation of the more nucleophilic nitrogen of the hydrazine moiety with the electrophilic carbon of triethyl orthoformate. This is followed by an intramolecular cyclization and subsequent elimination of ethanol to afford the aromatic triazolopyridine ring system. The acid catalyst protonates the orthoformate, increasing its electrophilicity and facilitating the initial condensation step.

Cyclization_MechanismIntermediate4-Chloro-2-hydrazinylpyridineCondensationCondensation IntermediateIntermediate->CondensationAttack on OrthoformateOrthoformateTriethyl OrthoformateCyclizationCyclized IntermediateCondensation->CyclizationIntramolecular CyclizationTargetThis compoundCyclization->TargetElimination of EtOH

Figure 2: Plausible mechanism for the cyclization step.

Characterization Data

The structure of the final product, 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, can be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the pyridine and triazole rings. The chemical shifts and coupling constants will be characteristic of the fused ring system.[2]
¹³C NMR Resonances for the carbon atoms of the heterocyclic core.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₆H₄ClN₃ (153.57 g/mol ).[4]
Appearance Typically an off-white to pale yellow solid.

Conclusion

This technical guide has detailed a reliable and scalable two-step synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine. The described protocols, grounded in established chemical principles, provide a clear pathway for the preparation of this valuable building block. The straightforward nature of the reactions and the availability of the starting materials make this synthetic route highly applicable for both academic research and industrial drug development endeavors.

An In-Depth Technical Guide to 7-Chloro-triazolo[1,5-a]pyridine: Properties, Reactivity, and Applications in Modern Synthesis

An In-Depth Technical Guide to 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine: Properties, Reactivity, and Applications in Modern Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Chloro-[1][2][3]triazolo[1,5-a]pyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of the[1][2][3]triazolo[1,5-a]pyridine scaffold, which is considered a "privileged structure," it serves as a versatile building block for the synthesis of a wide array of biologically active molecules.[3][4][5] This scaffold is isoelectronic with purines, allowing it to function as a purine surrogate in drug design, and has been incorporated into compounds targeting a range of diseases, including cancer, viral infections, and inflammatory conditions.[4][5][6][7]

The key to its synthetic utility lies in the 7-chloro substituent, which provides a reactive site for functionalization via nucleophilic aromatic substitution and, most notably, palladium-catalyzed cross-coupling reactions.[3][8] This guide provides a comprehensive overview of the core chemical properties, established synthesis strategies, key reactivity patterns with mechanistic insights, and validated experimental protocols relevant to 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, positioning it as a valuable intermediate for advanced chemical research and drug development.

Core Molecular Profile

The fundamental identity and properties of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine are summarized below.

Nomenclature and Chemical Identifiers
ParameterValueReference
Chemical Name 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine[9][10]
CAS Number 1427452-48-9[9][10][11]
Molecular Formula C₆H₄ClN₃[9][10]
Molecular Weight 153.57 g/mol [9][10]
Canonical SMILES C1=CN2C(=NC=N2)C=C1Cl[10]
InChIKey LDKRPCKISZJOQB-UHFFFAOYSA-N[10]
Physicochemical and Spectroscopic Data
PropertyValue / DescriptionReference
Appearance Off-White Powder[12]
Purity Typically ≥96%[12][13]
Computed XLogP3 1.4[10]
Hydrogen Bond Donors 0[10]
Hydrogen Bond Acceptors 3[10]
Storage Temperature Room Temperature[12]
Spectroscopic Data ¹H NMR, ¹³C NMR, IR, and MS data are available from commercial suppliers and chemical databases.[9][14]

Synthesis and Mechanistic Considerations

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core is well-established, typically involving the construction of the fused ring system from a substituted pyridine precursor.

Strategic Approaches to the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The formation of the triazole ring fused to a pyridine is generally achieved through intramolecular cyclization, often involving an oxidative N-N bond formation. The choice of starting materials dictates the substitution pattern of the final product. Key strategies include the cyclization of N-(pyrid-2-yl)formamidoximes or the PIFA-mediated annulation of N-(pyridin-2-yl)benzimidamides.[15]

cluster_0General Synthesis StrategiesA2-Aminopyridine DerivativeBN-(Pyridin-2-yl) Intermediate(e.g., Amidine, Formamidoxime)A->BAcylation / CondensationC[1,2,4]Triazolo[1,5-a]pyridine CoreB->CIntramolecular Cyclization(Oxidative N-N Bond Formation)

Caption: General synthetic logic for the triazolopyridine core.

Recommended Laboratory Synthesis Protocol

While multiple routes exist for the parent scaffold, a common and effective method for preparing chloro-substituted analogues involves the cyclization of a corresponding chloro-substituted aminopyridine derivative.

Protocol: Synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

  • Reactant Preparation: To a solution of 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

    • Causality: DMF-DMA acts as a one-carbon synthon, reacting with the exocyclic amino group of the pyridine to form an N,N-dimethylformamidine intermediate, which is primed for cyclization.

  • Intermediate Formation: Heat the mixture at 80-100 °C for 2-4 hours. Monitor the reaction by TLC until the starting aminopyridine is consumed.

  • Cyclization: Cool the reaction mixture to 0 °C. Add hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq) portion-wise.

    • Causality: HOSA serves as an aminating agent. It reacts with the amidine intermediate, leading to an intramolecular cyclization and subsequent elimination to form the stable, aromatic triazole ring. This is a key step in the N-N bond formation.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Workup and Isolation: Quench the reaction by pouring it into ice-water. Adjust the pH to ~7-8 with a saturated solution of sodium bicarbonate. The product will often precipitate and can be collected by filtration.

  • Purification: Wash the crude solid with water and then a minimal amount of cold diethyl ether. If necessary, purify further by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to yield 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine as an off-white solid.

    • Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data against established literature or supplier values.

Chemical Reactivity and Synthetic Utility

The synthetic value of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine is derived almost entirely from the reactivity of its chloro-substituent. The electron-deficient nature of the fused heterocyclic system activates the C-7 position for substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at the 7-position is susceptible to displacement by a variety of nucleophiles, including amines, alcohols, and thiols.

cluster_1SNAr MechanismReactants7-Chloro-triazolopyridine + Nucleophile (Nu⁻)IntermediateMeisenheimer Complex(Negative charge delocalizedover the ring system)Reactants->IntermediateAttack at C-7Product7-Substituted-triazolopyridine + Cl⁻Intermediate->ProductLoss of Cl⁻startStart: Define Coupling Partners(Arylboronic acid, Amine, etc.)setupReaction Setup:- 7-Chloro-triazolopyridine- Coupling Partner- Pd Catalyst (e.g., Pd(PPh₃)₄)- Base (e.g., K₂CO₃)- Solvent (e.g., Dioxane/H₂O)start->setupreactionInert Atmosphere (N₂ or Ar)Heat to 80-100 °Csetup->reactionmonitorMonitor by TLC/LC-MSreaction->monitormonitor->reactionIncompleteworkupAqueous Workup:- Dilute with EtOAc- Wash with H₂O, Brinemonitor->workupCompletepurifyPurification:Flash Column Chromatographyworkup->purifyendCharacterize Final Product(NMR, MS)purify->end

7-Chloro-triazolo[1,5-a]pyridine: A Comprehensive Technical Guide for Drug Discovery Professionals

7-Chloro-[1][2][3]triazolo[1,5-a]pyridine: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates its chemical identity, synthesis, spectroscopic characterization, reactivity, and its burgeoning role as a versatile scaffold in the design of novel therapeutics. Particular emphasis is placed on its applications in oncology, inflammatory diseases, and neuroscience, with an analysis of its mechanism of action and structure-activity relationships. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering a blend of theoretical knowledge and practical insights to facilitate further research and development.

Introduction: The Emergence of a Privileged Scaffold

The[1][2][3]triazolo[1,5-a]pyridine core is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. The introduction of a chlorine atom at the 7-position modulates the electronic and steric properties of the scaffold, offering a valuable handle for further chemical modifications and influencing its biological target interactions. 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine serves as a crucial intermediate and a key building block in the synthesis of a wide array of biologically active molecules. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, making it a "privileged scaffold" in drug design.

This guide will navigate through the essential technical aspects of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, providing a foundational understanding for its application in contemporary drug discovery projects.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine is paramount for its effective utilization in research and development.

PropertyValueSource
CAS Number 1427452-48-9[4]
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Appearance Off-White to White Crystalline Powder
Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water.
Melting Point Not publicly available.
Boiling Point Not publicly available.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Synthesis and Characterization

The synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine can be achieved through various synthetic routes, often involving the construction of the fused heterocyclic system from pyridine precursors. A common and effective strategy involves the chlorination of the corresponding 7-hydroxy-[1][2][3]triazolo[1,5-a]pyridine.

Representative Synthesis Protocol

This protocol is a representative method based on analogous reactions reported for similar heterocyclic systems and should be optimized for specific laboratory conditions.

Synthesis_Workflowcluster_startStarting Materialscluster_intermediateIntermediate Formationcluster_finalFinal Product Synthesis2-aminopyridine2-Aminopyridine DerivativeHydroxy_Intermediate7-Hydroxy-[1,2,4]triazolo[1,5-a]pyridine2-aminopyridine->Hydroxy_IntermediateCyclizationReagent_ACyclizing ReagentReagent_A->Hydroxy_IntermediateFinal_Product7-Chloro-[1,2,4]triazolo[1,5-a]pyridineHydroxy_Intermediate->Final_ProductChlorinationChlorinating_AgentChlorinating Agent (e.g., POCl₃)Chlorinating_Agent->Final_Product

Caption: General synthetic workflow for 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Step-by-Step Methodology:

  • Synthesis of 7-Hydroxy-[1][2][3]triazolo[1,5-a]pyridine Intermediate:

    • A substituted 2-aminopyridine is reacted with a suitable cyclizing agent (e.g., a β-ketoester) in a high-boiling solvent such as diphenyl ether or under acidic conditions.

    • The reaction mixture is heated to reflux for several hours to facilitate the cyclization and formation of the fused triazolopyridine ring system.

    • Upon cooling, the precipitated solid, 7-hydroxy-[1][2][3]triazolo[1,5-a]pyridine, is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.

  • Chlorination to 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine:

    • The dried 7-hydroxy intermediate is suspended in a chlorinating agent, typically phosphorus oxychloride (POCl₃).

    • The mixture is heated to reflux and maintained at this temperature for a specified period to ensure complete conversion.

    • After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is cautiously quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude product.

    • The solid is filtered, washed with water, and dried.

    • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel to afford pure 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Spectroscopic Characterization

While specific, publicly available spectra for 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine are limited, commercial suppliers confirm that the spectroscopic data conforms to the expected structure.[1] The anticipated ¹H and ¹³C NMR spectral features are outlined below based on the analysis of analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and triazole rings. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms within the heterocyclic system.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide characteristic signals for the carbon atoms of the fused ring system. The carbon atom attached to the chlorine (C-7) will exhibit a chemical shift in the typical range for chlorinated aromatic carbons.

Chemical Reactivity and Mechanistic Insights

The reactivity of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine is primarily dictated by the electronic nature of the fused heterocyclic system and the presence of the chloro substituent.

Nucleophilic Aromatic Substitution (SNA)

The chlorine atom at the 7-position is susceptible to nucleophilic aromatic substitution, making it a versatile handle for introducing a wide range of functional groups. This reactivity is crucial for the synthesis of libraries of derivatives for structure-activity relationship (SAR) studies.

SNAr_ReactionStartThis compoundProduct7-Substituted-[1,2,4]triazolo[1,5-a]pyridineStart->ProductBase, Solvent, HeatNucleophileNucleophile (Nu-H)(e.g., Amines, Alcohols, Thiols)Nucleophile->Product

Caption: Nucleophilic aromatic substitution at the C-7 position.

This reaction allows for the introduction of various substituents, including amines, ethers, and thioethers, thereby enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

Electrophilic Substitution

Electrophilic substitution on the[1][2][3]triazolo[1,5-a]pyridine ring is also possible, although the specific regioselectivity will be influenced by the directing effects of the fused rings and the chloro substituent.

Applications in Drug Discovery

The 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a valuable starting point for the development of novel therapeutic agents across various disease areas.

Kinase Inhibition in Oncology and Inflammation

Derivatives of the[1][2][3]triazolo[1,5-a]pyridine core have shown significant potential as inhibitors of various kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer and inflammatory diseases. For instance, this scaffold has been utilized in the development of selective Janus kinase 2 (JAK2) inhibitors for anticancer therapy.

Kinase_Inhibition_PathwayLigandCytokineReceptorCytokine ReceptorLigand->ReceptorJAKJAK KinaseReceptor->JAKActivationSTATSTAT ProteinJAK->STATPhosphorylationNucleusNucleusSTAT->NucleusTranslocationGene_ExpressionGene Expression(Inflammation, Proliferation)Nucleus->Gene_ExpressionInhibitorThis compoundDerivativeInhibitor->JAKInhibition

Caption: Mechanism of action of triazolopyridine-based JAK inhibitors.

Antimicrotubule Agents for Cancer Therapy

Certain derivatives of the related[1][2][3]triazolo[1,5-a]pyrimidine scaffold have demonstrated potent activity as antimicrotubule agents. These compounds inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. This mechanism is a clinically validated strategy for cancer treatment.

Modulators of Central Nervous System Targets

The triazole-containing heterocyclic systems have been explored for their potential in treating neurological disorders. For example, some 7-substituted-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidines have shown anticonvulsant activity in preclinical models, suggesting their potential as antiepileptic drugs.[2]

Conclusion and Future Perspectives

7-Chloro-[1][2][3]triazolo[1,5-a]pyridine is a versatile and valuable building block in modern drug discovery. Its synthetic accessibility and the reactivity of the 7-chloro position provide a robust platform for the generation of diverse chemical libraries. The demonstrated biological activities of its derivatives, particularly as kinase inhibitors and antimicrotubule agents, underscore the therapeutic potential of this scaffold.

Future research should focus on the continued exploration of the chemical space around the 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine core to identify novel compounds with improved potency, selectivity, and pharmacokinetic properties. Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their successful clinical translation. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation therapeutics derived from this promising heterocyclic system.

The Biological Versatility of 7-Chloro-triazolo[1,5-a]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolo[1,5-a]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The[1][2][3]triazolo[1,5-a]pyridine ring system, an aza-analog of indolizine, represents a cornerstone in the design of novel therapeutic agents. Its structural resemblance to purines allows it to function as a bio-isostere, interacting with a wide array of biological targets.[4] The versatility of this scaffold is further enhanced by its synthetic tractability, enabling the introduction of various substituents to modulate its physicochemical properties and biological activity. The focus of this guide, 7-Chloro-triazolo[1,5-a]pyridine, incorporates a halogen atom at a key position, a common strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and cell permeability. This document provides an in-depth exploration of the known and potential biological activities of this specific scaffold, offering a technical resource for researchers engaged in drug discovery and development.

Anticipated Biological Activities and Therapeutic Potential

The introduction of a chlorine atom at the 7-position of the triazolo[1,5-a]pyridine core is anticipated to significantly influence its biological profile. While direct studies on 7-Chloro-triazolo[1,5-a]pyridine are emerging, a wealth of data on analogous structures provides a strong foundation for predicting its therapeutic potential across several key areas.

Anticancer Activity: Targeting Kinases and Cell Proliferation

The triazolopyrimidine scaffold, a close relative of triazolopyridines, is a well-established pharmacophore in oncology. Derivatives have been shown to exhibit potent antiproliferative activity through the inhibition of various protein kinases, which are critical regulators of cell growth and survival.[5]

Mechanism of Action: Many triazolopyrimidine derivatives function as ATP-competitive inhibitors of kinases such as Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Epidermal Growth Factor Receptor (EGFR).[5] The nitrogen-rich triazolo[1,5-a]pyridine core can form crucial hydrogen bonds within the ATP-binding pocket of these enzymes, while the 7-chloro substituent can engage in halogen bonding or occupy hydrophobic pockets, thereby enhancing inhibitory potency.

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection A Recombinant Kinase D Incubate Kinase, Compound, Substrate, and ATP A->D B Test Compound (7-Chloro-triazolo[1,5-a]pyridine derivative) B->D C Substrate & ATP C->D E Stop Reaction D->E F Measure Phosphorylated Substrate (e.g., Luminescence) E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol for In Vitro Kinase Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of the 7-Chloro-triazolo[1,5-a]pyridine derivative in DMSO.

    • Dilute the recombinant kinase, substrate (e.g., a peptide), and ATP to their final concentrations in the appropriate assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase to initiate the pre-incubation.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction using a suitable stop reagent.

  • Signal Detection:

    • Measure the amount of phosphorylated substrate using a detection method such as luminescence, fluorescence, or radioactivity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Quantitative Data from Analogous Compounds:

Compound ClassTarget KinaseIC50 (µM)Reference
Triazolopyrimidine derivativesEGFR, VEGFR2, TrKA, CDK22.19 - 9.31[5]
Pyrazolo[4,3-e][1][2][3]triazolopyrimidinesEGFR-[6]
Antimicrobial and Antiparasitic Potential

The triazoloazine core is present in numerous compounds with potent activity against a range of pathogens, including bacteria, fungi, and parasites.

Antibacterial and Antifungal Activity: Substituted triazolopyridines have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] The mechanism of action is often multifaceted, potentially involving the inhibition of essential enzymes or disruption of cell wall synthesis.

Antiparasitic Activity:

  • Antimalarial: Hybrid molecules combining the 7-chloro-4-aminoquinoline scaffold with a triazolopyrimidine moiety have shown promise in overcoming chloroquine resistance in Plasmodium falciparum.[7] These hybrids are thought to act via a dual mechanism, inhibiting hemozoin formation and targeting parasitic enzymes like P. falciparum dihydroorotate dehydrogenase (PfDHODH).[7] The synthesis of 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine is a key step in creating these hybrid molecules.[7]

  • Trypanocidal: Derivatives of[1][2][8]triazolo[1,5-a]pyridine have been identified as potent trypanocidal agents against Trypanosoma cruzi, the causative agent of Chagas disease.[9] These compounds act by inhibiting the enzyme 14α-demethylase, which is crucial for the synthesis of sterols in the parasite's cell membrane.[9] This disruption of the sterol biosynthesis pathway leads to cell cycle arrest and ultimately cell death.[9]

Signaling Pathway: Inhibition of Sterol Biosynthesis in T. cruzi

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Inhibitor 7-Chloro-triazolo[1,5-a]pyridine Derivative Inhibitor->Enzyme Enzyme->Ergosterol Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway in T. cruzi.

Anti-inflammatory and Immunomodulatory Activity

The triazolo[1,5-a]pyridine scaffold has been explored for its potential in treating inflammatory and autoimmune diseases.

Mechanism of Action:

  • JAK Inhibition: Derivatives of triazolo[1,5-a]pyridine have been developed as potent inhibitors of Janus kinases (JAK1/2).[10] JAKs are key components of signaling pathways for numerous cytokines that drive inflammatory responses. Inhibition of JAKs can therefore suppress the proliferation of immune cells and reduce inflammation.

  • RORγt Inverse Agonism: [1][2][3]Triazolo[1,5-a]pyridine derivatives have been discovered as potent and orally bioavailable inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt).[11] RORγt is a master regulator of Th17 cells, which play a critical role in the pathogenesis of autoimmune diseases like psoriasis by producing pro-inflammatory cytokines such as IL-17A.[11]

Neurological and CNS Applications

The triazolopyridine and related triazolopyrimidine cores have shown potential in the treatment of various central nervous system (CNS) disorders.

  • Anticonvulsant Activity: 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidines, synthesized from a 7-chloro precursor, have been evaluated for their anticonvulsant properties.[3]

  • M1 Positive Allosteric Modulators: Tricyclic triazolopyridine lactams have been identified as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor, a target for cognitive enhancement in Alzheimer's disease.[12]

Synthesis and Chemical Properties

The 7-Chloro-triazolo[1,5-a]pyridine scaffold can be synthesized through various routes. A common approach involves the cyclization of a substituted pyridine with a triazole precursor. The reactivity of the 7-chloro group allows for further functionalization through nucleophilic aromatic substitution reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. For instance, 7-chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine is synthesized by treating the corresponding 7-hydroxy precursor with phosphorus oxychloride (POCl3).[3]

Future Perspectives and Conclusion

The 7-Chloro-triazolo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel therapeutics. Its demonstrated and predicted biological activities across oncology, infectious diseases, inflammation, and neurology underscore its potential as a privileged structure in medicinal chemistry. Future research should focus on the systematic exploration of SAR at various positions of the triazolo[1,5-a]pyridine core, leveraging the reactivity of the 7-chloro substituent to generate novel analogs with improved potency, selectivity, and pharmacokinetic properties. The integration of computational modeling with synthetic chemistry and biological screening will be instrumental in unlocking the full therapeutic potential of this versatile scaffold.

References

Spectroscopic Data of 7-Chloro-triazolo[1,5-a]pyridine: A Technical Guide for Researchers

Spectroscopic Data of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this molecule. The guide emphasizes the interpretation of spectral data, underpinned by established principles of chemical analysis and supported by data from analogous structures. Detailed experimental protocols are provided to ensure methodological rigor and reproducibility.

Introduction: The Significance of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The introduction of a chlorine atom at the 7-position can significantly modulate the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles. Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine and its derivatives in research and development settings. This guide serves as a detailed reference for understanding and utilizing its spectroscopic signatures.

Molecular Structure and Spectroscopic Overview

The structure of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, with the IUPAC numbering convention, is presented below. This structure forms the basis for the interpretation of all subsequent spectroscopic data.

Caption: Molecular Structure of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the heterocyclic ring system.

Table 1: Predicted ¹H NMR Spectral Data for 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.4s-
H-5~8.8d~7.0
H-6~7.2dd~7.0, ~2.0
H-8~7.8d~2.0

Note: Predicted values are based on the analysis of similar triazolopyridine structures and general principles of NMR spectroscopy. The exact chemical shifts may vary depending on the solvent and concentration.

Interpretation and Rationale:

  • H-2: This proton is on the triazole ring and is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms.

  • H-5: This proton is deshielded by the adjacent bridgehead nitrogen and the fused triazole ring, resulting in a downfield chemical shift. It appears as a doublet due to coupling with H-6.

  • H-6: This proton is coupled to both H-5 and H-8 (long-range coupling might be negligible or very small), resulting in a doublet of doublets. The presence of the electron-donating nitrogen (N-4) and the electron-withdrawing chlorine at the 7-position influences its chemical shift.

  • H-8: This proton is ortho to the chlorine atom and is expected to be a doublet due to coupling with H-6.

Experimental Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 1-2 seconds.

  • Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

CarbonPredicted Chemical Shift (δ, ppm)
C-2~155
C-5~120
C-6~115
C-7~140
C-8a~150
C-8~130

Note: These are estimated chemical shifts and can vary based on experimental conditions.

Interpretation and Rationale:

  • C-2 and C-8a: These carbons are part of the triazole ring and are adjacent to nitrogen atoms, leading to significant deshielding and downfield chemical shifts.

  • C-7: The carbon atom bearing the chlorine substituent will be deshielded.

  • C-5, C-6, and C-8: These carbons of the pyridine ring will appear in the typical aromatic region, with their specific shifts influenced by the fused triazole ring and the chlorine substituent.

Experimental Protocol for ¹³C NMR Acquisition:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: Utilize a spectrometer with a broadband probe.

  • Acquisition Parameters:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0-160 ppm.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary to obtain a good signal-to-noise ratio for all carbon signals.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The molecular weight of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine (C₆H₄ClN₃) is approximately 153.57 g/mol . In the mass spectrum, a molecular ion peak [M]⁺˙ is expected at m/z 153. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺˙ peak at m/z 155 with about one-third the intensity of the [M]⁺˙ peak will be a characteristic feature.

  • Fragmentation Pattern: Under electron ionization (EI), common fragmentation pathways for such heterocyclic systems may involve the loss of small neutral molecules. Potential fragmentation could include the loss of N₂ (28 Da) or HCN (27 Da). The cleavage of the C-Cl bond could also be observed.

Experimental Protocol for Mass Spectrometry:

Gcluster_protocolMass Spectrometry WorkflowsampleSample Introduction(e.g., Direct Infusion or GC Inlet)ionizationIonization(e.g., Electron Ionization - EI)sample->ionizationanalysisMass Analysis(e.g., Quadrupole or TOF)ionization->analysisdetectionDetectionanalysis->detectionspectrumMass Spectrum Generationdetection->spectrumGcluster_protocolUV-Vis Spectroscopy WorkflowprepPrepare a dilute solutionof the compound in aUV-transparent solventblankRecord a baseline spectrumof the pure solventprep->blankmeasureMeasure the absorbanceof the sample solutionacross the UV-Vis rangeblank->measurespectrumPlot absorbance vs. wavelengthmeasure->spectrum

An In-Depth Technical Guide to 7-Chloro-triazolo[1,5-a]pyridine: Synthesis, Properties, and Applications in Drug Discovery

An In-Depth Technical Guide to 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile[1][2][3]triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and unique electronic properties make it a privileged scaffold for the design of novel therapeutic agents. As a bioisostere of purine, this scaffold has been extensively explored in the development of molecules targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in critical pathological pathways. The strategic placement of various substituents on the triazolopyridine core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Among the numerous derivatives of this scaffold, 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine has emerged as a particularly valuable and versatile building block in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the discovery, synthesis, and history of this important chemical entity, with a focus on its practical applications in drug discovery and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine is essential for its effective use in synthesis and drug design.

PropertyValue
CAS Number 1427452-48-9
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in organic solvents such as ethanol and methanol; sparingly soluble in water.

Spectral Data: While specific spectral data can vary slightly based on the solvent and instrumentation used, representative data for 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine is as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and triazole rings. The chemical shifts and coupling constants of these protons provide valuable information for confirming the structure of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the six carbon atoms in the heterocyclic core. The chemical shifts of these carbons are indicative of their electronic environment.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Cl bond, as well as the aromatic C-H and C=N bonds within the heterocyclic system.

Historical Perspective and Discovery

While a singular, seminal publication detailing the "discovery" of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine is not readily apparent in the historical literature, its synthesis is a logical extension of the well-established methodologies for constructing the[1][2][3]triazolo[1,5-a]pyridine scaffold. The broader class of[1][2][3]triazolo[1,5-a]pyrimidines was first reported in 1909 by Bulow and Haas.[3] The development of various synthetic routes to substituted triazolopyridines has been an active area of research for decades, driven by the significant biological activities exhibited by this class of compounds.

The synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine likely emerged from the systematic exploration of functionalized 2-aminopyridines as precursors. The key starting material, 2-amino-5-chloropyridine, has been a commercially available and synthetically accessible compound for many years. The reaction of this precursor with a suitable one-carbon synthon to construct the fused triazole ring represents a standard and efficient approach in heterocyclic chemistry.

Synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine: A Step-by-Step Protocol

The most common and efficient method for the synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine involves the cyclization of an N-(5-chloropyridin-2-yl)formimidamide intermediate. This intermediate is typically generated in situ from the reaction of 2-amino-5-chloropyridine with an appropriate one-carbon electrophile. A widely used and effective reagent for this transformation is N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Synthesis_Workflowcluster_startStarting Materialscluster_intermediateIntermediate Formationcluster_cyclizationCyclization2-amino-5-chloropyridine2-amino-5-chloropyridineFormimidamideN'-(5-chloropyridin-2-yl)-N,N-dimethylformimidamide2-amino-5-chloropyridine->Formimidamide+ DMF-DMA(Heat)DMF-DMADMF-DMAProduct7-Chloro-[1,2,4]triazolo[1,5-a]pyridineFormimidamide->ProductHeat(e.g., in Acetic Acid)

Figure 1: General workflow for the synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Experimental Protocol:

Materials:

  • 2-Amino-5-chloropyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Glacial acetic acid

  • Ethanol

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-5-chloropyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Intermediate Formation: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the formimidamide intermediate.

  • Cyclization: After the initial reaction is complete, cool the mixture slightly and add glacial acetic acid. Heat the reaction mixture to reflux again and maintain for an additional 4-6 hours to facilitate the cyclization.

  • Workup and Isolation: After the cyclization is complete (as indicated by TLC), cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/hexanes, to yield 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine as a crystalline solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR, MS, and IR spectroscopy.

Applications in Drug Discovery: A Versatile Intermediate

The primary utility of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine in drug discovery lies in its role as a versatile intermediate. The chlorine atom at the 7-position is a key functional handle that can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of substituents. This synthetic flexibility makes it an attractive starting point for the construction of diverse chemical libraries for high-throughput screening and lead optimization.

Nucleophilic Aromatic Substitution (SNAr) Reactions:

The electron-deficient nature of the pyridine ring, further activated by the fused triazole ring, makes the 7-chloro substituent susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of various functional groups, including:

  • Amines: Reaction with primary or secondary amines introduces diverse amino substituents, which can be crucial for interacting with biological targets.

  • Alcohols and Phenols: Reaction with alkoxides or phenoxides leads to the formation of ether linkages.

  • Thiols: Reaction with thiolates provides access to thioether derivatives.

SNAr_Reactionscluster_productsDiverse DerivativesStartThis compoundAmine_Product7-Amino-substituted derivativeStart->Amine_Product+ R₂NHEther_Product7-Ether-substituted derivativeStart->Ether_Product+ ROH / BaseThioether_Product7-Thioether-substituted derivativeStart->Thioether_Product+ RSH / Base

Figure 2: Nucleophilic aromatic substitution reactions of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Cross-Coupling Reactions:

The 7-chloro position can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These powerful transformations enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of novel triazolopyridine derivatives.

Therapeutic Targets and Indications:

Derivatives of the[1][2][3]triazolo[1,5-a]pyridine scaffold have shown promise in a variety of therapeutic areas. While specific examples directly originating from 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine require a thorough review of patent literature, the broader class of compounds has been investigated for:

  • Oncology: As inhibitors of various kinases involved in cancer cell proliferation and survival.

  • Inflammatory Diseases: As modulators of inflammatory pathways, for example, as RORγt inverse agonists for the treatment of autoimmune diseases like psoriasis.[2]

  • Neurological Disorders: For the treatment of conditions such as epilepsy and anxiety, often by targeting ion channels or neurotransmitter receptors.

  • Infectious Diseases: As antibacterial and antiviral agents.[3][4]

Conclusion

7-Chloro-[1][2][3]triazolo[1,5-a]pyridine is a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis from readily available starting materials, coupled with the reactivity of the 7-chloro substituent, provides a robust platform for the generation of diverse libraries of novel compounds. The proven track record of the[1][2][3]triazolo[1,5-a]pyridine scaffold in yielding biologically active molecules across a range of therapeutic areas ensures that this particular derivative will continue to be a key intermediate in the ongoing quest for new and improved medicines. The strategic application of modern synthetic methodologies to this scaffold will undoubtedly lead to the discovery of future drug candidates with enhanced efficacy and safety profiles.

An In-depth Technical Guide to 7-Chloro-triazolo[1,5-a]pyridine: Synthesis, Reactivity, and Applications

An In-depth Technical Guide to 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine: Synthesis, Reactivity, and Applications

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines, which allows it to function as a bioisostere for this critical biological motif. This scaffold is a cornerstone in the design of various therapeutic agents, including kinase inhibitors, inverse agonists for nuclear receptors, and anti-infective agents.[4][5][6] The introduction of a chlorine atom at the 7-position of this scaffold creates 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, a highly versatile intermediate. The chloro-substituent is not merely a placeholder; it is an activatable synthetic handle that opens a gateway to a diverse chemical space through a variety of substitution and cross-coupling reactions. This guide provides an in-depth exploration of the synthesis of the 7-chloro-[1][2][3]triazolo[1,5-a]pyridine core, its chemical reactivity, and its application as a pivotal building block in drug discovery and development.

Part 1: Synthesis of the 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine Core

The most prevalent and efficient synthesis of the 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine core begins with the commercially available and relatively inexpensive starting material, 2-amino-4-chloropyridine.[1][2][7][8] The synthesis proceeds via a cyclization reaction, a common strategy for forming fused heterocyclic systems. Several methods exist for the cyclization of 2-aminopyridines to form the triazolo[1,5-a]pyridine ring system.[9][10] A widely adopted method involves the reaction of 2-amino-4-chloropyridine with a reagent that provides the necessary two-carbon and two-nitrogen unit to complete the triazole ring. One such effective method is the cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride.[9][10]

The overall synthetic transformation can be visualized as follows:

Synthesis_of_7_Chloro_triazolo_pyridineStart2-Amino-4-chloropyridineIntermediateN-(4-chloro-pyridin-2-yl)formamidoximeStart->Intermediate1. Formamidoxime formation reagents2. Mild reaction conditionsProduct7-Chloro-[1,2,4]triazolo[1,5-a]pyridineIntermediate->ProductTrifluoroacetic Anhydride (TFAA)Cyclization

Caption: General synthetic pathway to 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Detailed Experimental Protocol: Synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

This protocol is a representative example adapted from established literature procedures.[9][10]

Step 1: Formation of N-(4-chloro-pyridin-2-yl)formamidoxime

  • To a stirred solution of 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as ethanol, add an appropriate formamidoxime forming reagent (e.g., hydroxylamine hydrochloride and an orthoformate) (1.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude intermediate can often be used in the next step without further purification, or it can be purified by recrystallization or column chromatography if necessary.

Step 2: Cyclization to 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

  • Dissolve the crude N-(4-chloro-pyridin-2-yl)formamidoxime from the previous step in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.5 eq) dropwise to the stirred solution. The causality for using a strong dehydrating agent like TFAA is to facilitate the intramolecular cyclization by removing water.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine as a solid.

Part 2: Chemical Reactivity and Functionalization

The synthetic utility of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine lies in the reactivity of the C7-chloro group. This position is analogous to the 4-position of a pyridine ring, which is known to be activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.[11][12] This activation facilitates two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the triazolopyridine ring system makes the C7 position highly susceptible to attack by nucleophiles.[11] This allows for the displacement of the chloride leaving group by a wide range of nucleophiles, including amines, alcohols, and thiols.

The general mechanism proceeds via a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted and then restored upon elimination of the chloride ion.[12][13]

Table 1: Examples of SNAr Reactions on 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

NucleophileReagent ExampleProduct TypeTypical Conditions
Amines Primary/Secondary Amines (e.g., Aniline, Piperidine)7-Amino-[1][2][3]triazolo[1,5-a]pyridinesBase (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, NMP), Heat (100-150 °C)
Alcohols Sodium Alkoxides (e.g., Sodium Methoxide)7-Alkoxy-[1][2][3]triazolo[1,5-a]pyridinesAnhydrous Alcohol, Heat
Thiols Sodium Thiolates (e.g., Sodium Thiophenoxide)7-Thioether-[1][2][3]triazolo[1,5-a]pyridinesBase (e.g., NaH), Solvent (e.g., THF, DMF), RT to Heat

Detailed Experimental Protocol: SNAr with an Amine Nucleophile

This protocol is a representative example for the synthesis of a 7-amino derivative.

  • In a sealed reaction vessel, combine 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), the desired amine (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Seal the vessel and heat the reaction mixture to 120 °C for 8-16 hours. The choice of a high temperature is necessary to overcome the activation energy required to disrupt the aromaticity of the heterocyclic system.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol or diethyl ether to remove residual DMF.

  • Dry the product under vacuum to yield the desired 7-amino-[1][2][3]triazolo[1,5-a]pyridine derivative. Further purification can be achieved by recrystallization or column chromatography if needed.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation and have been successfully applied to 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine. The Suzuki-Miyaura coupling is particularly prevalent for creating biaryl structures.[14][15]

Suzuki-Miyaura Coupling: This reaction couples the 7-chloro compound with an organoboron reagent (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base.[15][16]

Suzuki_Coupling_Workflowcluster_prepReaction Setupcluster_reactionReactioncluster_workupWorkup & PurificationA7-Chloro CoreFHeat under InertAtmosphere (N₂/Ar)(e.g., 90-100 °C, 12h)A->FBBoronic AcidB->FCPd Catalyst(e.g., Pd(PPh₃)₄)C->FDBase(e.g., Na₂CO₃)D->FESolvent(e.g., Dioxane/H₂O)E->FGCool to RTF->GHAqueous Workup(Extraction)G->HIDry & ConcentrateH->IJColumn ChromatographyI->JK7-Aryl-[1,2,4]triazolo[1,5-a]pyridineJ->K

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the synthesis of a 7-aryl derivative.

  • To a microwave vial or Schlenk flask, add 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base such as sodium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times. The exclusion of oxygen is critical as Pd(0) species are oxygen-sensitive and oxidative side reactions can occur.

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vessel and heat the reaction mixture to 90-100 °C for 12-18 hours with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-[1][2][3]triazolo[1,5-a]pyridine.

Part 3: Applications in Medicinal Chemistry

The ability to easily functionalize the 7-position of the triazolopyridine core makes 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine a valuable starting material in drug discovery. The derivatives have been explored for a wide range of therapeutic targets.

Table 2: Biological Activities of 7-Substituted[1][2][3]triazolo[1,5-a]pyridine Derivatives

7-Substituent TypeTherapeutic Target/ApplicationReference Example
Arylamino RORγt Inverse Agonists (Psoriasis)Potent inhibitors of IL-17A production[6]
Amino/Amide Antibacterial Agents (e.g., against E. faecium)Cell-wall biosynthesis inhibitors[17]
Aryl/Heteroaryl Kinase Inhibitors (Oncology)Various kinase targets
Alkoxy/Aryloxy Antiviral AgentsInfluenza Polymerase Inhibitors[18]

The structural relationship between the 7-chloro core and its diverse, biologically active derivatives is a testament to its importance as a key intermediate.

Applications_FlowCore7-Chloro-[1,2,4]triazolo[1,5-a]pyridineSNArSNAr ReactionsCore->SNArCouplingCross-CouplingCore->CouplingAmines7-Amino DerivativesSNAr->AminesEthers7-Alkoxy/AryloxyDerivativesSNAr->EthersBiaryls7-Aryl/HeteroarylDerivativesCoupling->BiarylsApp1Anti-inflammatory(RORγt Inverse Agonists)Amines->App1App2AntibacterialAmines->App2App3AntiviralEthers->App3App4Anticancer(Kinase Inhibitors)Biaryls->App4

Caption: Logical flow from the core intermediate to diverse applications.

Conclusion

7-Chloro-[1][2][3]triazolo[1,5-a]pyridine is a synthetically tractable and highly valuable heterocyclic building block. Its straightforward synthesis from 2-amino-4-chloropyridine and the versatile reactivity of the C7-chloro group provide medicinal chemists with a reliable platform for generating diverse libraries of compounds. The demonstrated success of its derivatives in targeting a range of diseases underscores its continued importance in the development of novel therapeutics. The robust synthetic methodologies, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, ensure that this scaffold will remain a central component in the drug discovery toolkit for the foreseeable future.

An In-depth Technical Guide to the Physicochemical Characteristics and Crystallographic Elucidation of 7-Chloro-triazolo[1,5-a]pyridine

An In-depth Technical Guide to the Physicochemical Characteristics and Crystallographic Elucidation of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. The 7-chloro substituted derivative, 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, is a key intermediate and a pharmacophore of significant interest. This guide provides a comprehensive overview of its known physicochemical properties, synthesis, and spectroscopic data. Crucially, while a definitive single-crystal X-ray structure is not publicly available, this document outlines a robust, field-proven methodology for its determination. This serves as a practical whitepaper for researchers aiming to elucidate its three-dimensional structure, a critical step for structure-based drug design and understanding its solid-state properties.

Introduction: The Significance of the Triazolo[1,5-a]pyridine Core

The fused heterocyclic system of[1][2][3]triazolo[1,5-a]pyridine is a cornerstone in the development of novel therapeutics. Its derivatives have been investigated for a multitude of applications, including their roles as antifungal, antibacterial, anticonvulsant, and herbicidal agents.[4] The electronic nature of this bicyclic system, coupled with its ability to participate in various intermolecular interactions, makes it an attractive scaffold for targeting a range of biological macromolecules. The introduction of a chlorine atom at the 7-position, as in 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, significantly modulates the molecule's electronic and steric properties, influencing its reactivity, metabolic stability, and potential as a pharmaceutical intermediate.[5]

Physicochemical and Computed Properties

While experimental crystallographic data is pending, a wealth of information regarding the fundamental properties of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine has been computed and is available through public databases. These properties provide a foundational understanding of the molecule's behavior.

PropertyValueSource
Molecular Formula C₆H₄ClN₃PubChem[2]
Molecular Weight 153.57 g/mol PubChem[2]
IUPAC Name 7-chloro-[1][2][3]triazolo[1,5-a]pyridinePubChem[2]
InChIKey LDKRPCKISZJOQB-UHFFFAOYSA-NPubChem[2]
SMILES C1=CN2C(=NC=N2)C=C1ClPubChem[2]
XLogP3 (Computed) 1.4PubChem[2]
Topological Polar Surface Area 30.2 ŲPubChem[2]

These computed descriptors suggest a molecule with moderate lipophilicity and a compact, planar structure, characteristics that are often favorable for bioavailability in drug candidates.

Synthesis of the 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine Scaffold

The synthesis of 1,2,4-triazolo[1,5-a]pyridines is well-documented, with several versatile methods available. A common and effective approach involves the PIFA (phenyliodine bis(trifluoroacetate))-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides. This method is noted for its short reaction times and high yields, proceeding through a metal-free oxidative N-N bond formation.[6]

An alternative powerful strategy is the copper-catalyzed oxidative coupling, which facilitates sequential N-C and N-N bond formation under an air atmosphere. The use of readily available starting materials and an inexpensive catalyst makes this an attractive option for large-scale synthesis.[6]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine. Commercially available spectral data can be used for the verification of synthesized material.[7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and triazole rings. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms within the heterocyclic system.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift, and the other aromatic carbons will also have distinct resonances.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which in turn confirms the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations within the aromatic rings.

Proposed Workflow for Single-Crystal X-ray Diffraction Analysis

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is paramount for understanding intermolecular interactions, predicting polymorphism, and guiding structure-based drug design. The following section outlines a comprehensive, self-validating protocol for the crystallographic analysis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Step 1: Synthesis and Purification

The initial and most critical step is the synthesis of high-purity 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine. The causality behind this is that impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor-quality diffraction data.

Protocol:

  • Synthesize the target compound using a reliable method, such as the PIFA-mediated cyclization.[6]

  • Purify the crude product using column chromatography on silica gel.

  • Further purify the compound by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to obtain material of >99% purity, as confirmed by HPLC and NMR spectroscopy.

Step 2: Crystal Growth

The selection of an appropriate crystallization technique is crucial. The goal is to promote slow, ordered growth of single crystals suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension).

Experimental Protocols:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., acetone, acetonitrile, or a mixture like dichloromethane/methanol) to near saturation in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature or in a refrigerator).

    • Monitor the vial for crystal growth over several days to weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Prepare a concentrated solution of the compound in a good solvent (e.g., dimethylformamide).

    • Place a drop of this solution on a siliconized glass slide.

    • Invert the slide over a reservoir containing a poor solvent (an "anti-solvent" in which the compound is less soluble, e.g., water or hexane).

    • Seal the system and allow the anti-solvent vapor to slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to a lower temperature, which will decrease the solubility and promote crystal formation.

experimental_workflowcluster_synthesisSynthesis & Purificationcluster_crystallizationCrystal Growthcluster_analysisData Collection & AnalysissynthesisSynthesis of CompoundpurificationColumn Chromatographysynthesis->purificationrecrystallizationRecrystallization for Puritypurification->recrystallizationslow_evapSlow Evaporationrecrystallization->slow_evapvapor_diffVapor Diffusionrecrystallization->vapor_diffcoolingCoolingrecrystallization->coolingdata_collectionX-ray Data Collectionslow_evap->data_collectionvapor_diff->data_collectioncooling->data_collectionstructure_solutionStructure Solution (e.g., SHELXT)data_collection->structure_solutionrefinementStructure Refinement (e.g., SHELXL)structure_solution->refinementvalidationValidation & CIF Generationrefinement->validation

Caption: Workflow for the crystallographic analysis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Step 3: X-ray Data Collection and Structure Solution

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

Protocol:

  • Mount a single crystal on a goniometer head.

  • Collect diffraction data using a modern single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Process the diffraction data (integration and scaling) to obtain a reflection file.

  • Solve the crystal structure using direct methods or dual-space algorithms (e.g., with software like SHELXT).

  • Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This involves refining atomic positions, displacement parameters, and occupancies.

  • Validate the final structure using tools like PLATON or CheckCIF to ensure the model is chemically and crystallographically sound.

Predicted Structural Features and Intermolecular Interactions

Based on the structures of related pyrazolo[1,5-a]pyrimidines and triazolopyridines, several features can be anticipated for the crystal structure of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine.[4][8]

  • Planarity: The fused heterocyclic ring system is expected to be essentially planar.[8]

  • Crystal Packing: Molecules are likely to pack in a way that maximizes van der Waals interactions. π-π stacking interactions between the aromatic rings of adjacent molecules are highly probable.

  • Intermolecular Interactions: The presence of nitrogen atoms allows for potential C-H···N weak hydrogen bonds, which could link molecules into sheets or chains.[8] The chlorine atom may participate in halogen bonding (C-Cl···N or C-Cl···π interactions), which can be a significant structure-directing force.

Caption: Molecular structure of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Conclusion and Future Outlook

7-Chloro-[1][2][3]triazolo[1,5-a]pyridine remains a molecule of high interest for medicinal chemistry and materials science. While its fundamental physicochemical properties are accessible through computational methods and spectroscopic analysis, the definitive elucidation of its single-crystal structure is a critical next step. The detailed experimental workflow provided in this guide offers a robust pathway for researchers to obtain this vital structural information. The resulting crystallographic data will be invaluable for understanding its solid-state behavior, predicting its interactions with biological targets, and ultimately accelerating the development of new therapeutics based on this versatile scaffold.

Elucidating the Therapeutic Landscape of the 7-Chloro-triazolo[1,5-a]pyridine Scaffold: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Topic: Potential Therapeutic Targets of 7-Chloro-triazolo[1,5-a]pyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold represents a privileged heterocyclic system in modern medicinal chemistry, serving as the core of numerous biologically active compounds.[3][4] Its structural and electronic similarity to purine makes it a versatile surrogate for engaging a wide array of biological targets, including kinases, nuclear receptors, and other enzymes.[5] This guide focuses specifically on 7-Chloro-triazolo[1,5-a]pyridine, a key synthetic intermediate whose reactive chlorine atom provides a crucial handle for chemical diversification. We will explore the primary therapeutic target classes associated with derivatives of this scaffold, detailing the mechanisms of action and providing robust, validated protocols for target identification and engagement. This document serves as a technical resource for researchers aiming to leverage this potent scaffold in drug discovery programs targeting inflammatory diseases, cancer, metabolic disorders, and infectious agents.

The[1][2][3]Triazolo[1,5-a]pyridine Scaffold: A Foundation for Therapeutic Innovation

A Privileged Structure and Purine Bio-isostere

The triazolopyrimidine heterocyclic system is considered "privileged" due to its ability to bind to multiple, distinct biological targets through varied, substituent-dependent interactions.[3] As an isostere of purine, where carbon and nitrogen atoms are swapped, it can mimic the natural substrates of many enzymes, particularly kinases that bind ATP.[4][5] This inherent property has made it a foundational structure in the development of targeted therapies.[3]

The Strategic Importance of the 7-Chloro Moiety

The 7-chloro substituent on the triazolo[1,5-a]pyridine ring is not typically a pharmacophore itself but rather a strategic tool for synthesis. It activates the pyridine ring for nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of a wide range of functional groups, including various amines.[6] This synthetic flexibility is paramount, enabling the creation of large compound libraries to probe structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties for specific targets. The synthesis of 7-chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine, for example, is a common step in generating novel anticonvulsant agents.[7]

Primary Target Class: Protein Kinase Inhibition

The ATP-binding site of protein kinases is arguably the most successfully targeted domain for triazolopyridine-based inhibitors. The scaffold's ability to form key hydrogen bonds within the kinase hinge region underpins its broad utility.

The JAK-STAT Pathway: A Prime Target for Immunomodulation

The Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) are critical mediators of cytokine signaling, which are often dysregulated in autoimmune and inflammatory disorders.[8] Triazolopyridine derivatives have been developed as highly potent and selective JAK inhibitors.

  • Mechanism of Action: These compounds act as ATP-competitive inhibitors, blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This, in turn, prevents the transcription of pro-inflammatory genes. The development of Filgotinib (GLPG0634), a selective JAK1 inhibitor based on the triazolopyridine scaffold, exemplifies the success of this approach for treating rheumatoid arthritis and Crohn's disease.[8][9] Optimization of the scaffold led to compounds with high potency against JAK1/2 and selectivity over JAK3.[10]

  • Case Study: Filgotinib (GLPG0634): High-throughput screening identified a triazolopyridine-based series of JAK inhibitors.[8] Subsequent optimization focused on achieving selectivity for JAK1 over JAK2 to avoid hematological side effects. This effort culminated in Filgotinib, which demonstrates approximately 27-fold selectivity for JAK1 over JAK2 and is effective in treating autoimmune conditions.[11]

cluster_0 Biochemical & Cellular Screening cluster_1 In Vivo & Preclinical A Primary Screen (Recombinant JAK1/2/3, TYK2) B IC50 Determination (Dose-Response Curves) A->B Identify Hits C Kinase Selectivity Panel (>150 Kinases) B->C Confirm Potency D Cellular p-STAT Inhibition Assay (e.g., Human Whole Blood Assay) C->D Assess Selectivity E Pharmacokinetic Profiling (Rodent Models) D->E Advance Leads F Efficacy Studies (e.g., Collagen-Induced Arthritis Model) E->F Establish Exposure G Toxicology Assessment F->G Demonstrate Efficacy H Lead Candidate Selection G->H Safety Profile

Caption: A streamlined workflow for the identification and validation of novel JAK inhibitors.

The p38 MAP Kinase Pathway: Targeting Inflammation

p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, activated by stress and cytokines.[1] Its inhibition blocks the production of downstream inflammatory mediators like TNF-α and IL-6. The triazolopyridine scaffold has been extensively explored for p38 inhibition.[1][12]

  • Mechanism of Action: Triazolopyridine analogs directly inhibit the kinase activity of p38, preventing the phosphorylation of downstream targets and thereby suppressing the inflammatory cascade.[1] Structure-activity relationship studies show that modifications to the scaffold significantly impact potency.[1]

stress Environmental Stress Inflammatory Cytokines upstream Upstream Kinases (MKK3/6) stress->upstream p38 p38 MAP Kinase upstream->p38 Phosphorylate & Activate targets Downstream Targets (e.g., Transcription Factors) p38->targets Phosphorylate & Activate response Pro-inflammatory Cytokine Production (TNF-α, IL-6) targets->response inhibitor 7-Cl-Triazolopyridine Derivatives inhibitor->p38 Inhibit

Caption: Inhibition of the p38 MAP Kinase pathway by triazolopyridine derivatives.

This protocol is adapted from established methodologies for determining the in vitro inhibitory activity of compounds against p38α MAP kinase.[1]

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Enzyme Solution: Dilute active recombinant human p38α kinase in kinase buffer to a final concentration of 2x the desired assay concentration (e.g., 10 nM).

    • Substrate/ATP Solution: Prepare a 2x solution of the substrate (e.g., 20 µM ATF2 peptide) and ATP (e.g., 20 µM, spiked with ³³P-γ-ATP) in kinase buffer.

    • Test Compound: Prepare serial dilutions of the 7-Chloro-triazolo[1,5-a]pyridine derivative in 100% DMSO, followed by a 1:10 dilution in kinase buffer.

  • Assay Procedure:

    • Add 10 µL of the diluted test compound to a 96-well plate.

    • Initiate the reaction by adding 10 µL of the 2x Enzyme Solution. Incubate for 10 minutes at room temperature to allow for compound binding.

    • Add 20 µL of the 2x Substrate/ATP solution to start the kinase reaction.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 40 µL of 3% phosphoric acid.

  • Data Capture and Analysis:

    • Transfer 25 µL of the reaction mixture onto a P81 phosphocellulose filter plate.

    • Wash the plate three times with 75 mM phosphoric acid and once with acetone to remove unincorporated ³³P-γ-ATP.

    • Dry the plate, add liquid scintillant, and measure radioactivity using a scintillation counter.

    • Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Nuclear Receptors and Transcription Factors

RORγt Inverse Agonism for Autoimmune Disease

The Retinoic acid receptor-related Orphan nuclear Receptor γt (RORγt) is a master transcription factor for the differentiation of Th17 cells, which are key drivers of autoimmune diseases like psoriasis through their production of IL-17A.[2]

  • Mechanism of Action: Triazolo[1,5-a]pyridine derivatives have been designed as potent RORγt inverse agonists.[2] They bind to the ligand-binding domain of RORγt, stabilizing an inactive conformation and repressing the transcription of target genes, including IL17A, IL22, and IL23R. This leads to a robust, dose-dependent reduction in IL-17A production.[2]

This protocol is based on the evaluation of RORγt inhibitors on cytokine production in a relevant human cell system.[2]

  • Cell Preparation:

    • Collect fresh human whole blood from healthy donors in heparinized tubes.

    • Dilute the blood 1:1 with RPMI-1640 medium.

  • Compound Treatment and Stimulation:

    • Add serial dilutions of the test compound (prepared in DMSO and diluted in media) to a 96-well plate.

    • Add 200 µL of the diluted whole blood to each well.

    • Incubate for 1 hour at 37°C, 5% CO₂.

    • Add a stimulation cocktail containing anti-CD3/anti-CD28 antibodies and IL-23 to induce Th17 differentiation and IL-17A production.

  • Incubation and Sample Collection:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • Centrifuge the plate to pellet the cells and collect the plasma supernatant.

  • Data Analysis:

    • Quantify the concentration of IL-17A in the plasma using a commercially available ELISA or similar immunoassay kit.

    • Calculate the percent inhibition of IL-17A production for each compound concentration relative to the DMSO vehicle control.

    • Determine the IC₅₀ value by non-linear regression analysis.

Emerging and Novel Therapeutic Targets

The versatility of the 7-Chloro-triazolo[1,5-a]pyridine scaffold allows its derivatives to engage a diverse range of other targets.

Target Enzyme/ReceptorTherapeutic AreaMechanism of ActionRepresentative ScaffoldReference
α-Glucosidase Type 2 DiabetesCompetitive inhibition, delaying carbohydrate digestion and glucose absorption.8-Cyano-triazolo[1,5-a]pyridine[9]
HER2 OncologyInhibition of tyrosine kinase activity in HER2-overexpressing cancers.Triazolo[1,5-a]pyridine (Tucatinib)[9]
PfDHODH Infectious Disease (Malaria)Inhibition of Plasmodium falciparum dihydroorotate dehydrogenase, essential for pyrimidine synthesis.Triazolopyrimidine[13]
GCN2 Kinase OncologyInhibition of the integrated stress response pathway, showing efficacy in leukemia cells.Triazolo[4,5-d]pyrimidine[14]
Muscarinic M1 Receptor Neurology (Alzheimer's)Positive Allosteric Modulation (PAM), enhancing receptor signaling without direct agonism.Tricyclic triazolopyridine lactams[15]

A Framework for Target Validation

Confirming that a compound's therapeutic effect is mediated through its intended target is critical. This requires a multi-faceted approach moving from biochemical validation to direct evidence of target engagement in a cellular context.

Workflow: General Target Validation

A Target Hypothesis (e.g., from in silico screen, scaffold hopping) B Biochemical Assay (Recombinant Protein) - Determine IC50/Kd A->B C Cellular Target Engagement Assay (e.g., CETSA, NanoBRET) - Confirm binding in live cells B->C Validate Potency D Cellular Functional Assay (Downstream Pathway) - e.g., p-STAT, IL-17A levels C->D Confirm Engagement F Target Knockdown/Knockout - Does removing the target phenocopy the compound's effect? C->F Orthogonal Validation E Phenotypic Assay (e.g., Cell Proliferation, Cytokine Secretion) D->E Link Target to Function G Validated Target E->G F->G

Caption: A general workflow for validating the therapeutic target of a novel compound.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify direct target engagement in intact cells or tissues. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., a human cancer cell line) to ~80% confluency.

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Treat the cell suspension with the test compound or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspension into PCR tubes.

    • Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler.

    • Cool the tubes at room temperature for 3 minutes.

  • Lysis and Protein Separation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This separates the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Detection and Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods (e.g., mass spectrometry).

    • Plot the amount of soluble protein as a function of temperature. A successful ligand will induce a rightward shift in the melting curve, indicating thermal stabilization and direct target engagement.

Conclusion and Future Directions

The 7-Chloro-triazolo[1,5-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, providing a synthetically tractable starting point for developing highly specific and potent modulators of diverse therapeutic targets. Its proven success in targeting protein kinases like JAK and p38, as well as emerging targets such as RORγt and α-glucosidase, underscores its remarkable versatility. Future research will likely focus on applying this scaffold to novel target classes, developing covalent inhibitors through modification of the core, and exploring its use in developing PROTACs (PROteolysis TArgeting Chimeras) to achieve targeted protein degradation. The robust validation workflows outlined in this guide provide a clear and reliable path from initial hypothesis to a fully validated therapeutic lead.

References

Methodological & Application

The Strategic deployment of 7-Chloro-triazolo[1,5-a]pyridine in Modern Medicinal Chemistry: Application Notes and Protocols

The Strategic deployment of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Ascendancy of Privileged Scaffolds in Drug Discovery

In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a fertile ground for the development of novel therapeutic agents. The[1][2][3]triazolo[1,5-a]pyridine core is a quintessential example of such a scaffold, demonstrating a remarkable versatility that has led to its incorporation into a wide array of biologically active molecules. Its unique electronic properties and structural rigidity make it an attractive building block for medicinal chemists.

This document provides a comprehensive guide to the use of a key derivative of this scaffold, 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, in medicinal chemistry. We will delve into its synthesis, reactivity, and its application as a crucial intermediate in the development of targeted therapies. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals, aiming to equip them with the practical knowledge required to leverage this versatile molecule in their research endeavors.

Part 1: Synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

The introduction of a chlorine atom at the 7-position of the triazolo[1,5-a]pyridine scaffold provides a valuable handle for further chemical modifications, such as cross-coupling reactions. While a direct, one-pot synthesis from simple precursors is not extensively documented, a robust and logical synthetic route can be proposed based on established methodologies for analogous systems. The following protocol is a literature-informed approach for the synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Proposed Synthetic Protocol:

This proposed two-step synthesis starts with the commercially available 2-amino-4-chloropyridine.

Step 1: Formation of N'-(4-chloropyridin-2-yl)-N,N-dimethylformimidamide

  • Rationale: This step activates the 2-amino group of the pyridine ring, facilitating the subsequent cyclization to form the triazole ring. N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a mild and efficient reagent for this transformation.

  • Procedure:

    • To a solution of 2-amino-4-chloropyridine (1.0 eq) in anhydrous toluene (10 mL/g of starting material), add N,N-dimethylformamide dimethyl acetal (1.2 eq).

    • Heat the reaction mixture at reflux (approximately 110 °C) for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure to yield the crude N'-(4-chloropyridin-2-yl)-N,N-dimethylformimidamide, which can be used in the next step without further purification.

Step 2: Cyclization to 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

  • Rationale: This is a cyclization reaction to form the fused triazole ring. Hydroxylamine-O-sulfonic acid provides the necessary nitrogen atom for the triazole ring formation.

  • Procedure:

    • Dissolve the crude N'-(4-chloropyridin-2-yl)-N,N-dimethylformimidamide (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (1:1, 15 mL/g).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of hydroxylamine-O-sulfonic acid (1.5 eq) in methanol.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine as a solid.

Gcluster_0Synthesis of 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine2-amino-4-chloropyridine2-amino-4-chloropyridineIntermediateN'-(4-chloropyridin-2-yl)-N,N-dimethylformimidamide2-amino-4-chloropyridine->Intermediate Toluene, RefluxDMF-DMADMF-DMADMF-DMA->IntermediateFinal_ProductThis compoundIntermediate->Final_Product DCM/MeOH, 0°C to rtHydroxylamine-O-sulfonic acidHydroxylamine-O-sulfonic acidHydroxylamine-O-sulfonic acid->Final_ProductGcluster_1Suzuki-Miyaura Cross-Coupling WorkflowStartThis compoundReactionMicrowave Irradiation(100-140 °C)Start->ReactionReagentsBoronic Acid/EsterPd CatalystBaseReagents->ReactionWorkupAqueous Workup& ExtractionReaction->WorkupPurificationColumn ChromatographyWorkup->PurificationProduct7-Aryl/Heteroaryl-[1,2,4]triazolo[1,5-a]pyridinePurification->ProductGScaffoldThis compoundClSuzukiSuzuki Coupling(Aryl/Heteroaryl)Scaffold:f0->SuzukiBuchwaldBuchwald-Hartwig(Amines)Scaffold:f0->BuchwaldKinaseKinase ATPBinding PocketSuzuki->KinaseBuchwald->KinasePotencyImproved Potency& SelectivityKinase->Potency

7-Chloro-triazolo[1,5-a]pyridine: A Versatile Building Block for Advanced Synthesis

7-Chloro-[1][2][3]triazolo[1,5-a]pyridine: A Versatile Building Block for Advanced Synthesis

Introduction: Unlocking Chemical Diversity

In the landscape of modern synthetic chemistry, the quest for novel molecular architectures with tailored functionalities is paramount. Heterocyclic compounds, in particular, form the cornerstone of many pharmaceuticals, agrochemicals, and functional materials. Among these, the[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure due to its significant biological activities and unique electronic properties.[4][5] This application note delves into the synthetic utility of a key derivative, 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, a versatile building block that opens avenues to a diverse array of complex molecules. The strategic placement of a chlorine atom at the 7-position provides a reactive handle for a multitude of chemical transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its properties, synthesis, and detailed protocols for its application in constructing higher-order chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for reaction design and optimization. The key properties of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine are summarized in the table below.

PropertyValueSource
CAS Number 1427452-48-9ChemicalBook
Molecular Formula C₆H₄ClN₃PubChem
Molecular Weight 153.57 g/mol PubChem
Appearance Off-white to pale yellow solid---
Melting Point Not reported---
Boiling Point Not reported---
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.---

Synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be achieved through various methods, often involving the cyclization of substituted pyridines.[4] A common route to halogenated derivatives involves the reaction of aminopyridines with reagents that facilitate the formation of the fused triazole ring, followed by halogenation or the use of pre-halogenated starting materials.

Application in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in the[1][2][3]triazolo[1,5-a]pyridine system, further activated by the fused triazole, makes the 7-position susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at this position serves as a good leaving group, allowing for the introduction of a wide range of nucleophiles.[6][7]

Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the chloride ion.[8][9]

SNAr_Mechanismreagents7-Chloro-[1,2,4]triazolo[1,5-a]pyridine + Nu⁻meisenheimerMeisenheimer Complex(Resonance Stabilized)reagents->meisenheimer Nucleophilic Attackproduct7-Substituted-[1,2,4]triazolo[1,5-a]pyridine + Cl⁻meisenheimer->product Elimination of Cl⁻

Caption: Generalized mechanism for SNAr on 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Protocol 1: Synthesis of 7-Amino-[1][2][3]triazolo[1,5-a]pyridine Derivatives

The introduction of an amino group at the 7-position is a valuable transformation for accessing compounds with potential biological activity.

Materials:

  • 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 mmol)

  • Amine (e.g., morpholine, piperidine, or a primary amine) (1.2 mmol)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, the desired amine, and the base.

  • Add the solvent and equip the flask with a reflux condenser.

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 7-Alkoxy-[1][2][3]triazolo[1,5-a]pyridine Derivatives

Alkoxy-substituted heterocycles are common motifs in medicinal chemistry.

Materials:

  • 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 mmol)

  • Alcohol (e.g., methanol, ethanol, or a more complex alcohol) (excess)

  • Sodium hydride (NaH) or Sodium alkoxide (e.g., sodium methoxide) (1.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) or DMF (5 mL)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • If starting from an alcohol, carefully add it to a suspension of sodium hydride in the anhydrous solvent at 0 °C to generate the alkoxide in situ. Stir for 30 minutes.

  • Add a solution of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine in the same solvent to the alkoxide solution.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours, or gently heat if necessary. Monitor the reaction by TLC.

  • Upon completion, quench the reaction carefully with water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro-substituent on 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine serves as an excellent electrophilic partner in these transformations.

Cross_Coupling_WorkflowstartThis compoundsuzukiSuzuki Coupling(Ar-B(OH)₂)start->suzukisonogashiraSonogashira Coupling(R-C≡CH)start->sonogashirabuchwaldBuchwald-Hartwig(R₂NH)start->buchwaldheckHeck Coupling(Alkene)start->heckproduct_aryl7-Aryl-Derivativesuzuki->product_arylproduct_alkynyl7-Alkynyl-Derivativesonogashira->product_alkynylproduct_amino7-Amino-Derivativebuchwald->product_aminoproduct_alkenyl7-Alkenyl-Derivativeheck->product_alkenyl

Caption: Cross-coupling reactions with 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds.[10][11]

Materials:

  • 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 mmol)

  • Arylboronic acid or ester (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) (4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Reaction vessel suitable for inert atmosphere

Procedure:

  • In a reaction vessel, combine 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 6-24 hours. Monitor by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the residue by column chromatography.

Protocol 4: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[12][13]

Materials:

  • 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere, add 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, the palladium catalyst, and copper(I) iodide.

  • Add the solvent and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat to 50-80 °C for 2-12 hours. Monitor the reaction progress.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, offering a broader substrate scope than traditional SNAr reactions.[2][14][15]

Materials:

  • 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 mmol)

  • Amine (primary or secondary) (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) (1-3 mol%)

  • Bulky electron-rich phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand) (2-6 mol%)

  • Strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS)) (1.5 mmol)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the ligand, and the base.

  • Add a solution of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine and the amine in the anhydrous solvent.

  • Seal the vessel and heat to 80-110 °C for 12-24 hours.

  • Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Protocol 6: Heck Reaction for C-C Double Bond Formation

The Heck reaction facilitates the arylation of alkenes, leading to substituted styrenes or other vinylated heterocycles.[3][16][17]

Materials:

  • 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 mmol)

  • Alkene (e.g., styrene or an acrylate) (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Phosphine ligand (optional, but often beneficial, e.g., triphenylphosphine)

  • Base (e.g., triethylamine or potassium carbonate)

  • Solvent (e.g., DMF, acetonitrile, or toluene)

Procedure:

  • Combine 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, the alkene, the palladium catalyst, and the base in a reaction vessel.

  • Add the solvent and heat the mixture to 80-140 °C for 8-24 hours.

  • Cool the reaction and filter off any inorganic salts.

  • Remove the solvent in vacuo and partition the residue between water and an organic solvent.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Conclusion: A Gateway to Innovation

7-Chloro-[1][2][3]triazolo[1,5-a]pyridine is a highly valuable and versatile synthetic building block. Its reactivity in both nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of a wide variety of functionalized[1][2][3]triazolo[1,5-a]pyridine derivatives. The protocols outlined in this application note serve as a guide for researchers to harness the synthetic potential of this compound, paving the way for the discovery and development of new molecules with significant applications in medicinal chemistry and materials science.

Introduction: The Versatility of theTriazolo[1,5-a]pyridine Scaffold

Introduction: The Versatility of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold is a cornerstone in modern medicinal chemistry and drug design.[4] Its structural resemblance to the purine ring system allows it to function as a purine bio-isostere, making it a privileged scaffold for developing kinase inhibitors, anti-cancer agents, and treatments for central nervous system disorders.[4] The introduction of a chlorine atom at the 7-position transforms the core scaffold into 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, a highly versatile and reactive intermediate. This chloro-substituent serves as a synthetic handle, enabling researchers to introduce a diverse array of functional groups through various chemical transformations, thereby facilitating the exploration of chemical space in drug discovery programs.

This guide provides a detailed overview of the synthesis and key applications of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, with a focus on robust experimental protocols for its use in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

Section 1: Synthesis of the 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine Intermediate

The most common and reliable strategy for synthesizing substituted 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidines involves a two-step process: (1) cyclocondensation of an aminotriazole with a β-dicarbonyl compound to form the hydroxyl-intermediate, followed by (2) chlorination.[4][5]

Workflow for Synthesis

Gcluster_0Step 1: Cyclocondensationcluster_1Step 2: ChlorinationA3-Amino-1,2,4-triazole +Ethyl AcetoacetateBReaction in Acetic AcidReflux (e.g., 110°C)A->BC[1,2,4]triazolo[1,5-a]pyrimidin-7-olIntermediateB->CD[1,2,4]triazolo[1,5-a]pyrimidin-7-olC->DPurification & IsolationEReaction with POCl₃Reflux (e.g., 100-110°C)D->EF7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine(Final Product)E->F

Caption: General two-step synthesis of the target compound.

Protocol 1.1: Synthesis of 5-Methyl-7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine

This protocol is adapted from established procedures for analogous compounds and serves as a representative example.[5][6]

Step 1: Synthesis of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol

  • To a round-bottom flask, add 3-amino-1,2,4-triazole (1.0 eq), ethyl acetoacetate (1.1 eq), and glacial acetic acid (5-10 mL per gram of aminotriazole).

  • Equip the flask with a reflux condenser and heat the mixture to 110°C with stirring.

  • Maintain the reaction at this temperature for 16-24 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold ethanol to afford the hydroxyl intermediate. The product is often pure enough for the next step without further purification.

Step 2: Synthesis of 5-Methyl-7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine (4)

  • Carefully add the dried 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol (1.0 eq) to a round-bottom flask containing phosphorus oxychloride (POCl₃) (5-10 eq). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Heat the mixture to 110°C and stir for 3-9 hours.[5][7] The reaction should become a clear solution.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the final product.

Scientist's Note (Causality): The use of POCl₃ is a standard and effective method for converting hydroxyl groups on heteroaromatic rings to chloro groups. The mechanism involves the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion. The large excess of POCl₃ serves as both the reagent and the solvent.

Section 2: Application in Palladium-Catalyzed Cross-Coupling Reactions

The 7-chloro position is well-suited for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds, which are fundamental transformations in drug development.

Workflow for Diversification

Gcluster_0Suzuki-Miyaura Couplingcluster_1Buchwald-Hartwig Aminationcluster_2SNAr ReactionA7-Chloro-[1,2,4]triazolo[1,5-a]pyridineCPd Catalyst, BaseA->CReacts withFPd Catalyst, Base, LigandA->FReacts withIBase (optional), SolventA->IReacts withBAryl/HeteroarylBoronic AcidB->CD7-Aryl-[1,2,4]triazolo[1,5-a]pyridine(C-C Bond)C->DEPrimary/SecondaryAmineE->FG7-Amino-[1,2,4]triazolo[1,5-a]pyridine(C-N Bond)F->GHNucleophile(e.g., R-NH₂, R-OH)H->IJ7-Substituted Product(C-N, C-O Bond)I->J

Caption: Key synthetic routes for functionalizing the scaffold.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the C-C bond formation between the 7-chloro intermediate and various aryl or heteroaryl boronic acids.[8][9][10]

  • To a microwave vial or Schlenk tube, add 7-chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Seal the vessel and heat the reaction to 80-120°C for 2-16 hours. Microwave irradiation can often shorten the reaction time significantly.[9][10]

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 7-aryl-[1][2][3]triazolo[1,5-a]pyridine.

Scientist's Note (Expertise): The choice of catalyst, ligand, and base is critical. For challenging couplings, second-generation catalysts like XPhosPdG2 combined with a suitable ligand like XPhos can be more effective and prevent side reactions like dehalogenation.[9][10] The base is essential for the transmetalation step of the catalytic cycle.

ParameterTypical Reagents/ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), XPhosPdG2Choice depends on substrate reactivity; G2/G3 precatalysts are often more robust.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.[11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid to form a more nucleophilic boronate species.
Solvent Dioxane/H₂O, Toluene, DMFSolvent choice affects solubility and reaction temperature. Degassing is crucial to prevent catalyst oxidation.
Protocol 2.2: Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, coupling the 7-chloro intermediate with a wide range of primary and secondary amines.[12][13]

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 1.1-1.2 eq relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq).

  • Seal the tube, then evacuate and backfill with an inert gas (Argon) three times.

  • Add 7-chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) and the desired amine (1.1-1.5 eq).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture with stirring at 80-110°C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the aminated product.

Scientist's Note (Trustworthiness): The Buchwald-Hartwig amination is highly sensitive to air and moisture.[14] Ensuring all glassware is oven-dried and that all reagents and solvents are anhydrous and properly degassed is critical for reproducibility and high yields. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by amine coordination, deprotonation by the base, and reductive elimination to form the product.[13]

Section 3: Nucleophilic Aromatic Substitution (SNAr)

For strongly activated systems or with potent nucleophiles, a direct SNAr reaction can be an effective, metal-free alternative for introducing amine or ether linkages.[5]

Protocol 3.1: General SNAr with an Amine
  • In a sealed vial, dissolve 7-chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or DMF.

  • Add the desired phenethylamine or other amine nucleophile (1.2-2.0 eq).

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Heat the reaction mixture to 60-100°C for 16-24 hours.

  • Monitor the reaction by LC-MS. After completion, cool the mixture and perform a standard aqueous workup by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via silica gel chromatography.

Section 4: Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

AnalysisExpected Observations for a 7-Aryl/Amino Substituted Product
¹H NMR Disappearance of the proton signal corresponding to the starting material. Appearance of new aromatic and/or aliphatic signals corresponding to the newly introduced group. Characteristic shifts for the triazolopyridine core protons.
¹³C NMR Appearance of new signals for the carbons of the coupled fragment. A significant shift in the signal for C7, the carbon atom where substitution occurred.
Mass Spec (MS) The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of the desired product.
Melting Point (M.p.) A sharp melting point is indicative of a pure crystalline solid.

Note: The exact spectroscopic data will vary depending on the specific substituents introduced.

Section 5: Safety and Handling

  • 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine: Handle with standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.

  • Reagents: Many reagents used in these protocols are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive. Palladium catalysts can be toxic and should be handled with care. Solvents like dioxane and toluene are flammable and have associated health risks.

  • General: All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for 7-Chloro-triazolo[1,5-a]pyridine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7-Chloro-triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors. This guide focuses on the application of this scaffold in the inhibition of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase involved in the DNA damage response (DDR). As a prime exemplar, we will delve into the characterization and application of CCT244747 , a potent and orally bioavailable CHK1 inhibitor that features the 7-Chloro-triazolo[1,5-a]pyridine core.

In many cancers, the G1 checkpoint, often governed by p53, is defective. This renders the cancer cells heavily reliant on the S and G2/M checkpoints, which are controlled by CHK1, for survival, especially when undergoing DNA damage from chemotherapy or radiation.[1] Inhibition of CHK1 in such p53-deficient tumors abrogates these remaining checkpoints, leading to premature mitotic entry with damaged DNA, a phenomenon known as synthetic lethality, which culminates in apoptosis.[1][2] CCT244747 has been demonstrated to be a highly selective ATP-competitive inhibitor of CHK1, making it a valuable tool for investigating the DDR and a promising candidate for cancer therapy, particularly in combination with genotoxic agents.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of CCT244747 as a representative 7-Chloro-triazolo[1,5-a]pyridine-based kinase inhibitor. We will cover its mechanism of action, provide detailed protocols for its in vitro and cellular characterization, and offer insights into data interpretation.

Mechanism of Action: Abrogating the G2/M Checkpoint

Upon DNA damage, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated, which in turn phosphorylates and activates CHK1.[1] Activated CHK1 then phosphorylates a number of downstream targets, most notably the Cdc25 family of phosphatases. Phosphorylation of Cdc25A and Cdc25C leads to their degradation or sequestration in the cytoplasm, preventing them from dephosphorylating and activating cyclin-dependent kinase 1 (CDK1). Inactive CDK1 is unable to drive the cell into mitosis, resulting in G2/M arrest to allow for DNA repair.[1]

CCT244747, by competitively inhibiting the ATP-binding site of CHK1, prevents the phosphorylation of its downstream targets. This leads to the stabilization and activation of Cdc25 phosphatases, subsequent activation of CDK1, and abrogation of the G2/M checkpoint. Consequently, cells with damaged DNA are forced into premature mitosis, leading to mitotic catastrophe and apoptosis.[3]

CHK1_Pathway cluster_0 DNA Damage Response cluster_1 Effect of CCT244747 DNA_Damage DNA Damage (e.g., from Genotoxic Drugs) ATR ATR Kinase (Activated) DNA_Damage->ATR activates CHK1 CHK1 (pS345) ATR->CHK1 phosphorylates Cdc25 Cdc25 Phosphatases (Inactive) CHK1->Cdc25 phosphorylates & inactivates CHK1_Inhibited CHK1 (Inhibited) CDK1_CyclinB CDK1/Cyclin B (Inactive) Cdc25->CDK1_CyclinB cannot activate G2_Arrest G2/M Arrest (DNA Repair) CDK1_CyclinB->G2_Arrest maintains CCT244747 CCT244747 CCT244747->CHK1_Inhibited inhibits Cdc25_Active Cdc25 Phosphatases (Active) CHK1_Inhibited->Cdc25_Active no inactivation CDK1_CyclinB_Active CDK1/Cyclin B (Active) Cdc25_Active->CDK1_CyclinB_Active activates Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis CDK1_CyclinB_Active->Mitotic_Catastrophe drives premature mitosis

Figure 1: CHK1 Signaling Pathway and Inhibition by CCT244747.

Biochemical and Cellular Characterization of CCT244747

A multi-faceted approach is essential to fully characterize the activity of a kinase inhibitor like CCT244747. This involves in vitro assays to determine its direct inhibitory effect on the kinase and cell-based assays to assess its on-target efficacy in a biological context.

In Vitro Kinase Inhibition Assay

The primary step in characterizing a kinase inhibitor is to determine its potency against the purified enzyme. A microfluidic assay is a common and robust method for this purpose.

Principle: This assay measures the separation of a fluorescently labeled phosphorylated peptide product from the unphosphorylated substrate. The extent of product formation is inversely proportional to the inhibitory activity of the compound.[5][6]

Protocol:

  • Reagents and Materials:

    • Recombinant full-length human CHK1 enzyme.

    • Fluorescently labeled peptide substrate (e.g., 5-FAM-KKKVSRSGLYRSPSMPENLNRPR-COOH).[6]

    • ATP.

    • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT).

    • CCT244747 stock solution in DMSO.

    • Microfluidic chip-based instrument (e.g., Caliper EZ Reader II).

    • 384-well polypropylene assay plates.

  • Procedure:

    • Prepare serial dilutions of CCT244747 in DMSO. An 8-point dilution series from 100 µM to 0.005 µM is a good starting point.

    • Using an acoustic dispenser, transfer a small volume (e.g., 250 nL) of the CCT244747 dilutions to the 384-well assay plate.

    • Add the CHK1 enzyme and the fluorescently labeled peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for CHK1 to ensure accurate IC₅₀ determination.

    • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop buffer containing EDTA.

    • Analyze the samples on the microfluidic instrument, which will separate and quantify the phosphorylated and unphosphorylated peptide.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of CCT244747 relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular Target Engagement: Western Blotting for pCHK1 (Ser296)

To confirm that CCT244747 engages and inhibits CHK1 in a cellular context, it is crucial to measure the phosphorylation status of a CHK1 biomarker. CHK1 autophosphorylation on Serine 296 (pS296) is a reliable indicator of its activity.[3][4]

Principle: Following treatment with a DNA damaging agent to activate CHK1, cells are co-treated with CCT244747. Cell lysates are then subjected to Western blotting to detect the levels of pS296 CHK1. A dose-dependent decrease in the pS296 signal indicates target inhibition.

Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HT29 or SW620 colon cancer cells) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a DNA damaging agent such as hydroxyurea (HU) or the active metabolite of irinotecan, SN38, for a specified time (e.g., 2 mM HU for 4 hours) to induce CHK1 activation.

    • Co-treat with a dose range of CCT244747 (e.g., 10 nM to 1 µM) for the final hours of the DNA damage treatment.

    • Include appropriate controls: vehicle (DMSO) only, DNA damaging agent only, and CCT244747 only.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 4-15% gradient gel and transfer them to a PVDF membrane.[7]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against pCHK1 (Ser296) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

    • For loading control, strip the membrane and re-probe with an antibody against total CHK1 or a housekeeping protein like β-actin or GAPDH.[8]

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the pCHK1 (Ser296) signal to the total CHK1 or loading control signal.

    • Plot the normalized pCHK1 levels against the CCT244747 concentration.

Western_Blot_Workflow cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Seeding Seed Cells DNA_Damage_Treatment Treat with DNA Damaging Agent Cell_Seeding->DNA_Damage_Treatment CCT244747_Treatment Co-treat with CCT244747 DNA_Damage_Treatment->CCT244747_Treatment Lysis Cell Lysis & Protein Quantification CCT244747_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (e.g., anti-pCHK1) Blocking->Primary_Ab Secondary_Ab HRP-Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Data_Analysis Data Analysis (Densitometry) Detection->Data_Analysis Quantify Bands

Figure 2: Western Blotting Workflow for pCHK1 Detection.

Functional Cellular Assay: G2 Checkpoint Abrogation by Flow Cytometry

The functional consequence of CHK1 inhibition is the abrogation of the G2/M checkpoint. This can be quantified by flow cytometry, measuring the proportion of cells that bypass a drug-induced G2 arrest and enter mitosis.

Principle: Cells are first arrested in the G2 phase of the cell cycle using a topoisomerase inhibitor like etoposide. They are then treated with CCT244747. The abrogation of the G2 checkpoint will allow cells to proceed into mitosis. By staining the DNA with a fluorescent dye like propidium iodide (PI), the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) can be analyzed. A decrease in the G2/M population with a concomitant increase in the G1 population (after completing mitosis) is indicative of checkpoint abrogation.[3]

Protocol:

  • Cell Treatment:

    • Seed cells (e.g., HT29) and allow them to adhere.

    • Induce a G2/M arrest by treating with an agent like etoposide (e.g., 25 µM for 1 hour).

    • Wash out the etoposide and add fresh media containing a dose range of CCT244747 (e.g., 10 nM to 1 µM).

    • Incubate for a further 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.[9]

    • Resuspend the cell pellet in a small volume of PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[10]

    • Incubate the cells on ice for at least 30 minutes or store them at -20°C.[9]

  • DNA Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[11]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the red channel (e.g., FL2 or FL3).

    • Collect data for at least 10,000 events per sample.

    • Use a linear scale for the PI signal to best resolve the G1 and G2/M peaks.[11]

  • Data Analysis:

    • Gate on the single-cell population to exclude doublets and debris.

    • Generate a histogram of PI fluorescence intensity.

    • Quantify the percentage of cells in the G1, S, and G2/M phases using cell cycle analysis software.

    • Plot the percentage of cells in the G2/M phase against the CCT244747 concentration to determine the IC₅₀ for G2 checkpoint abrogation.

Cytotoxicity and Potentiation Assays

While CHK1 inhibition alone may have modest cytotoxic effects in some cell lines, its primary therapeutic potential lies in its ability to potentiate the efficacy of DNA damaging agents. The Sulforhodamine B (SRB) assay is a simple and reliable method to assess both direct cytotoxicity and potentiation.

Principle: The SRB assay is a colorimetric assay based on the binding of the aminoxanthene dye, Sulforhodamine B, to the basic amino acids of cellular proteins. The amount of bound dye is proportional to the cell number.[12][13]

Protocol:

  • Cell Seeding:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment:

    • For direct cytotoxicity (GI₅₀): Treat the cells with a serial dilution of CCT244747 for 96 hours.

    • For potentiation: Treat the cells with a fixed, sub-lethal concentration of a DNA damaging agent (e.g., gemcitabine or SN38) in combination with a serial dilution of CCT244747 for 96 hours.

  • Cell Fixation and Staining:

    • After the incubation period, gently add 50-100 µL of cold 10% trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[12]

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of 0.4% SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.[12][14]

    • Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[15]

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[16]

    • Shake the plates for 5-10 minutes to ensure complete solubilization.

    • Read the absorbance at 510 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the untreated control.

    • Determine the GI₅₀ (the concentration that causes 50% growth inhibition) for CCT244747 alone.

    • For potentiation, compare the dose-response curve of the DNA damaging agent alone with the curve in the presence of CCT244747. A leftward shift in the curve indicates potentiation.

Data Presentation and Interpretation

Kinase Selectivity Profile of CCT244747

A crucial aspect of a high-quality kinase inhibitor is its selectivity. CCT244747 has been profiled against a large panel of kinases, demonstrating high selectivity for CHK1.

Kinase TargetIC₅₀ (nM)Selectivity vs. CHK1 (fold)
CHK1 7.7 - 8 1
FLT3600~75
CHK2>10,000>1,250
CDK1>10,000>1,250
RSK1/2>50% inhibition at 1µM-
AMPK>50% inhibition at 1µM-
IRAK1>50% inhibition at 1µM-
TrkA>50% inhibition at 1µM-

Data compiled from multiple sources.[3][5][17][18]

Interpretation: The data clearly shows that CCT244747 is a potent inhibitor of CHK1 with excellent selectivity over the closely related kinase CHK2 and the key cell cycle kinase CDK1.[5][17] Some off-target activity is observed at higher concentrations against a few other kinases.[3]

Cellular Activity of CCT244747

The cellular potency of CCT244747 is typically assessed by its ability to abrogate the G2 checkpoint and its effect on cell growth.

Cell LineG2 Checkpoint Abrogation IC₅₀ (nM)Single Agent GI₅₀ (µM)
HT29 (Colon)29 - 1700.33 - 3
SW620 (Colon)29 - 1700.33 - 3
MiaPaCa-2 (Pancreatic)29 - 1700.33 - 3
Calu6 (Lung)29 - 1700.33 - 3

Data represents a range of reported values.[3][4][5]

Interpretation: CCT244747 demonstrates potent on-target activity in cells, with G2 checkpoint abrogation occurring at low nanomolar concentrations. The significantly higher GI₅₀ values for single-agent cytotoxicity suggest a good therapeutic window and that the primary utility of the compound is in combination with DNA damaging agents.[3][5]

Conclusion

The 7-Chloro-triazolo[1,5-a]pyridine scaffold, exemplified by the potent and selective CHK1 inhibitor CCT244747, represents a valuable tool for cancer research and drug development. By understanding its mechanism of action and employing the detailed protocols provided in this guide, researchers can effectively characterize its biochemical and cellular activities. The provided methodologies for in vitro kinase assays, cellular target engagement, functional checkpoint abrogation, and cytotoxicity assessment form a robust framework for the preclinical evaluation of this class of kinase inhibitors. The ability of CCT244747 to potentiate the effects of genotoxic therapies underscores the potential of targeting the CHK1-mediated DNA damage response in cancer treatment.

References

Application Notes & Protocols: 7-Chloro-triazolo[1,5-a]pyridine in Fragment-Based Drug Discovery

Application Notes & Protocols: 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine in Fragment-Based Drug Discovery

Introduction: The Strategic Advantage of a Halogenated Heterocycle in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for lead generation, offering an efficient alternative to traditional high-throughput screening (HTS).[1] By screening small, low-complexity molecules (fragments), FBDD explores chemical space more effectively, often yielding hits with superior ligand efficiency that serve as superior starting points for optimization.[2] Within the vast armamentarium of fragment libraries, specific chemotypes stand out for their utility. The 7-Chloro-[3][4][5]triazolo[1,5-a]pyridine scaffold represents a fragment of significant strategic value, merging the benefits of a "privileged" heterocyclic core with the unique directional bonding capabilities of a halogen atom.

The[3][4][5]triazolo[1,5-a]pyridine core is a bioisostere of purines, enabling it to mimic interactions with biological targets that recognize this ubiquitous natural scaffold, such as kinases and other ATP-binding proteins.[2][6] This structural similarity provides an inherent advantage, increasing the probability of identifying meaningful biological interactions.

The true strategic value of this fragment, however, lies in the 7-chloro substituent. Far from being a simple hydrophobic decoration, the chlorine atom is a potent tool for medicinal chemists. It can form a highly directional, non-covalent interaction known as a halogen bond (XB) . This occurs between the electropositive region on the halogen atom (the σ-hole) and a Lewis base (e.g., a backbone carbonyl oxygen, or side chains of Asp, Glu, Ser, Thr) in the protein binding pocket.[7][8] These interactions, with estimated energies of 5-8 kJ/mol for chlorine, can significantly enhance binding affinity and, crucially, provide a vector for fragment growth and optimization.[7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 7-Chloro-[3][4][5]triazolo[1,5-a]pyridine in an FBDD campaign. We will detail the underlying principles, provide step-by-step experimental protocols for screening and validation, and explain the causal logic behind key experimental choices.

Physicochemical Properties of the Fragment

A thorough understanding of the fragment's properties is the foundation of a successful screening campaign. These values dictate stock solution preparation, assay buffer composition, and the interpretation of biophysical data.

PropertyValueSource
IUPAC Name 7-chloro-[3][4][5]triazolo[1,5-a]pyridinePubChem[9]
CAS Number 1427452-48-9ChemicalBook[3]
Molecular Formula C₆H₄ClN₃PubChem[9]
Molecular Weight 153.57 g/mol PubChem[9]
XLogP3 1.4PubChem[9]
Hydrogen Bond Donors 0PubChem[9]
Hydrogen Bond Acceptors 3PubChem[9]

The FBDD Workflow: A Self-Validating System

Our recommended workflow is designed as a cascading system, where each stage serves to validate the findings of the previous one. This iterative process ensures that resources are focused only on the most promising hits, minimizing false positives and building a robust data package for hit-to-lead chemistry.

FBDD_Workflowcluster_0Phase 1: Primary Screeningcluster_1Phase 2: Hit Validation & Characterizationcluster_2Phase 3: Structural Biology & ElaborationAFragment Library Preparation(incl. 7-Chloro-triazolo[1,5-a]pyridine)BHigh-Throughput Primary Screen(Surface Plasmon Resonance - SPR)A->BScreening Concentration(e.g., 200 µM)COrthogonal Biophysical Assay(NMR Spectroscopy)B->CPrimary HitsDAffinity Determination (SPR)(KD Calculation)C->DConfirmed BindersEStructure Determination(X-ray Crystallography)D->EValidated Hits(with affinity data)FStructure-Based Drug Design(Fragment Growing/Linking)E->FCo-crystal Structure

Caption: FBDD workflow from primary screening to structural analysis.

Application Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Principle: SPR is a highly sensitive, label-free biophysical technique ideal for primary fragment screening. It measures changes in the refractive index at the surface of a sensor chip upon which the protein target is immobilized, allowing for real-time detection of fragment binding.[10] The small molecular weight of fragments necessitates high-sensitivity instrumentation.[11]

Rationale: We use SPR for the primary screen due to its high throughput, low protein consumption, and its ability to provide initial kinetic insights. A single-concentration screen is employed to rapidly identify potential binders from the entire fragment library.

Methodology:

  • Sensor Chip Preparation:

    • Causality: The choice of immobilization strategy is critical for maintaining protein activity. Amine coupling is common, but a capture-based method (e.g., His-tag/NTA chip) is preferred if the protein is sensitive to chemical modification.

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Immobilize the target protein (e.g., a kinase domain) at a concentration of 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0) to achieve a target density of 8,000-12,000 Response Units (RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl pH 8.5 injection.

  • Fragment Solution Preparation:

    • Prepare a 10 mM stock solution of 7-Chloro-[3][4][5]triazolo[1,5-a]pyridine in 100% DMSO.

    • Dilute the stock solution into the running buffer (e.g., HBS-EP+, pH 7.4) to a final screening concentration of 200 µM. The final DMSO concentration must be precisely matched across all samples and the running buffer to avoid solvent-induced bulk refractive index shifts. A final concentration of 2% DMSO is typical.[11]

  • Screening Protocol:

    • System: Utilize a high-sensitivity SPR instrument (e.g., Biacore 8K or T200).

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds.

    • Dissociation Time: 60 seconds.

    • Data Analysis: Monitor the response at equilibrium. A fragment is typically considered a "hit" if its binding response is significantly above the baseline noise and the bulk refractive index signal of the buffer. A response threshold (e.g., >30 RU) is often established based on control injections.

  • Self-Validation (Controls):

    • Reference Surface: A parallel flow cell on the sensor chip should be activated and deactivated without protein immobilization to subtract non-specific binding and bulk effects.

    • Buffer Blanks: Periodically inject running buffer alone to double-subtract any signal drift.

    • Promiscuity Counter-Screen: If available, screen hits against an unrelated control protein to flag non-specific binders.

Application Protocol 2: Hit Validation by NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for validating fragment hits.[12] It can unambiguously confirm a direct physical interaction between the fragment and the target protein in solution, providing a crucial orthogonal validation to the surface-based SPR technique.[13] Both ligand-observed and protein-observed methods are applicable.

Rationale: We employ protein-observed 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectroscopy. This method is highly robust and provides more than just a "yes/no" answer; it can map the binding site on the protein surface if backbone assignments are available.[12] Chemical Shift Perturbations (CSPs) of specific amide protons upon fragment addition indicate the precise location of the binding event.

NMR_Validationcluster_0NMR Sample Preparationcluster_1Titration & Data Acquisitioncluster_2Data AnalysisA¹⁵N-labeled Target Protein(e.g., 50-100 µM in NMR Buffer)BFragment Stock Solution(e.g., 7-Chloro-triazolo[1,5-a]pyridine in d6-DMSO)CAcquire reference ¹H-¹⁵N HSQC spectrum of protein aloneDTitrate fragment into protein sample at increasing concentrations (e.g., 100 µM, 250 µM, 500 µM, 1 mM)C->DEAcquire ¹H-¹⁵N HSQC spectrum at each concentration pointD->EFOverlay spectra and identify Chemical Shift Perturbations (CSPs)GMap CSPs onto protein structure (if assignments are known)F->G

Caption: Workflow for NMR-based hit validation and binding site mapping.

Methodology:

  • Sample Preparation:

    • Express and purify uniformly ¹⁵N-labeled target protein.

    • Prepare a 50-100 µM solution of the protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8, with 10% D₂O).

    • Prepare a concentrated stock (e.g., 100 mM) of 7-Chloro-[3][4][5]triazolo[1,5-a]pyridine in deuterated DMSO (d6-DMSO).

  • NMR Titration:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add aliquots of the fragment stock solution to the protein sample to achieve final concentrations of, for example, 100 µM, 250 µM, 500 µM, and 1 mM.

    • Acquire a ¹H-¹⁵N HSQC spectrum after each addition.

  • Data Analysis:

    • Overlay the spectra from the titration.

    • Causality: Binding of the fragment to the protein will perturb the local chemical environment of nearby amide protons, causing their corresponding peaks in the HSQC spectrum to shift.

    • Calculate the magnitude of the CSPs for each residue using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] (where ΔδH and ΔδN are the chemical shift changes in the proton and nitrogen dimensions, respectively, and α is a scaling factor, typically ~0.2).

    • A significant and dose-dependent CSP for specific residues confirms binding and identifies the interaction site.

Application Protocol 3: Structural Characterization by X-ray Crystallography

Principle: X-ray crystallography provides the ultimate validation of fragment binding by delivering a high-resolution, three-dimensional structure of the protein-fragment complex. This atomic-level detail is indispensable for structure-based drug design, revealing the precise binding mode, orientation, and key interactions.[14]

Rationale: Obtaining a co-crystal structure is the primary goal of the FBDD cascade. It validates the biophysical data and, most importantly, illuminates the path for hit-to-lead optimization. The structure will reveal how the triazolopyridine core is positioned and, critically, what interactions the 7-chloro group is making, which is key for rational fragment growing strategies.

Methodology:

  • Crystal Preparation:

    • Causality: Obtaining protein crystals that are robust enough to withstand the soaking process is often the rate-limiting step. Extensive screening of crystallization conditions may be required.

    • Generate high-quality crystals of the apo-protein (or the protein in complex with a known ligand that can be displaced) using vapor diffusion (sitting or hanging drop) methods.[15]

  • Fragment Soaking:

    • Prepare a soaking solution containing 7-Chloro-[3][4][5]triazolo[1,5-a]pyridine at a high concentration (e.g., 1-10 mM) in a cryo-protectant-compatible buffer. The final concentration may need to be optimized to balance occupancy with potential crystal damage.

    • Transfer the apo-crystals into the soaking solution for a defined period (ranging from minutes to hours).

    • Causality: This allows the fragment to diffuse through the solvent channels of the crystal lattice and into the binding site of the protein.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement with the apo-protein structure as a model.

    • Carefully analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) to unambiguously identify the bound fragment.

  • Analysis of the Halogen Bond:

    • Once the fragment is modeled into the electron density, meticulously analyze the environment around the chlorine atom.

    • Measure the distance between the chlorine atom and any nearby Lewis base (e.g., a backbone carbonyl oxygen). A distance of ~3.0-3.5 Å is indicative of a halogen bond.

    • Measure the C-Cl···O angle. An angle close to 165° is considered ideal for a strong halogen bond.[16] This structural information is critical for designing follow-on compounds that can exploit this interaction.

Conclusion

7-Chloro-[3][4][5]triazolo[1,5-a]pyridine is a high-value fragment for FBDD campaigns targeting protein families such as kinases, bromodomains, and other purine-binding proteins. Its triazolopyridine core provides a well-established scaffold for molecular recognition, while the strategically placed chlorine atom offers a powerful handle for affinity and selectivity enhancement through halogen bonding. The systematic, self-validating workflow presented here—combining high-throughput SPR screening, orthogonal NMR validation, and definitive X-ray crystallographic analysis—provides a robust framework for identifying and advancing high-quality, structurally-enabled hits into lead optimization programs.

Application Notes and Protocols for High-Throughput Screening Assays with 7-Chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including kinase inhibition and modulation of other key cellular targets.[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the discovery of novel modulators of biological targets using 7-Chloro-triazolo[1,5-a]pyridine and its analogs. We present detailed protocols for a robust and scalable Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay as a primary screening platform. Furthermore, we discuss principles of alternative assay formats, data analysis, quality control, and hit confirmation strategies to ensure the identification of high-quality lead compounds.

Introduction: The Triazolopyridine Scaffold in Drug Discovery

The triazolopyridine core is a key pharmacophore found in numerous biologically active compounds.[7][8] Its unique electronic and structural properties make it an attractive starting point for the development of novel therapeutics. Derivatives of the closely related triazolopyrimidine scaffold have advanced to clinical trials, highlighting the therapeutic potential of this class of compounds.[9] Specifically, analogs of triazolo[1,5-a]pyridine have been identified as potent inhibitors of Janus kinases (JAK1/2) and as inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), demonstrating their relevance in oncology, inflammation, and autoimmune diseases.[4][5]

Given the established bioactivity of the triazolopyridine scaffold, 7-Chloro-triazolo[1,5-a]pyridine represents a valuable starting fragment for library synthesis and subsequent high-throughput screening campaigns aimed at discovering novel inhibitors of a wide range of target classes. The chloro-substituent provides a reactive handle for further chemical derivatization, enabling rapid exploration of the structure-activity relationship (SAR).[10]

This guide focuses on providing the foundational knowledge and practical protocols to empower researchers to effectively screen libraries based on the 7-Chloro-triazolo[1,5-a]pyridine scaffold.

Principles of High-Throughput Screening for Small Molecule Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries against biological targets.[11][12] The success of an HTS campaign is critically dependent on the quality and robustness of the chosen assay.[13][14] Several key principles and technologies are central to the development of effective HTS assays for small molecules like 7-Chloro-triazolo[1,5-a]pyridine.

Assay Technologies for HTS

A variety of assay formats are amenable to HTS, each with its own advantages and considerations.[11] The choice of technology depends on the nature of the biological target and the desired readout.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology is particularly well-suited for biochemical assays, such as kinase and protein-protein interaction assays.[15][16][17] It utilizes long-lifetime lanthanide donors to minimize background fluorescence, resulting in high sensitivity and a robust signal window.[16][18]

  • Fluorescence Polarization (FP): FP assays are ideal for monitoring binding events in solution.[19][20][21] They measure the change in the polarization of fluorescent light when a small fluorescently labeled molecule binds to a larger protein, making them suitable for identifying competitive inhibitors.[19][20][22]

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology is highly versatile and can be used for a wide range of applications, including detecting protein-protein interactions, enzyme activity, and second messenger accumulation.[23][24][25][26] The signal is generated when donor and acceptor beads are brought into close proximity, leading to a highly amplified chemiluminescent signal.[25][26]

  • Luciferase Reporter Assays: These are powerful cell-based assays for studying gene expression and signaling pathways.[1][3][27] The expression of a luciferase reporter gene is placed under the control of a promoter of interest, and the light output is measured as an indicator of pathway activation or inhibition.[2]

Assay Quality Control: The Importance of the Z'-Factor

A critical parameter for validating the quality of an HTS assay is the Z'-factor.[13][28][29] This statistical metric provides a measure of the separation between the distributions of the positive and negative controls, taking into account both the dynamic range of the signal and the data variability.[30][31]

The Z'-factor is calculated using the following formula:

References

Application Notes & Protocols: Synthesis of Bioactive Derivatives from 7-Chloro-triazolo[1,5-a]pyridine

Application Notes & Protocols: Synthesis of Bioactive Derivatives from 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide range of biological targets.[1][3] Derivatives of this scaffold have demonstrated significant potential as kinase inhibitors, anti-cancer agents, and treatments for central nervous system disorders.[3][4]

At the heart of synthesizing a diverse library of these compounds is the versatile intermediate, 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine . The chlorine atom at the 7-position is an excellent leaving group, strategically positioned on the electron-deficient pyridine ring. This inherent reactivity makes it a prime handle for functionalization through various synthetic methodologies, including nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of these key synthetic strategies, complete with detailed protocols and expert insights to empower researchers in their drug discovery efforts.

Core Synthetic Pathways from 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

The derivatization of the 7-chloro starting material primarily follows two highly effective and complementary pathways. The choice between these methods depends on the desired substituent, the required reaction conditions, and the functional group tolerance of the coupling partners.

Gstart7-Chloro-[1,2,4]triazolo[1,5-a]pyridinesubNucleophilic AromaticSubstitution (SNAr)start->sub  Nu-H(Amines, Alcohols,Phenols, Thiols)crossPd-CatalyzedCross-Couplingstart->cross  Pd Catalyst, Ligand,Baseprod_snar7-Amino Derivatives7-Ether Derivatives7-Thioether Derivativessub->prod_snarprod_cross7-Aryl/Heteroaryl Derivatives7-Alkynyl Derivatives7-Amine Derivatives (Buchwald-Hartwig)cross->prod_cross

Fig 1. Key synthetic routes from the 7-chloro intermediate.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the fused triazole ring system and the pyridine nitrogen atom activates the C7 position towards nucleophilic attack. This makes SNAr a direct and often high-yielding method for introducing heteroatom nucleophiles.

Causality Behind SNAr Reactivity:

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride ion restores aromaticity and yields the substituted product. This pathway is favored due to the ability of the heterocyclic system to stabilize the negative charge generated during the reaction.

Protocol 1: General Procedure for SNAr with Amines

This protocol describes the synthesis of 7-amino-[1][2][3]triazolo[1,5-a]pyridine derivatives.

Principle: A primary or secondary amine displaces the chloride at the C7 position. The reaction is often carried out at elevated temperatures in a polar aprotic solvent.

Materials:

  • 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine or a derivative thereof[5][6]

  • Amine of choice (1.5 - 2.0 equivalents)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 mmol), the desired amine (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Add DMF (5 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

  • Cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the collected solid or combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 7-amino derivative.

Protocol 2: General Procedure for SNAr with Phenols

This protocol details the synthesis of 7-aryloxy-[1][2][3]triazolo[1,5-a]pyrimidine derivatives.[7]

Principle: A phenoxide, generated in situ by a base, acts as the nucleophile to displace the C7 chloride.

Materials:

  • 7-Chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine (or similar derivative)[7]

  • Substituted phenol (1.1 equivalents)

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (1.5 equivalents)

  • Acetonitrile (ACN)

  • Standard reaction, work-up, and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (1.1 mmol) and sodium hydroxide (1.5 mmol) in acetonitrile (10 mL).

  • Stir the mixture at room temperature for 20 minutes to ensure the formation of the sodium phenoxide.

  • Add 7-Chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 mmol) to the reaction mixture.[7]

  • Heat the mixture to reflux (approx. 80 °C) and stir for 1-3 hours, monitoring by TLC.[7]

  • After completion, cool the reaction and remove the solvent under reduced pressure.

  • Partition the residue between water (20 mL) and ethyl acetate (30 mL).

  • Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via silica gel column chromatography to yield the target 7-aryloxy derivative.[7]

Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon and certain carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions offer unparalleled scope and functional group tolerance. These methods have become indispensable in modern synthetic chemistry.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of 7-aryl and 7-heteroaryl derivatives.

Expert Insight: The success of a Suzuki coupling hinges on the careful selection of the palladium source, ligand, and base. For heteroaromatic halides, electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior as they promote the typically rate-limiting oxidative addition step and facilitate the final reductive elimination.[8]

Gcluster_0Catalytic Cyclepd0Pd(0)L2pd2_addAr-Pd(II)L2-Clpd0->pd2_addOxidativeAddition(Ar-Cl)pd2_transAr-Pd(II)L2-Ar'pd2_add->pd2_transTransmetalation(Ar'-B(OH)2 + Base)pd2_trans->pd0ReductiveEliminationproductAr-Ar'pd2_trans->product

Fig 2. Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides an efficient, time-saving method for arylating the 7-position.[9][10]

Principle: A palladium catalyst facilitates the coupling of the 7-chloro intermediate with an aryl- or heteroarylboronic acid in the presence of a base. Microwave heating accelerates the reaction rate significantly.[9][11]

Materials:

  • 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine derivative (e.g., with bromo or iodo group for subsequent coupling)[9]

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Pd(dppf)Cl₂ (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Microwave synthesis vial with stir bar

  • Microwave reactor

Procedure:

  • To a microwave synthesis vial, add the 7-chloro-[1][2][3]triazolo[1,5-a]pyridine derivative (0.5 mmol), arylboronic acid (0.6 mmol), palladium catalyst (0.0125 mmol, 2.5 mol%), and potassium carbonate (1.0 mmol).

  • Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120-140 °C for 15-30 minutes.

  • After the reaction, allow the vial to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the 7-aryl-[1][2][3]triazolo[1,5-a]pyridine product.

Buchwald-Hartwig Amination for C-N Bond Formation

While SNAr is effective, the Buchwald-Hartwig amination offers a powerful alternative, particularly for less nucleophilic amines or when milder conditions are required.[12][13] It is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[12][13]

Expert Insight: The choice of base is critical in Buchwald-Hartwig reactions. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12][14] They are effective at deprotonating the amine or the intermediate palladium-amine complex to facilitate the catalytic cycle without competing as a nucleophile.[14]

Protocol 4: General Procedure for Buchwald-Hartwig Amination

Principle: A palladium catalyst, supported by a specialized ligand, couples an amine with the 7-chloro intermediate. The reaction requires an inert atmosphere to protect the sensitive Pd(0) catalyst.

Materials:

  • 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 equivalent)

  • Amine or Amide (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%) or other Pd source

  • Xantphos or other biarylphosphine ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene or Dioxane

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Set up a Schlenk flask under an inert atmosphere. Add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 8-24 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary

The following table summarizes representative yields for the synthesis of various derivatives, highlighting the versatility of the 7-chloro intermediate.

EntryDerivative ClassReagent/Coupling PartnerMethodTypical Yield (%)Reference
17-AlkoxyHeptanol / NaHSNAr65-75%[15]
27-Aryloxy4-Chlorophenol / NaOHSNAr55-65%[7]
37-AzolylAzole SaltSNAr70-85%[5]
47-Aryl4-Methoxyphenylboronic acidSuzuki88%[9]
57-AminoAnilineBuchwald-Hartwig75-90%[16][17]

Conclusion

7-Chloro-[1][2][3]triazolo[1,5-a]pyridine is a cornerstone intermediate for the development of novel, biologically active molecules. The protocols and strategies outlined in this guide demonstrate the primary pathways for its functionalization. By leveraging classical SNAr reactions for heteroatom linkages and robust palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation, researchers can efficiently access a wide chemical space. A rational choice of methodology, catalyst, ligand, and reaction conditions, grounded in an understanding of the underlying chemical principles, is paramount to achieving success in the synthesis of these valuable derivatives.

Application Notes and Protocols for Cross-Coupling Reactions with 7-Chloro-triazolo[1,5-a]pyridine

Application Notes and Protocols for Cross-Coupling Reactions with 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

Introduction: The Strategic Importance of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its structural resemblance to purine has led to its investigation as a bioisostere, and compounds bearing this scaffold have demonstrated a wide range of biological activities, including anticancer and trypanocidal properties. The functionalization of this nucleus through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a critical step in the synthesis of novel drug candidates and molecular probes.

7-Chloro-[1][2][3]triazolo[1,5-a]pyridine serves as a versatile and readily accessible building block for such derivatization. The chlorine atom at the 7-position of the electron-deficient pyridine ring is amenable to displacement via palladium-catalyzed cross-coupling reactions, providing a powerful platform for introducing molecular diversity. This guide provides detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, complete with mechanistic insights and practical considerations for researchers in drug development.

Understanding the Reactivity of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

The[1][2][3]triazolo[1,5-a]pyridine ring system is characterized by an electron-rich triazole ring fused to an electron-deficient pyridine ring. This electronic distribution makes the pyridine ring susceptible to nucleophilic attack and facilitates the oxidative addition of the C-Cl bond to a low-valent palladium catalyst, a key step in cross-coupling reactions. The chlorine atom at the 7-position is activated towards these reactions due to the electron-withdrawing nature of the fused triazole ring and the pyridine nitrogen.

Computational studies on the arylation of triazolopyridines suggest that the reaction mechanism and regioselectivity can be influenced by the choice of base.[1] While strong bases can deprotonate the C-H bond at the 7-position, facilitating coupling, the presence of a halogen at this position provides a more conventional and reliable handle for palladium-catalyzed transformations. The choice of catalyst, ligand, and base is crucial to overcome potential challenges such as catalyst inhibition by the nitrogen-containing heterocycle and to ensure efficient and selective bond formation.

Diagram: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium Catalytic CycleGeneral Catalytic CyclePd0Pd(0)LnOxAddOxidative Addition(Ar-X)Pd0->OxAddAr-XPdIIAr-Pd(II)-X(Ln)OxAdd->PdIITransmetalTransmetalation(R-M)PdII->TransmetalR-MPdII_RAr-Pd(II)-R(Ln)Transmetal->PdII_RRedElimReductive EliminationPdII_R->RedElimRedElim->Pd0RegenerationProductAr-RRedElim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids make it a cornerstone of modern organic synthesis.

Protocol 1: Suzuki-Miyaura Coupling of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine with Arylboronic Acids

This protocol is adapted from successful couplings performed on the analogous 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine scaffold.[4]

Materials:

  • 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous 1,4-dioxane or Toluene/Water mixture (e.g., 10:1)

  • Nitrogen or Argon source for inert atmosphere

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a reflux condenser) add 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, the corresponding arylboronic acid, Pd(OAc)₂, SPhos, and the base.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
1Pd(OAc)₂ (3)SPhos (6)K₃PO₄ (2)Toluene/H₂O (10:1)10012
2PdCl₂(dppf) (5)-Na₂CO₃ (2)Dioxane/H₂O (4:1)9018
3XPhos-Pd-G2 (2)-Cs₂CO₃ (2.5)1,4-Dioxane1108

Causality Behind Experimental Choices:

  • Palladium Source: Pd(OAc)₂ is a common and relatively inexpensive palladium source that is readily reduced in situ to the active Pd(0) species. Pre-catalysts like XPhos-Pd-G2 can offer improved activity and reproducibility for challenging substrates.[5]

  • Ligand: Bulky, electron-rich phosphine ligands like SPhos and XPhos are crucial for promoting the oxidative addition of the C-Cl bond and facilitating the reductive elimination step. These ligands stabilize the palladium center and prevent catalyst decomposition, which can be a concern with nitrogen-containing heterocycles.[6]

  • Base: A base is required to activate the boronic acid for transmetalation. K₃PO₄ and Cs₂CO₃ are commonly used bases that are effective in these couplings. The choice of base can influence the reaction rate and yield.

  • Solvent: Aprotic polar solvents like 1,4-dioxane or toluene are typically used. The addition of a small amount of water can sometimes be beneficial for the dissolution of the base and can accelerate the transmetalation step.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines. This reaction is particularly valuable for the functionalization of heterocycles with primary and secondary amines.

Protocol 2: Buchwald-Hartwig Amination of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

Materials:

  • 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%) or a suitable palladium precatalyst

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 - 2.5 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

  • Nitrogen or Argon source for inert atmosphere

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and the base to an oven-dried reaction vessel.

  • Solvent and Reagents: Add the anhydrous solvent, followed by 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine and the amine.

  • Inert Atmosphere: Seal the reaction vessel and ensure it remains under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 90-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions with aryl chlorides may require longer reaction times or higher temperatures.

  • Work-up: After the reaction is complete, cool to room temperature and quench carefully with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Recommended Buchwald-Hartwig Amination Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
1Pd₂(dba)₃ (2.5)XPhos (5)NaOtBu (2)Toluene110
2RuPhos-Pd-G3 (3)-LHMDS (2.2)1,4-Dioxane100

Causality Behind Experimental Choices:

  • Palladium Source and Ligand: For the amination of less reactive aryl chlorides, highly active catalyst systems are required. The combination of Pd₂(dba)₃ with bulky and electron-rich biarylphosphine ligands like XPhos or RuPhos is often the system of choice.[9][10] These ligands facilitate the challenging oxidative addition of the C-Cl bond and promote the reductive elimination to form the C-N bond.

  • Base: Strong, non-nucleophilic bases such as NaOtBu or LHMDS are typically necessary for the deprotonation of the amine, which is a key step in the catalytic cycle.[11][12] The choice of base can be critical for the success of the reaction, especially with less reactive amines.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential to prevent unwanted side reactions and ensure the stability of the catalytic species.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald-Hartwig WorkflowBuchwald-Hartwig Amination Workflowcluster_prepReaction Preparation (Inert Atmosphere)cluster_reactionReaction Executioncluster_workupWork-up and PurificationPrepAdd Pd catalyst, ligand, and base to oven-dried vesselAddReagentsAdd solvent, 7-Chloro-triazolopyridine, and aminePrep->AddReagentsHeatHeat with vigorous stirring (90-120 °C)AddReagents->HeatMonitorMonitor by TLC/LC-MSHeat->MonitorQuenchCool and quench with sat. aq. NH₄ClMonitor->QuenchUpon completionExtractExtract with organic solventQuench->ExtractPurifyDry, concentrate, and purify by chromatographyExtract->Purify

Caption: A step-by-step workflow for the Buchwald-Hartwig amination protocol.

Part 3: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many functional materials and biologically active molecules.

Protocol 3: Sonogashira Coupling of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine with Terminal Alkynes

This protocol is based on successful Sonogashira couplings performed on the closely related 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.[4]

Materials:

  • 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH) (2-3 equivalents, can also be used as solvent)

  • Anhydrous solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (if not using amine as solvent)

  • Nitrogen or Argon source for inert atmosphere

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel, add 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent and Reagents: Add the anhydrous solvent (if used) and the amine base. Then, add the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction is often rapid and can be monitored by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired product.

Data Presentation: Typical Sonogashira Coupling Conditions

EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)
1PdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.5)THF60
2Pd(PPh₃)₄ (2)CuI (4)iPr₂NHRoom Temp

Causality Behind Experimental Choices:

  • Palladium Catalyst: PdCl₂(PPh₃)₂ is a stable and commonly used catalyst for Sonogashira couplings. It is reduced in situ to the active Pd(0) species.

  • Copper Co-catalyst: Copper(I) iodide is a crucial co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.

  • Base: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. The base also serves to neutralize the hydrogen halide formed during the reaction.

  • Solvent: The reaction can often be run in the amine base as the solvent. If a co-solvent is needed, THF or DMF are suitable choices.

Conclusion and Outlook

The protocols detailed in this application note provide a robust and versatile toolkit for the functionalization of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions offer reliable and efficient methods for the formation of C-C and C-N bonds, enabling the synthesis of diverse libraries of novel compounds for drug discovery and development. By understanding the underlying mechanistic principles and the rationale behind the choice of reagents and conditions, researchers can effectively apply and adapt these protocols to their specific synthetic targets. The continued development of more active and stable catalyst systems will undoubtedly further expand the scope and utility of these powerful transformations in the synthesis of complex azaheterocycles.

Application Note: Quantitative Analysis of 7-Chloro-triazolo[1,5-a]pyridine using Validated Chromatographic Methods

Application Note: Quantitative Analysis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine using Validated Chromatographic Methods

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, a key heterocyclic intermediate in pharmaceutical synthesis.[3] We present detailed protocols for a primary High-Performance Liquid Chromatography (HPLC) method and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity, robustness, and adherence to international validation standards. The protocols are grounded in established principles of chromatographic separation for heterocyclic aromatic compounds and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Introduction

7-Chloro-[1][2][3]triazolo[1,5-a]pyridine (Figure 1) is a substituted triazolopyridine, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[4] Accurate and precise quantification of this intermediate is critical for ensuring the quality, safety, and efficacy of final drug products. It is essential for monitoring reaction kinetics, determining purity, and assessing the stability of the compound under various conditions.

This document outlines two robust analytical methods for the quantification of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine. The primary method is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, chosen for its versatility, precision, and wide applicability in pharmaceutical analysis. A confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is also described, offering high specificity and sensitivity, particularly for trace-level analysis and impurity identification.

Figure 1: Chemical Structure of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

PropertyValueSource
Molecular FormulaC₆H₄ClN₃--INVALID-LINK--[5]
Molecular Weight153.57 g/mol --INVALID-LINK--[5]
IUPAC Name7-chloro-[1][2][3]triazolo[1,5-a]pyridine--INVALID-LINK--[5]

Primary Analytical Method: Reverse-Phase HPLC with UV Detection

The RP-HPLC method is the cornerstone for the quantification of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine. The choice of a C18 stationary phase is based on its proven efficacy in retaining and separating aromatic and heterocyclic compounds. The mobile phase, a buffered acetonitrile/water mixture, is optimized to achieve a symmetric peak shape and an appropriate retention time.

Rationale for Method Development

The selection of chromatographic conditions is paramount for developing a robust and reliable analytical method. A Zorbax SB-C18 column was selected as it provides good peak shape for basic compounds, like triazolopyridines, even at acidic pH. The mobile phase, consisting of acetonitrile and water with 0.1% formic acid, ensures the analyte is in a single ionic form and enhances chromatographic retention and peak symmetry. UV detection at 254 nm is chosen based on the chromophoric nature of the triazolopyridine ring system. This method is adapted from established protocols for similar triazole and pyridine-containing APIs, ensuring a high probability of success.[1]

Experimental Protocol: HPLC Quantification

Workflow for HPLC Analysis

HPLC_Workflowcluster_prepSample & Standard Preparationcluster_hplcHPLC Analysiscluster_dataData ProcessingAWeigh Standard/SampleBDissolve in Diluent(Acetonitrile/Water)A->BCSonicate to DissolveB->CDFilter through 0.45 µmSyringe FilterC->DEInject into HPLC SystemD->EFIsocratic Elution(C18 Column)E->FGUV Detection at 254 nmF->GHIntegrate Peak AreaG->HICalculate Concentration(vs. Standard Curve)H->I

Caption: Workflow for HPLC quantification of 7-Chloro-triazolo[1,5-a]pyridine.

Materials and Reagents:

  • 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Formic acid (reagent grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm PTFE syringe filters

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and UV detector.

  • Analytical column: Zorbax SB-C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

Chromatographic Conditions:

ParameterSetting
Mobile PhaseAcetonitrile : Water (with 0.1% Formic Acid) (40:60 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
Run Time10 minutes

Procedure:

  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh an appropriate amount of the sample, dissolve it in the diluent to achieve an expected concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation Protocol

The analytical method must be validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R1) guidelines.[1]

Validation Workflow

Validation_WorkflowSpecificitySpecificity(Peak Purity, Placebo Spike)LinearityLinearity & Range(5-6 Concentrations)AccuracyAccuracy(% Recovery at 3 Levels)PrecisionPrecision(Repeatability & Intermediate)LOD_LOQLOD & LOQ(Signal-to-Noise or Slope Method)RobustnessRobustness(Small Variations in Method)ValidationValidationValidation->SpecificityValidation->LinearityValidation->AccuracyValidation->PrecisionValidation->LOD_LOQValidation->Robustness

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

Validation Parameters and Acceptance Criteria:

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using a diode array detector.No interfering peaks at the retention time of the analyte. Peak purity index > 0.99.
Linearity Analyze at least 5 concentrations across the range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80-120% of the test concentration for assay.
Accuracy Perform recovery studies by spiking the analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst/instrument.RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.To be determined experimentally.
Limit of Quantification (LOQ) Determined based on a signal-to-noise ratio of 10:1.To be determined experimentally.
Robustness Introduce small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%).System suitability parameters remain within limits.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers an orthogonal technique for the quantification and identification of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine. It is particularly useful for confirming the identity of the analyte and for detecting volatile impurities. The choice of a low-polarity stationary phase, such as one similar to 5% diphenyl/95% dimethyl polysiloxane, is suitable for the analysis of chlorinated aromatic compounds.[6]

Rationale for Method Development

This GC-MS method provides high selectivity through mass spectrometric detection and is suitable for a thermally stable compound like 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine. Splitless injection is used to enhance sensitivity for trace analysis. The temperature program is designed to ensure good chromatographic peak shape and separation from any potential volatile impurities.

Experimental Protocol: GC-MS Quantification

Materials and Reagents:

  • 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine reference standard (purity ≥ 99.5%)

  • Ethyl acetate (GC grade)

Instrumentation:

  • GC system equipped with a split/splitless injector and a mass selective detector.

  • Analytical column: TG-5SilMS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

GC-MS Conditions:

ParameterSetting
GC
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Oven Program100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS
Ion SourceElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ionm/z 153 (M⁺)
Qualifier Ionsm/z 118, 91

Procedure:

  • Standard and Sample Preparation: Prepare stock and working standards in ethyl acetate. Prepare samples by dissolving in ethyl acetate to a concentration within the calibration range.

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Quantification: Create a calibration curve using the peak area of the quantifier ion (m/z 153) versus concentration.

Conclusion

This application note details robust and reliable HPLC and GC-MS methods for the quantitative analysis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine. The primary RP-HPLC method is suitable for routine quality control and stability testing, while the GC-MS method serves as an excellent confirmatory technique. Both protocols are designed to be validated according to ICH guidelines, ensuring data integrity and regulatory compliance. These methods provide the necessary tools for researchers and drug development professionals to accurately assess the quality and purity of this important pharmaceutical intermediate.

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Chloro-triazolo[1,5-a]pyridine

Technical Support Center: Purification of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

Welcome to the technical support center for the purification of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. Here, we provide in-depth troubleshooting advice and frequently asked questions in a structured Q&A format, grounding our recommendations in established chemical principles and practical laboratory experience.

Introduction to Purification Challenges

7-Chloro-[1][2][3]triazolo[1,5-a]pyridine is a key heterocyclic building block in medicinal chemistry.[4] Its purification, however, can be non-trivial due to the potential for isomeric impurities, residual starting materials, and byproducts from side reactions during its synthesis. The basic nitrogen atoms in the fused ring system can also lead to challenging chromatographic behavior, such as peak tailing on silica gel.[1][5] This guide will provide a systematic approach to overcoming these obstacles.

Troubleshooting Guide: Common Purification Issues

Q1: I'm seeing multiple spots on my TLC, and they are very close together. How can I improve the separation?

A1: Co-eluting impurities, particularly isomers, are a frequent challenge in the purification of substituted pyridines. The key is to systematically optimize your chromatographic conditions.

Underlying Cause: Isomers of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, such as the 5-chloro or 8-chloro isomers, can have very similar polarities, making them difficult to resolve. Additionally, partially reacted intermediates from the cyclization process may also have similar Rf values to the final product.

Troubleshooting Workflow:

Technical Support Center: Optimizing Reaction Conditions for 7-Chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to ensure the development of robust, self-validating protocols.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, providing detailed solutions and the underlying scientific reasoning.

Question 1: I am experiencing low to no yield of the desired 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine can stem from several factors, primarily related to the choice of synthetic route and the specific reaction conditions. The two most common precursors are 2-amino-4-chloropyridine and 4-chloro-2-hydrazinopyridine.

For the route starting from 2-amino-4-chloropyridine:

This pathway typically involves the formation of an N-(4-chloropyridin-2-yl)amidine or a related intermediate, followed by an oxidative N-N bond formation to construct the triazole ring.[1]

  • Inefficient Amidine Formation: The initial reaction of 2-amino-4-chloropyridine with a nitrile or formamide equivalent can be sluggish. The electron-withdrawing nature of the chloro group at the 4-position deactivates the amino group, making it less nucleophilic.

    • Solution: Consider using a copper catalyst, such as copper(I) bromide, to facilitate the reaction with nitriles.[1] Alternatively, for the formation of N-(pyridin-2-yl)formamidoximes, ensure anhydrous conditions and the use of a suitable base to drive the reaction to completion.[1]

  • Suboptimal Oxidative Cyclization: The final ring-closure is an oxidative process. The choice and handling of the oxidizing agent are critical.

    • Solution: Phenyliodine bis(trifluoroacetate) (PIFA) is a highly effective reagent for this transformation, often leading to high yields and short reaction times.[2] Other options include iodine in the presence of potassium iodide (I₂/KI) or Chloramine-T, which are milder and more environmentally benign alternatives.[1] Ensure the stoichiometry of the oxidizing agent is carefully controlled to avoid over-oxidation or side reactions.

For the route starting from 4-chloro-2-hydrazinopyridine:

This is a common and often high-yielding route involving the reaction of the hydrazinopyridine with a one-carbon electrophile followed by cyclization.

  • Poor Quality of 4-chloro-2-hydrazinopyridine: This starting material can be unstable and prone to oxidation.

    • Solution: It is often best to use freshly prepared or purified 4-chloro-2-hydrazinopyridine. If storage is necessary, keep it under an inert atmosphere and refrigerated.

  • Inefficient Cyclization: The choice of the cyclizing agent is crucial for forming the desired [1,5-a] isomer.

    • Solution: Refluxing with triethyl orthoformate is a common method to introduce the final carbon atom of the triazole ring and effect cyclization. The reaction is typically driven by the removal of ethanol. Using a Dean-Stark trap can be beneficial. Formic acid can also be used as both the carbon source and an acidic catalyst for the cyclization.

Question 2: My reaction is producing a significant amount of impurities, making purification difficult. What are the common side products and how can I minimize their formation?

Answer:

Impurity generation is a common challenge, and the nature of the side products depends on the synthetic route.

  • Isomeric Impurities: In some cases, the formation of the isomeric[1][2][3]triazolo[4,3-a]pyridine can occur. The reaction conditions, particularly the pH, can influence the regioselectivity of the cyclization.

    • Solution: The formation of the [1,5-a] isomer is generally favored under neutral or slightly acidic conditions when starting from 2-hydrazinopyridines. When using oxidative cyclization methods starting from 2-aminopyridines, the formation of the [1,5-a] isomer is typically exclusive.

  • Unreacted Starting Material: The presence of unreacted 2-amino-4-chloropyridine or 4-chloro-2-hydrazinopyridine indicates an incomplete reaction.

    • Solution: Increase the reaction time or temperature, or consider a more potent reagent (e.g., a stronger oxidizing agent). Monitoring the reaction by Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

  • Hydrolysis of the Chloro Group: Under harsh basic or acidic conditions, particularly at elevated temperatures, the 7-chloro substituent can be susceptible to nucleophilic substitution by water or other nucleophiles present in the reaction mixture, leading to the corresponding 7-hydroxy derivative.

    • Solution: Employ milder reaction conditions where possible. If a base is required, use a non-nucleophilic organic base like triethylamine or diisopropylethylamine. Keep reaction times to a minimum.

  • Polymerization/Decomposition: The starting materials or intermediates can be prone to decomposition, especially at high temperatures.

    • Solution: Conduct the reaction at the lowest effective temperature. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

Question 3: I am struggling with the purification of the final product, 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine. What are the recommended purification techniques?

Answer:

7-Chloro-[1][2][3]triazolo[1,5-a]pyridine is a relatively polar, crystalline solid. The choice of purification method will depend on the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities if a suitable solvent system can be found.

    • Recommended Solvents: Experiment with solvents such as ethanol, isopropanol, acetonitrile, or mixtures of ethyl acetate and hexanes. The goal is to find a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.

  • Silica Gel Column Chromatography: This is a versatile technique for separating the product from a wide range of impurities.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The polarity of the eluent system should be optimized based on TLC analysis. The chloro-substituent will make the compound more polar than the unsubstituted parent compound.

  • Acid-Base Extraction: If acidic or basic impurities are present, an aqueous workup with a dilute acid or base wash can be effective in removing them prior to final purification. Be cautious with the pH to avoid hydrolysis of the chloro group.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the formation of the[1][2][3]triazolo[1,5-a]pyridine ring system?

A1: The mechanism depends on the starting material.

  • From 2-Aminopyridine (via N-Aryl Amidine): This route involves an intramolecular oxidative N-N bond formation. The N-(4-chloropyridin-2-yl)amidine intermediate is oxidized, which facilitates an electrophilic attack of one of the amidine nitrogens onto the pyridine ring nitrogen. This is followed by rearomatization to yield the fused heterocyclic system. The key step is the formation of the N-N bond.[1][2]

  • From 4-Chloro-2-hydrazinopyridine: The reaction with a one-carbon electrophile (e.g., from triethyl orthoformate) forms a hydrazone-like intermediate. Subsequent intramolecular cyclization occurs via nucleophilic attack of the pyridine ring nitrogen onto the electrophilic carbon of the intermediate. This is followed by elimination of a small molecule (e.g., ethanol) to give the aromatic triazolopyridine ring.

Q2: What are the key safety precautions to consider during the synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine?

A2: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • Hydrazine and its derivatives: Hydrazine hydrate is corrosive and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Oxidizing agents: Reagents like PIFA can be aggressive. Avoid contact with skin and eyes.

  • Chlorinated solvents: Dichloromethane is a potential carcinogen. Use with adequate ventilation.

  • Reaction monitoring: Be cautious of exothermic reactions, especially during the initial mixing of reagents.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and can help identify impurities.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for assessing purity.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Optimized Reaction Conditions Summary

The following table summarizes generally optimized conditions for the synthesis of[1][2][3]triazolo[1,5-a]pyridines. These should be adapted and optimized for the specific 7-chloro derivative.

ParameterRoute A: From 2-Amino-4-chloropyridineRoute B: From 4-Chloro-2-hydrazinopyridine
Key Reagent Oxidizing agent (e.g., PIFA, I₂/KI)[1][2]One-carbon electrophile (e.g., Triethyl orthoformate)
Solvent Dichloromethane, AcetonitrileEthanol, Formic Acid
Temperature Room temperature to refluxReflux
Reaction Time 1-12 hours4-24 hours
Atmosphere Air or inert (reagent dependent)Inert (Nitrogen or Argon)

Experimental Workflow

Below is a generalized workflow for the synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Synthesis Workflow cluster_0 Route A: From 2-Amino-4-chloropyridine cluster_1 Route B: From 4-Chloro-2-hydrazinopyridine A_Start 2-Amino-4-chloropyridine A_Inter N-(4-chloropyridin-2-yl)amidine intermediate A_Start->A_Inter Amidine formation (e.g., with nitrile + catalyst) A_Product 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine A_Inter->A_Product Oxidative Cyclization (e.g., PIFA or I2/KI) Purification Purification (Recrystallization or Chromatography) A_Product->Purification B_Start 4-Chloro-2-hydrazinopyridine B_Inter Hydrazone intermediate B_Start->B_Inter Reaction with C1 electrophile (e.g., Triethyl orthoformate) B_Product This compound B_Inter->B_Product Intramolecular Cyclization B_Product->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis

Caption: General synthetic workflows for 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

References

Technical Support Center: Navigating the Solubility Challenges of 7-Chloro-triazolo[1,5-a]pyridine

Technical Support Center: Navigating the Solubility Challenges of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

Welcome to the technical support center for 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this heterocyclic compound. Drawing upon established physicochemical principles and field-proven laboratory techniques, this resource offers a structured approach to understanding and overcoming solubility issues to ensure the reliability and reproducibility of your experimental outcomes.

Understanding the Molecule: Physicochemical Profile

Before delving into dissolution protocols, it is crucial to understand the inherent physicochemical properties of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine. While extensive experimental data is not publicly available, we can infer its likely behavior from computed properties and the characteristics of its structural class.[4][5][6]

The triazolopyridine scaffold is a common motif in pharmacologically active agents, indicating that while solubility can be a hurdle, it is one that is frequently addressed in drug discovery.[6][7] The presence of a chloro-substituent and the fused heterocyclic ring system contributes to the molecule's moderate lipophilicity, which is a key factor in its limited aqueous solubility.[1][8]

Table 1: Physicochemical Properties of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine and Related Analogs

Property7-Chloro-[1][2][3]triazolo[1,5-a]pyridine7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine (Analog)Justification & Implication
Molecular Formula C₆H₄ClN₃C₅H₃ClN₄The addition of a nitrogen atom in the pyrimidine ring of the analog slightly increases polarity.
Molecular Weight 153.57 g/mol [4]154.56 g/mol [9]Similar molecular weights suggest that size is not a differentiating factor for solubility between these two compounds.
XLogP3 (Predicted) 1.4[4]1.1[9]This positive value indicates a degree of lipophilicity, suggesting a preference for organic solvents over water. The slightly lower value for the pyrimidine analog hints at potentially better aqueous solubility.
Topological Polar Surface Area (TPSA) 30.2 Ų[4]43.1 Ų[9]A lower TPSA generally correlates with lower aqueous solubility. The value for the target compound suggests it will require specific strategies to dissolve in aqueous media.
Hydrogen Bond Donors 0[4]0[9]The absence of hydrogen bond donors limits its ability to interact with protic solvents like water.
Hydrogen Bond Acceptors 3[4]4[9]The nitrogen atoms in the ring system can act as hydrogen bond acceptors, offering some potential for interaction with protic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Q1: What is the best starting solvent for dissolving 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine?

A1: Given its predicted XLogP3 of 1.4, starting with a polar aprotic solvent is the most logical first step.[4] Dimethyl sulfoxide (DMSO) is highly recommended as the initial solvent of choice due to its strong solubilizing power for a wide range of organic compounds. If your experimental system is incompatible with DMSO, other alternatives include dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

Q2: My compound will not dissolve in DMSO at room temperature. What should I do next?

A2: If you encounter insolubility in DMSO, follow this troubleshooting workflow:

  • Verify Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can significantly reduce its solvating capacity.

  • Increase Mechanical Agitation: Vortex the solution vigorously for 2-3 minutes.

  • Apply Gentle Heat: Warm the solution in a water bath to 30-40°C. Do not overheat, as this could lead to compound degradation.

  • Utilize Sonication: Sonicate the vial in a water bath for 5-10 minutes. This can help break up crystalline structures and facilitate dissolution.

Q3: My compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous buffer for a cell-based assay. Why did this happen and how can I fix it?

A3: This phenomenon, known as "crashing out," is common for compounds with low aqueous solubility. It occurs because the compound is no longer soluble when the DMSO concentration is significantly lowered upon dilution in the aqueous medium. Here are several strategies to mitigate this:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform a serial dilution. A stepwise reduction in the DMSO concentration can sometimes prevent immediate precipitation.

  • Incorporate a Co-solvent or Surfactant: For in vivo studies or challenging in vitro systems, the use of a co-solvent such as PEG400 or a small amount of a biocompatible surfactant like Tween® 80 in the final aqueous medium can help maintain solubility.[2][3]

  • pH Adjustment: The triazolopyridine moiety contains basic nitrogen atoms, suggesting that the compound's solubility may be pH-dependent.[8][10] Attempt to dissolve the compound in a buffer with a slightly acidic pH (e.g., pH 5.0-6.5) to see if the protonated form is more soluble.

Q4: How can I determine the actual solubility of this compound in my specific buffer?

A4: To obtain reliable and quantitative data, you should perform a formal solubility assessment. There are two main types of solubility measurements: kinetic and thermodynamic.[11][12]

  • Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It measures the solubility of a compound that is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer.[13][14] This method is faster but may overestimate the true solubility as it can lead to supersaturated solutions.[15]

  • Thermodynamic Solubility: This is considered the "gold standard" and measures the equilibrium solubility of the solid compound in a solvent.[12][16] The shake-flask method is the most common approach for this determination.[12][15]

For detailed instructions, refer to the Experimental Protocols section below.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility issues with 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

GstartStart with 7-Chloro-triazolo[1,5-a]pyridine PowdersolventSelect Initial Solvent:Anhydrous DMSOstart->solventdissolveAttempt to Dissolve at RT(Vortex for 2-3 min)solvent->dissolvecheck1Is the Solution Clear?dissolve->check1assistApply Assisted Dissolution:1. Gentle Warming (30-40°C)2. Sonication (5-10 min)check1->assistNostock_okStock Solution Prepared Successfullycheck1->stock_okYescheck2Is the Solution Clear?assist->check2check2->stock_okYesreassessRe-evaluate Experiment orPerform Formal Solubility Assaycheck2->reassessNoaqueous_dilutionDilute into Aqueous Bufferstock_ok->aqueous_dilutioncheck3Does Precipitate Form?aqueous_dilution->check3working_solution_okWorking Solution Readycheck3->working_solution_okNotroubleshoot_aqTroubleshoot Aqueous Solubility:- Lower Final Concentration- Adjust pH (acidic)- Add Co-solvent/Surfactantcheck3->troubleshoot_aqYestroubleshoot_aq->aqueous_dilution

Caption: A decision tree for dissolving 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol provides a rapid assessment of solubility and is useful for comparing different buffer conditions.[17][18]

Materials:

  • 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well filter plates (e.g., Millipore MultiScreen®)

  • 96-well UV-transparent plates

  • Plate reader with UV-Vis capabilities

Procedure:

  • Prepare a Concentrated Stock Solution: Accurately weigh the compound and dissolve it in anhydrous DMSO to create a 10 mM stock solution. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Prepare a Calibration Curve: Create a set of standards by diluting the 10 mM stock solution in a 50:50 mixture of acetonitrile and water.

  • Assay Plate Preparation: Add 2 µL of the 10 mM DMSO stock solution to the wells of the 96-well filter plate.

  • Add Aqueous Buffer: Add 98 µL of your aqueous buffer to each well. This results in a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Place the filter plate on top of a 96-well UV-transparent collection plate and centrifuge to filter the solutions. This separates any precipitated compound from the soluble fraction.

  • Quantification: Measure the UV absorbance of the filtrate in the collection plate at the compound's λmax.

  • Calculate Solubility: Determine the concentration of the soluble compound by comparing its absorbance to the calibration curve.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the most accurate and reliable approach.[12][15][16]

Materials:

  • 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine (solid powder)

  • Solvent of interest (e.g., water, buffer at a specific pH)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Syringe filters (0.22 µm)

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add Excess Compound: Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg). The key is to have undissolved solid remaining at the end of the experiment.

  • Add Solvent: Add a known volume of the solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to shake for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to sit undisturbed for at least 1 hour to let the excess solid settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Dilution and Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

  • Confirm Equilibrium: To ensure equilibrium was reached, you can analyze samples at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be constant across the later time points.

Advanced Strategies for Solubility Enhancement

If the intrinsic solubility of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine is insufficient for your experimental needs, consider these advanced formulation strategies.[1][19][20]

  • Co-solvency: The addition of a water-miscible organic solvent can significantly increase the solubility of a lipophilic compound in an aqueous solution.[1]

  • pH Adjustment: As a basic compound, its solubility is expected to increase in acidic conditions. Formulating in a low pH buffer can be a viable strategy.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent aqueous solubility.[3]

  • Particle Size Reduction (Micronization): Reducing the particle size of the solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[1][20]

By systematically applying the principles and protocols outlined in this guide, researchers can effectively manage the solubility challenges associated with 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, leading to more reliable and successful experimental outcomes.

stability and degradation of 7-Chloro-triazolo[1,5-a]pyridine

Technical Support Center: 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

This guide is designed for researchers, scientists, and drug development professionals working with 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the integrity and success of your experiments. Our approach is rooted in established scientific principles and field-proven insights to help you navigate the potential stability and degradation challenges associated with this compound.

I. Understanding the Stability of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine: A Proactive Approach

7-Chloro-[1][2][3]triazolo[1,5-a]pyridine is a heterocyclic compound with potential applications in pharmaceutical development.[4] Like many halogenated nitrogen heterocycles, its stability is influenced by environmental factors such as pH, light, and temperature. A thorough understanding of its degradation profile is crucial for developing robust analytical methods, ensuring accurate experimental results, and establishing appropriate storage and handling procedures.

Forced degradation studies are essential to identify likely degradation products and understand the intrinsic stability of the molecule.[5] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[5]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Scenario 1: Appearance of Unexpected Peaks in Chromatogram During Method Development

  • Question: I am developing an HPLC method for 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, and I'm observing several unexpected small peaks, even with a freshly prepared standard solution. What could be the cause?

  • Answer: The appearance of extraneous peaks can be attributed to several factors. First, consider the purity of your reference standard. Verify the certificate of analysis for any reported impurities. If the standard is of high purity, the unexpected peaks are likely degradation products. The triazolopyridine ring system can be susceptible to degradation under certain conditions. For instance, some triazolopyridine derivatives have been observed to undergo oxidation to form N-oxides.[2] Additionally, the chloro-substituent introduces the possibility of hydrolytic degradation.

    Troubleshooting Steps:

    • Protect from Light: Store your standard solutions in amber vials or wrap them in aluminum foil to prevent photodegradation.

    • Control Temperature: Prepare and store your solutions at a controlled, cool temperature (e.g., 2-8°C) to minimize thermal degradation.[6]

    • pH of Mobile Phase: Evaluate the pH of your mobile phase. Acidic or basic conditions can catalyze hydrolysis of the chloro group. A mobile phase with a pH closer to neutral is a good starting point.

    • Solvent Purity: Ensure the use of high-purity, HPLC-grade solvents, as impurities in solvents can react with your analyte.

Scenario 2: Inconsistent Assay Results Over Time

  • Question: My assay results for 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine are not reproducible. The concentration appears to decrease in my stock solutions over a few days. Why is this happening?

  • Answer: A gradual decrease in the concentration of the analyte strongly suggests degradation in solution. The stability of your compound in the chosen solvent system is a critical factor.

    Troubleshooting Steps:

    • Conduct a Solution Stability Study: Prepare a stock solution and analyze it at regular intervals (e.g., 0, 6, 12, 24, and 48 hours) under your typical laboratory conditions. This will help you determine the window of time within which your prepared solutions are reliable.

    • Solvent Selection: Investigate the impact of different solvents on stability. While a compound may be soluble in a particular solvent, that solvent may also promote degradation. For example, protic solvents like methanol could potentially participate in nucleophilic substitution of the chlorine atom, although this is less likely without a catalyst. Aprotic solvents like acetonitrile might offer better stability.

    • Fresh is Best: As a best practice, prepare fresh standard and sample solutions daily to ensure the highest accuracy and reproducibility.

Scenario 3: Difficulty in Achieving Baseline Separation of Degradation Products

  • Question: I'm performing a forced degradation study, and I'm struggling to separate the main peak of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine from its degradation products, particularly under acidic or basic hydrolysis conditions. How can I improve my separation?

  • Answer: Co-elution of the parent compound and its degradants is a common challenge in stability-indicating method development. The key is to systematically optimize your chromatographic conditions.

    Troubleshooting Steps:

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution will likely provide better separation of compounds with different polarities. Start with a shallow gradient and then optimize the slope and duration.

    • Mobile Phase pH: The retention of ionizable compounds is highly dependent on the mobile phase pH. Experiment with a range of pH values (e.g., 3, 5, and 7) using appropriate buffers to alter the ionization state of your analyte and its degradants, thereby changing their retention times.

    • Column Chemistry: If pH and gradient adjustments are insufficient, consider a different column chemistry. A C18 column is a good starting point, but other stationary phases like phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivities.

    • Temperature: Column temperature affects viscosity and analyte interaction with the stationary phase. Experiment with temperatures between 25°C and 40°C to see if it improves resolution.

III. Frequently Asked Questions (FAQs)

Handling and Storage

  • Q1: What are the recommended storage conditions for solid 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine?

    • A1: It is recommended to store the solid compound in a tightly sealed container in a cool, dry, and dark place.[1] Refrigeration (2-8°C) is advisable for long-term storage to minimize the potential for thermal degradation.[6]

  • Q2: How should I prepare stock solutions of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine?

    • A2: Due to potential stability issues, it is best to prepare stock solutions fresh for each experiment. If a solution needs to be stored, it should be kept in a tightly sealed, light-protected container at a low temperature (2-8°C) for a validated period.

  • Q3: What solvents are suitable for dissolving 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine?

    • A3: The solubility of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine should be experimentally determined. Common organic solvents such as acetonitrile, methanol, and dimethyl sulfoxide (DMSO) are likely to be suitable. For analytical purposes, the diluent should be compatible with your mobile phase.

Stability and Degradation

  • Q4: What are the likely degradation pathways for 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine?

    • A4: Based on its chemical structure and the behavior of similar compounds, the following degradation pathways are plausible:

      • Hydrolysis: The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution by water, especially under acidic or basic conditions, which would lead to the formation of 7-Hydroxy-[1][2][3]triazolo[1,5-a]pyridine. Studies on the hydrolysis of chloropyridines have shown that this reaction can occur.

      • Oxidation: The nitrogen atoms in the triazolopyridine ring system can be oxidized, particularly in the presence of oxidizing agents, to form N-oxides. This has been observed in other triazolopyridine derivatives.[2]

      • Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms or ring cleavage.

      • Thermal Degradation: At elevated temperatures, the triazole ring may undergo cleavage, possibly leading to the loss of molecular nitrogen, a known fragmentation pathway for some triazolopyridines in mass spectrometry.[3]

  • Q5: How can I perform a forced degradation study for this compound?

    • A5: A standard forced degradation study involves exposing the compound to the following conditions:

      • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

      • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).

      • Oxidative Degradation: 3% H₂O₂ at room temperature.

      • Thermal Degradation: Exposing the solid compound to dry heat (e.g., 105°C).

      • Photodegradation: Exposing a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

Analytical Methodology

  • Q6: Can you provide a starting point for developing a stability-indicating HPLC method?

    • A6: A good starting point for a reversed-phase HPLC method would be:

      • Column: C18, 4.6 x 150 mm, 5 µm.

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it to a high percentage (e.g., 90%) over 20-30 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at a wavelength determined by the UV spectrum of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine (a photodiode array detector is recommended to assess peak purity).

      • Column Temperature: 30°C.

  • Q7: How can I confirm the identity of the degradation products?

    • A7: The most effective technique for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) of the degradation products, you can propose molecular formulas and fragmentation patterns to elucidate their structures. For definitive structural confirmation, preparative HPLC can be used to isolate the degradants for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

IV. Visualizing Potential Degradation Pathways and Workflows

To further aid in your understanding, the following diagrams illustrate a plausible degradation pathway and a typical experimental workflow for stability testing.

Gcluster_0Potential Degradation PathwaysA7-Chloro-[1,2,4]triazolo[1,5-a]pyridineB7-Hydroxy-[1,2,4]triazolo[1,5-a]pyridineA->BHydrolysis (Acid/Base)CN-oxide derivative(s)A->COxidationDRing-opened/fragmented productsA->DPhotodegradation/Thermal Stress

Caption: Plausible degradation pathways for 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Gcluster_1Forced Degradation WorkflowstartPrepare solutions ofThis compoundstressExpose to stress conditions(Acid, Base, Oxidative, Thermal, Photo)start->stressneutralizeNeutralize/quench reactionsstress->neutralizeanalyzeAnalyze by Stability-IndicatingHPLC-UV/MSneutralize->analyzeidentifyCharacterize degradation productsanalyze->identifyreportReport stability profileidentify->report

Caption: A typical workflow for a forced degradation study.

V. Quantitative Data Summary (Hypothetical)

The following table provides a hypothetical summary of the expected outcomes from a forced degradation study. The percentage of degradation is an estimate and will need to be determined experimentally.

Stress ConditionReagent/ConditionExpected Degradation (%)Plausible Major Degradant(s)
Acidic Hydrolysis0.1 M HCl, 60°C, 24h10-20%7-Hydroxy-[1][2][3]triazolo[1,5-a]pyridine
Basic Hydrolysis0.1 M NaOH, 60°C, 24h15-25%7-Hydroxy-[1][2][3]triazolo[1,5-a]pyridine
Oxidation3% H₂O₂, RT, 24h5-15%N-oxide derivative(s)
Thermal105°C, 48h (solid)< 5%Minor fragmentation
PhotolyticICH Q1B conditions5-10%Various photoproducts

VI. Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Accurately weigh and dissolve 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine in a suitable solvent (e.g., acetonitrile:water 50:50) to a final concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Keep one sample at room temperature and another at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Keep one sample at room temperature and another at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep the sample at room temperature for 24 hours.

  • Thermal Degradation: Place approximately 5 mg of the solid compound in a vial and keep it in a hot air oven at 105°C for 48 hours. After exposure, dissolve the solid in the diluent to a final concentration of 0.5 mg/mL.

  • Photodegradation: Expose a 0.5 mg/mL solution of the compound to a light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

  • Instrumentation: A high-performance liquid chromatograph equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the λmax of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine and use the PDA to check for peak purity.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a final concentration within the linear range of the method.

VII. References

  • Fisher Scientific. (2024, April 1). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Huang, Y., et al. (2018). An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation. Journal of Pharmaceutical Sciences, 107(6), 1633-1641.

  • Santa Cruz Biotechnology. (2025, December 26). 3-{7-chloro-[1][2][3]triazolo[1,5-a]pyrimidin-5-yl}pyridine. Retrieved from --INVALID-LINK--

  • Abarca, B., et al. (2007). The Chemistry of the Triazolopyridines: An Update. ResearchGate.

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.

  • BLDpharm. (n.d.). 1427452-48-9|7-Chloro-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from --INVALID-LINK--

  • PubChemLite. (n.d.). 7-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine-2-carbaldehyde. Retrieved from --INVALID-LINK--

  • Ascendex Scientific, LLC. (n.d.). 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine. Retrieved from --INVALID-LINK--

  • MDPI. (2023, September 28). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Retrieved from --INVALID-LINK--

  • Preprints.org. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction Inhibitors. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Design, Synthesis, and Evaluation of An Anti-trypanosomal[1][2][3]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 7-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, July 16). 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. Retrieved from --INVALID-LINK--

troubleshooting NMR or mass spectrometry of 7-Chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical characterization of 7-Chloro-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of this heterocyclic compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Section 1: Mass Spectrometry (MS) Troubleshooting

Mass spectrometry of halogenated nitrogen heterocycles can be complex. Issues often arise from unexpected adduct formation, isotopic patterns, and fragmentation. This section addresses the most common user queries.

FAQ 1: I don't see the expected molecular ion peak at m/z 154.0 for my [M+H]⁺. Is my synthesis wrong?

This is a frequent and valid concern. The absence of the expected protonated molecular ion does not necessarily indicate a failed synthesis. Several factors can lead to a more complex spectrum.

Causality and Diagnosis:

Under typical Electrospray Ionization (ESI) conditions, the target molecule (C₆H₄ClN₃, Exact Mass: 153.01) is expected to protonate to give an [M+H]⁺ ion. However, the high proton affinity of the triazolopyridine ring system and the presence of ambient contaminants can lead to other species becoming more prominent.

  • Adduct Formation: The most common reason for a diminished [M+H]⁺ peak is the formation of adducts with alkali metal ions (Na⁺, K⁺) or solvent species. These adducts can be more stable and thus more abundant than the protonated molecule, especially if glassware is not scrupulously cleaned or if HPLC-grade solvents are not used[1][2].

  • In-Source Fragmentation: If the energy in the ion source (e.g., cone voltage) is too high, the molecular ion can fragment before it is detected.

  • Incorrect Ionization Mode: While ESI positive mode is standard for this compound, confirming that the instrument is not in negative ion mode is a basic but essential check.

Troubleshooting Protocol:

  • Re-evaluate the Spectrum: Look for other potential molecular ion species. Use the table below to check for common adducts and the characteristic chlorine isotope pattern.

  • Optimize Source Conditions: Decrease the fragmentor or cone voltage to reduce the likelihood of in-source fragmentation[3].

  • Improve Mobile Phase: Prepare fresh mobile phase using ultra-pure water and high-purity solvents. Adding a very small amount of formic acid (0.1%) can promote protonation and enhance the [M+H]⁺ signal, while sequestering metal cations.

  • Clean the System: If sodium or potassium adducts are persistent, it may indicate contamination in the solvent lines, syringe, or sample vial.

Table 1: Expected Mass Spectrometry Data for C₆H₄ClN₃

Ion Species Formula Expected m/z (³⁵Cl) Expected m/z (³⁷Cl) Notes
[M+H]⁺ [C₆H₅ClN₃]⁺ 154.02 156.02 The primary target ion.
[M+Na]⁺ [C₆H₄ClN₃Na]⁺ 176.00 178.00 Common adduct from glassware or solvents[2].
[M+K]⁺ [C₆H₄ClN₃K]⁺ 191.97 193.97 Common adduct, often seen with [M+Na]⁺[1].

| [M+CH₃CN+H]⁺ | [C₈H₈ClN₄]⁺ | 195.04 | 197.04 | Acetonitrile adduct, common in LC-MS. |

Diagram 1: Troubleshooting Workflow for Unexpected Mass Spectra

MassSpec_Troubleshooting start Start: Unexpected MS Result check_M_H Is [M+H]⁺ at m/z ~154 absent or weak? start->check_M_H check_isotopes Do you see a peak pair with ~2 Da difference? check_M_H->check_isotopes Yes check_fragmentation Look for fragments (e.g., loss of N₂, Cl) check_M_H->check_fragmentation No, other peaks present check_adducts Check for common adducts (m/z ~176, ~192, ~195) check_isotopes->check_adducts Yes adducts_present Adducts are dominant check_adducts->adducts_present Yes optimize_source Lower cone/fragmentor voltage adducts_present->optimize_source No improve_mobile_phase Improve mobile phase: - Use fresh HPLC-grade solvents - Add 0.1% Formic Acid adducts_present->improve_mobile_phase Yes optimize_source->check_fragmentation run_msms Perform MS/MS on parent ion check_fragmentation->run_msms Fragments suspected success Problem Solved improve_mobile_phase->success run_msms->success

A workflow for diagnosing unexpected mass spectrometry results.

FAQ 2: My spectrum shows a pair of peaks around m/z 154 and 156 with an intensity ratio of roughly 3:1. Is my sample impure?

On the contrary, this is a strong piece of evidence that your sample is pure and contains the target molecule.

Scientific Explanation:

This observation is the hallmark of a chlorine-containing compound. Naturally occurring chlorine exists as two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This leads to a characteristic isotopic pattern in the mass spectrum for any chlorine-containing ion[4].

  • The M⁺ peak corresponds to the ion containing the ³⁵Cl isotope.

  • The [M+2]⁺ peak, appearing 2 Da higher, corresponds to the ion with the ³⁷Cl isotope.

  • The intensity ratio of these peaks will be approximately 3:1 , reflecting the natural abundance of the isotopes.

Seeing this pattern for your molecular ion and its fragments is a critical step in structural confirmation.

FAQ 3: I see many fragment ions and I'm not sure if they are related to my compound. How can I confirm?

Identifying fragments is key to structural elucidation. For triazolopyridine systems, fragmentation often involves the cleavage of the fused ring system.

Expected Fragmentation Pathways:

The fragmentation of 1,2,4-triazole rings and their fused derivatives is well-documented and typically proceeds through the loss of stable neutral molecules[3][5][6]. For 7-Chloro-triazolo[1,5-a]pyridine, common fragmentation events include:

  • Loss of N₂: Cleavage of the triazole ring can lead to the expulsion of a nitrogen molecule, a very stable neutral loss (m/z 28).

  • Loss of Cl: The chlorine atom can be lost as a radical (m/z 35).

  • Loss of HCN: A common fragmentation pathway for nitrogen heterocycles (m/z 27).

Definitive Confirmation via Tandem MS (MS/MS):

To confirm that observed ions are indeed fragments of your compound and not background noise or impurities, perform a tandem mass spectrometry (MS/MS) experiment.

Experimental Protocol: MS/MS Fragmentation Analysis

  • Acquire a Full Scan MS: First, run a standard MS scan to identify your primary ion of interest (e.g., the [M+H]⁺ ion at m/z 154.0).

  • Select the Precursor Ion: Program the mass spectrometer to isolate the precursor ion (m/z 154.0). The quadrupole will filter out all other ions.

  • Induce Fragmentation: The isolated precursor ions are passed into a collision cell filled with an inert gas (like argon or nitrogen). The collision energy is increased, causing the ions to fragment (Collision-Induced Dissociation - CID)[7].

  • Analyze Product Ions: The resulting fragment (product) ions are analyzed in the second mass analyzer, generating a product ion spectrum.

  • Interpret the Spectrum: The peaks in the product ion spectrum are definitively fragments of your selected precursor. Compare these to the expected neutral losses (N₂, Cl, etc.) to confirm the structure.

Section 2: NMR Spectroscopy Troubleshooting

NMR is the gold standard for structural elucidation, but nitrogen heterocycles can present unique challenges, from poor signal-to-noise to spectral complexity.

FAQ 1: My ¹H NMR signals are broad and poorly resolved. What are the common causes?

Poor resolution is a common frustration that can often be solved by careful sample preparation and instrument setup.

Potential Causes and Solutions:

  • Sample Concentration: Highly concentrated samples can be viscous, which slows molecular tumbling and leads to broader signals.

    • Solution: Dilute your sample. For this molecule, a concentration of 5-10 mg in 0.6 mL of deuterated solvent is typically sufficient[8].

  • Poor Shimming: The homogeneity of the magnetic field is critical for sharp lines. Poor shimming is a primary cause of broad, misshapen peaks.

    • Solution: Ensure your sample volume is correct (typically 4-5 cm in a 5 mm tube). Re-shim the magnet, starting with the on-axis shims (Z1, Z2) and progressing to off-axis shims. Many modern spectrometers have automated shimming routines that are highly effective[8].

  • Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) from reagents or glassware can cause significant line broadening.

    • Solution: Filter your sample through a small plug of celite or silica in a pipette. If the problem persists, consider treating the sample with a chelating agent like EDTA, though this may complicate the spectrum.

  • Chemical Exchange: If the molecule is undergoing a conformational change or proton exchange on the NMR timescale, signals can broaden. This is less likely for the rigid triazolopyridine core but could be a factor if impurities are present.

FAQ 2: The chemical shifts of my aromatic protons are different from what I expected. Why?

This is almost always due to solvent effects. The electron clouds of solvent molecules can create local magnetic fields that shield or deshield nearby protons on the analyte, altering their chemical shifts[9][10].

Scientific Explanation:

Aromatic solvents like benzene-d₆ or pyridine-d₅ are notorious for causing large changes in chemical shifts compared to less interactive solvents like chloroform-d (CDCl₃) or acetonitrile-d₃. This is due to the anisotropic effect of the solvent's ring current[11][12]. When your molecule associates with a benzene-d₆ molecule, protons located above or below the face of the benzene ring will be shifted upfield (to lower ppm), while those near the edge will be shifted downfield.

Table 2: Hypothetical Influence of Deuterated Solvent on ¹H Chemical Shifts

Solvent Proton H-A (ppm) Proton H-B (ppm) Rationale
CDCl₃ 8.10 7.50 Standard, relatively non-interacting solvent.
DMSO-d₆ 8.15 7.55 Polar solvent, may form weak hydrogen bonds, causing slight downfield shifts[11].

| Benzene-d₆ | 7.85 | 7.20 | Strong anisotropic effect causes significant upfield shifts due to solute-solvent interactions[9]. |

Best Practice: Always report the solvent used when recording NMR data. When comparing your data to the literature, ensure you are using the same solvent.

FAQ 3: My signal-to-noise ratio (S/N) is too low, especially in the ¹³C spectrum. How can I improve it?

Low S/N is a fundamental challenge, especially for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.

Causality and Improvement Strategies:

  • Increase the Number of Scans (nt): The S/N ratio improves with the square root of the number of scans[13]. Doubling the S/N requires quadrupling the number of scans. This is the most common and effective method.

  • Increase Sample Concentration: A higher concentration means more analyte molecules in the detection coil, which directly increases the signal. Be mindful of the line broadening issues discussed in FAQ 1.

  • Use a Higher Field Magnet: Signal strength increases significantly with magnetic field strength. If available, using a 600 MHz instrument instead of a 400 MHz one will provide a substantial boost in sensitivity.

  • Optimize Acquisition Parameters: Ensure the relaxation delay (d1) is appropriate for your molecule to allow for full magnetization recovery between pulses. For ¹³C, a d1 of 1-2 seconds is a good starting point.

  • Probe Tuning and Matching: Ensure the NMR probe is correctly tuned to the frequency of the nucleus being observed. A poorly tuned probe can lead to significant signal loss[8].

Diagram 2: Decision Tree for Improving NMR Signal-to-Noise

NMR_SN_Troubleshooting start Start: Low S/N check_conc Is sample concentration adequate? (>5 mg / 0.6 mL) start->check_conc increase_conc Increase concentration or use a smaller diameter tube check_conc->increase_conc No check_scans Can you increase experiment time? check_conc->check_scans Yes increase_conc->check_scans increase_scans Increase Number of Scans (nt) (S/N ∝ √nt) check_scans->increase_scans Yes check_field Is a higher field instrument available? check_scans->check_field No success S/N Improved increase_scans->success check_tuning Check Probe Tuning and Matching optimize_params Optimize acquisition parameters (e.g., relaxation delay d1) check_tuning->optimize_params check_field->check_tuning No use_high_field Move to higher field magnet check_field->use_high_field Yes use_high_field->success optimize_params->success

References

scale-up synthesis considerations for 7-Chloro-triazolo[1,5-a]pyridine

Introduction: The Significance of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

7-Chloro-[1][2][3]triazolo[1,5-a]pyridine is a vital heterocyclic intermediate in the synthesis of a wide array of biologically active compounds.[3] Its unique structure is a key pharmacophore in molecules targeting conditions ranging from neurological disorders to infectious diseases.[4][5] However, transitioning its synthesis from the laboratory bench to a larger, pilot-plant scale introduces significant challenges, including ensuring reaction safety, maintaining yield and purity, and developing robust purification methods.[6]

This guide provides a comprehensive framework for a scalable synthetic route, detailed troubleshooting protocols, and answers to frequently asked questions to empower scientists in overcoming these hurdles.

Section 1: Recommended Scale-Up Synthetic Protocol

A robust and scalable synthesis for 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine involves the oxidative cyclization of an N-aryl amidine intermediate. This method is advantageous due to its high efficiency and the availability of starting materials.[7] The protocol outlined below is a two-step process starting from commercially available 2-amino-4-chloropyridine.

Step 1: Synthesis of N-(4-chloropyridin-2-yl)formimidamide

This initial step forms the key amidine intermediate required for the subsequent cyclization.

  • Reactor Setup: To a jacketed glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, charge 2-amino-4-chloropyridine (1.0 eq) and toluene (10 vol).

  • Reagent Addition: Begin stirring and add triethyl orthoformate (1.5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 110-115 °C) and maintain for 12-18 hours. The reaction progress should be monitored by HPLC or TLC for the disappearance of the 2-amino-4-chloropyridine.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The intermediate often crystallizes upon cooling. If not, concentrate the mixture under reduced pressure to a slurry.

  • Isolation: Filter the solid product, wash with cold heptane (2 vol), and dry under vacuum at 40-50 °C to a constant weight. The N-(4-chloropyridin-2-yl)formimidamide is typically used in the next step without further purification.

Step 2: Oxidative Cyclization to 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

This critical step involves an intramolecular oxidative N-N bond formation to construct the triazole ring.[7]

  • Reactor Setup: Charge the N-(4-chloropyridin-2-yl)formimidamide (1.0 eq) from the previous step and acetonitrile (8 vol) to a clean, dry, jacketed reactor.

  • Reagent Preparation: In a separate vessel, prepare a solution of hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) in acetonitrile (2 vol).

  • Controlled Addition: Cool the reactor contents to 0-5 °C. Slowly add the HOSA solution to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. This addition is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring by HPLC.

  • Quenching & Work-up: Cool the mixture to 10-15 °C and slowly add a saturated aqueous solution of sodium bicarbonate (5 vol) to quench the reaction and neutralize the acid.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 5 vol).

  • Purification: Combine the organic layers, wash with brine (1 x 3 vol), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Isolation: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) or by silica gel chromatography to afford 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine as an off-white powder.[3]

Data Presentation: Reagent Table
ReagentStepMolar Eq.Volume/WeightPurpose
2-Amino-4-chloropyridine11.0(Starting Material)Pyridine source
Triethyl orthoformate11.5(Reagent)Forms formimidamide
Toluene1-10 volSolvent
N-(4-chloropyridin-2-yl)formimidamide21.0(Starting Material)Amidine intermediate
Hydroxylamine-O-sulfonic acid (HOSA)21.2(Reagent)Oxidizing/Nitrogen source
Acetonitrile2-10 vol totalSolvent
Sodium Bicarbonate (aq.)2-~5 volQuench/Neutralization
Ethyl Acetate2-~10 volExtraction Solvent

Visualization: Scale-Up Workflow

Gcluster_step1Step 1: Amidine Formationcluster_step2Step 2: Oxidative CyclizationS1_StartCharge Reactor:2-amino-4-chloropyridine TolueneS1_AddAdd Triethyl OrthoformateS1_Start->S1_AddS1_ReactReflux (110-115°C)Monitor by HPLC/TLCS1_Add->S1_ReactS1_IsolateCool, Filter & DryS1_React->S1_IsolateS1_ProductIntermediate:N-(4-chloropyridin-2-yl)formimidamideS1_Isolate->S1_ProductS2_StartCharge Reactor:Amidine IntermediateAcetonitrileS1_Product->S2_StartTransfer IntermediateS2_AddSlowly Add HOSA Solution(0-5°C, Exotherm Control)S2_Start->S2_AddS2_ReactWarm to RTMonitor by HPLCS2_Add->S2_ReactS2_QuenchQuench with NaHCO3 (aq)S2_React->S2_QuenchS2_ExtractExtract with Ethyl AcetateS2_Quench->S2_ExtractS2_PurifyConcentrate & RecrystallizeS2_Extract->S2_PurifyS2_ProductFinal Product:7-Chloro-triazolo[1,5-a]pyridineS2_Purify->S2_Product

Caption: High-level workflow for the two-step synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

Q1: The yield of the final product is consistently low. What are the likely causes and solutions?

  • Potential Cause 1: Incomplete Amidine Formation (Step 1). The reaction between 2-amino-4-chloropyridine and triethyl orthoformate can be slow.

    • Solution: Ensure the reaction goes to completion by monitoring with a reliable analytical method like HPLC. If the reaction stalls, consider adding a catalytic amount of a weak acid (e.g., acetic acid) to promote the reaction. Ensure that water is effectively removed, as it can hydrolyze the orthoformate and the product.

  • Potential Cause 2: Degradation during Cyclization (Step 2). The oxidative cyclization is exothermic and can lead to product degradation if the temperature is not properly controlled.

    • Solution: Strict temperature control during the addition of HOSA is critical. Use a jacketed reactor with an efficient cooling system. Ensure the addition rate is slow enough to maintain the internal temperature below 10 °C.

  • Potential Cause 3: Inefficient Extraction or Product Loss during Work-up. The product may have some solubility in the aqueous phase, leading to losses.

    • Solution: Perform multiple extractions (at least 2-3) with a suitable organic solvent like ethyl acetate or dichloromethane. Ensure the pH of the aqueous layer is basic (>8) after the quench to keep the product in its freebase form, which is less water-soluble.

Q2: I am observing significant impurity formation, particularly an isomer. How can this be mitigated?

  • Potential Cause: Lack of Regioselectivity or Side Reactions. While the[1][2][3]triazolo[1,5-a] system is generally favored from 2-aminopyridines, alternative cyclization pathways or side reactions can occur, especially at elevated temperatures or with impure starting materials.

    • Solution 1 (Process Control): Re-verify the purity of your starting 2-amino-4-chloropyridine. The presence of other isomers (e.g., 2-amino-6-chloropyridine) will lead to isomeric products.

    • Solution 2 (Purification): Develop a robust purification method. Screen various solvent systems for recrystallization to selectively precipitate the desired product. If co-crystallization is an issue, column chromatography is the next best option, though it is less ideal for very large scales.

    • Solution 3 (Alternative Reagents): Different synthetic routes may offer better selectivity. For instance, methods involving copper or palladium catalysis have been reported for triazolopyridine synthesis and may provide a cleaner profile, although catalyst removal then becomes a new challenge.[7][8]

Q3: The reaction exotherm in Step 2 is difficult to control on a larger scale. What are the risks and how can I manage them?

  • Primary Risk: Runaway Reaction. An uncontrolled exotherm can lead to rapid solvent boiling, pressure buildup, and the release of hazardous materials. It can also severely degrade the product and generate a complex impurity profile.

    • Solution 1 (Engineering Controls): Use a reactor with a high surface-area-to-volume ratio and an efficient cooling system. Ensure the temperature probe is placed correctly to measure the bulk internal temperature accurately.

    • Solution 2 (Procedural Controls): The most effective control is to make the exothermic reagent addition the rate-limiting step. Add the HOSA solution slowly and sub-surface if possible. Consider diluting the HOSA solution further to create a larger volume for addition, which helps dissipate heat more effectively.

    • Solution 3 (Safety Assessment): Before scaling up, consider performing a reaction calorimetry study (e.g., using a RC1 calorimeter) to quantify the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR). This data is invaluable for a robust safety assessment.[9]

Section 3: Scale-Up FAQs

Q1: What are the primary safety concerns when scaling this synthesis?

  • Beyond the exotherm management discussed above, key concerns include:

    • Reagent Handling: Toluene is flammable and has associated health risks. HOSA is corrosive. Appropriate personal protective equipment (PPE), ventilation, and handling procedures are mandatory.

    • Pressure Buildup: Although this specific reaction is not known for significant gas evolution, any sealed system heated to reflux can build pressure. Ensure reactors are properly vented.

    • Dust Hazards: The final product is a powder. When handling large quantities, there is a risk of dust inhalation and, potentially, dust explosion under specific conditions. A proper risk assessment should be conducted.[9]

Q2: Are there greener or more sustainable synthetic routes available?

  • Yes, the field of green chemistry is actively exploring alternatives.[5][10] For triazolopyridine synthesis, methods using microwave irradiation have been shown to drastically reduce reaction times and solvent volumes.[2][11] Catalyst-free methods are also being developed, which eliminate the need for metal catalysts that can be toxic and difficult to remove.[11] While these may require significant process development for scale-up, they represent a promising future direction.

Q3: What analytical techniques are essential for quality control?

  • In-Process Controls (IPCs):

    • TLC/HPLC: To monitor reaction completion and impurity formation.

  • Final Product Release:

    • ¹H and ¹³C NMR: To confirm the chemical structure and rule out isomers.[12]

    • LC-MS: To identify and quantify impurities.

    • HPLC: To determine final purity (e.g., >99.5%).

    • Melting Point: As a simple indicator of purity.

Section 4: Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimization.

Plausible Mechanism for Oxidative Cyclization

The conversion of N-(4-chloropyridin-2-yl)formimidamide to the final product is believed to proceed through the following steps:

  • N-Amination: The pyridine ring nitrogen is activated, and the exocyclic nitrogen of the amidine attacks the nitrogen atom of hydroxylamine-O-sulfonic acid (HOSA), forming an N-N bond and generating a new intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the newly formed hydrazine-like moiety performs a nucleophilic attack on the carbon of the formimidamide group.

  • Aromatization: A subsequent elimination step (e.g., loss of water and ammonia) leads to the formation of the stable, aromatic triazole ring.

Visualization: Reaction Mechanism

GAmidineN-(4-chloropyridin-2-yl)formimidamidep1Amidine->p1+ HOSAActivatedN-Aminated Intermediatep2Activated->p22. IntramolecularNucleophilic AttackCyclizedCyclized Intermediatep3Cyclized->p33. Aromatization(-H2O, -NH3)Product7-Chloro-[1,2,4]triazolo[1,5-a]pyridinep1->Activated1. N-Aminationp2->Cyclizedp3->Product

Caption: Plausible mechanism for the oxidative cyclization step.

Validation & Comparative

The 7-Chloro-triazolo[1,5-a]pyrimidine Scaffold: A Privileged Motif for Drug Discovery

The 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine Scaffold: A Privileged Motif for Drug Discovery

The 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine core is a key pharmacophore in modern medicinal chemistry, serving as a versatile template for the development of potent and selective modulators of a wide array of biological targets. Its rigid, bicyclic structure, coupled with the strategic placement of a reactive chlorine atom at the 7-position, provides a robust platform for systematic chemical exploration and optimization of pharmacological activity. This guide offers a comparative analysis of the structure-activity relationships (SAR) of derivatives of this scaffold, drawing on experimental data from diverse therapeutic areas to provide actionable insights for researchers and drug development professionals.

The Strategic Importance of the 7-Chloro Group

The chlorine atom at the 7-position is not merely a passive substituent; it is a key synthetic handle that enables the diversification of the triazolopyrimidine core. This electrophilic site is amenable to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functionalities, primarily amines, alcohols, and thiols. This chemical reactivity is the cornerstone of the SAR exploration for this class of compounds.

Comparative SAR Analysis Across Therapeutic Targets

The versatility of the 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine scaffold is evident from its successful application in developing inhibitors for targets ranging from protein kinases to parasitic enzymes and microtubules. A comparative analysis reveals both target-specific and broadly applicable SAR trends.

Anticancer Agents: Tubulin Polymerization Inhibitors

A notable application of the 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine scaffold is in the development of potent anticancer agents that target tubulin polymerization. The SAR for this class of compounds is well-defined, with key modifications at the 5, 6, and 7-positions of the triazolopyrimidine ring.

A series of[1][2][3]triazolo[1,5-a]pyrimidines has been investigated as anticancer agents with a unique mechanism of tubulin inhibition.[4] The synthesis of these compounds often starts with a 5-chloro-6-(substituted phenyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine core, where the 7-amino group is further functionalized. However, the principles of substitution at the pyrimidine ring are highly relevant.

Key SAR Insights for Antitubulin Activity:

  • Position 5: Substitution with a (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group is critical for high potency.[4]

  • Position 6: A phenyl ring with ortho-fluoro substituents is necessary for optimal activity.[4]

  • Position 7 (para-position of the 6-phenyl ring): An oxygen linkage followed by a three-methylene unit and a terminal alkylamino or hydroxy group leads to the best activity.[4]

Table 1: SAR of Triazolopyrimidine-based Tubulin Inhibitors

Compound IDR5-SubstituentR6-Substituentpara-Substituent on Phenyl RingAntiproliferative Activity (IC50, nM)
Lead Compound (1S)-2,2,2-trifluoro-1-methylethylamino2,6-difluorophenyl-O-(CH2)3-NH2Potent
Analog 1 2,2,2-trifluoroethylamino2,6-difluorophenyl-O-(CH2)3-OHPotent
Analog 2 (1S)-2,2,2-trifluoro-1-methylethylaminoPhenyl-O-(CH2)3-NH2Reduced Activity
Analog 3 (1S)-2,2,2-trifluoro-1-methylethylamino2,6-difluorophenyl-O-(CH2)2-NH2Reduced Activity

Data synthesized from narrative descriptions in the source.[4]

SAR_Tubulin_Inhibitors

Antimalarial Agents: PfDHODH Inhibitors

The 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine scaffold has been instrumental in the development of inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the parasite's pyrimidine biosynthesis pathway.

Key SAR Insights for PfDHODH Inhibition:

  • Position 7: This position is crucial for activity. Replacement of the 7-chloro group with various anilino moieties is a common strategy. The nature of the substituent on the aniline ring significantly impacts potency.

  • Position 5: Small alkyl groups like methyl or ethyl are well-tolerated.[3]

  • Position 2: A diverse range of substituents can be introduced at this position, influencing both potency and pharmacokinetic properties.[3][5]

  • Core Scaffold: The triazolopyrimidine core itself is critical. Replacing it with a triazolo[1,5-a]pyridine results in a significant loss of activity, highlighting the importance of the N5 nitrogen in the pyrimidine ring for binding to PfDHODH.[2]

Table 2: Comparative Activity of PfDHODH Inhibitors

Compound IDCore ScaffoldR7-SubstituentPfDHODH Inhibition (IC50, µM)
1 [1][2][3]triazolo[1,5-a]pyrimidine4-fluoroanilino0.047
7 [1][2][3]triazolo[1,5-a]pyridine2-naphthylamino>100 (estimated 100-fold reduction)
8 pyrazolo[1,5-a]pyrimidine2-naphthylamino~8.5-fold less active than triazolopyrimidine

Data extracted from the source.[2]

SAR_PfDHODH_Inhibitors

Experimental Protocols

General Synthesis of 7-Anilino-[1][2][3]triazolo[1,5-a]pyrimidines

The synthesis of 7-anilino derivatives typically proceeds from a 7-hydroxy or 7-chloro precursor.

Step 1: Synthesis of 7-Hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine

  • A mixture of a 3-substituted-5-amino-1,2,4-triazole and an appropriate β-ketoester (e.g., ethyl acetoacetate) is refluxed in a suitable solvent like glacial acetic acid.[6]

  • Upon cooling, the product precipitates and can be collected by filtration.

Step 2: Chlorination to 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine

  • The 7-hydroxy derivative is treated with a chlorinating agent, such as phosphoryl chloride (POCl3), often with heating.[5]

  • Excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with ice water.

  • The resulting solid is filtered, washed, and dried to yield the 7-chloro intermediate.

Step 3: Nucleophilic Aromatic Substitution

  • The 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine is reacted with the desired aniline in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • The reaction may be heated and can be performed with or without a base (e.g., triethylamine) or a catalyst (e.g., palladium-based for Buchwald-Hartwig coupling).

  • The final product is isolated by filtration or chromatographic purification.

Synthesis_Workflow

In Vitro Biological Assays

Enzyme Inhibition Assays (e.g., PfDHODH)

  • The recombinant enzyme is incubated with the test compound at various concentrations.

  • The reaction is initiated by the addition of substrates (e.g., dihydroorotate and decylubiquinone).

  • The enzyme activity is measured by monitoring the reduction of a suitable electron acceptor (e.g., 2,6-dichloroindophenol) spectrophotometrically.

  • IC50 values are calculated by fitting the dose-response data to a suitable equation.

Cell-Based Antiproliferative Assays (e.g., MTT Assay)

  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm), and the cell viability is calculated relative to untreated controls.

  • IC50 values are determined from the dose-response curves.

Conclusion

The 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine scaffold represents a highly fruitful starting point for the design of novel therapeutics. The ease of functionalization at the 7-position, combined with the amenability of other positions (2 and 5) to chemical modification, provides a powerful platform for fine-tuning the pharmacological properties of the resulting molecules. The SAR insights gathered from studies across different therapeutic areas, such as oncology and infectious diseases, can guide future drug discovery efforts. A thorough understanding of the key structural requirements for activity against different targets will continue to drive the development of new and improved clinical candidates based on this privileged heterocyclic core.

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of a Novel Triazolo[1,5-a]pyridine-Based RORγt Inverse Agonist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery for autoimmune diseases, the journey from a promising molecule in a test tube to an effective therapy in a living organism is fraught with challenges. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a novel[1][2][3]triazolo[1,5-a]pyridine derivative, a potent and orally bioavailable inverse agonist of the Retinoic Acid Receptor-Related Orphan Nuclear Receptor γt (RORγt).[4][5][6] RORγt is a pivotal transcription factor in the differentiation of Th17 cells, which are key drivers of the inflammatory cascade in diseases like psoriasis through the production of cytokines such as Interleukin-17A (IL-17A).[5][7][8]

The focus of this guide is a specific analogue, 6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1][2][3]triazolo[1,5-a]pyridin-6-yl)nicotinamide , which we will refer to as Compound 5a , based on its designation in a key study by Teijin Pharma and Amgen.[4][5][6] We will dissect the experimental data that showcases its journey from potent cellular activity to demonstrable efficacy in a preclinical animal model, providing a clear illustration of the critical concept of in vitro-in vivo translation.

The RORγt Signaling Pathway: A Key Target in Autoimmunity

The rationale for targeting RORγt lies in its central role in the IL-23/IL-17 inflammatory axis. Upon activation, RORγt drives the transcription of genes encoding for pro-inflammatory cytokines, most notably IL-17A, IL-17F, and IL-22.[5][7] These cytokines are instrumental in the pathogenesis of psoriasis, leading to the characteristic skin inflammation and keratinocyte hyperproliferation.[9] An inverse agonist, such as Compound 5a, functions by binding to RORγt and repressing its constitutive activity, thereby blocking the production of these inflammatory mediators.

RORgt_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Th17 Th17 Cell cluster_Target Target Cells (e.g., Keratinocytes) IL-23 IL-23 RORgt RORgt IL-23->RORgt Stimulates IL-17A_Gene IL-17A Gene RORgt->IL-17A_Gene Activates Transcription IL-17A IL-17A Cytokine IL-17A_Gene->IL-17A Inflammation Inflammation IL-17A->Inflammation Promotes Compound_5a Compound 5a (RORγt Inverse Agonist) Compound_5a->RORgt Inhibits

Caption: RORγt Signaling Pathway and Point of Intervention.

Part 1: In Vitro Efficacy Assessment

The initial evaluation of a drug candidate's potential is invariably performed in vitro. These assays are designed to be rapid, high-throughput, and to provide a quantitative measure of the compound's direct effect on its molecular target in a controlled cellular environment. For Compound 5a, two key in vitro assays were employed to establish its potency and mechanism of action.[5]

RORγt Luciferase Reporter Gene Assay

Rationale: This assay directly measures the ability of a compound to inhibit the transcriptional activity of RORγt. HEK293T cells are engineered to express the RORγt protein and a luciferase reporter gene whose expression is controlled by RORγt. A reduction in luciferase activity upon addition of the compound indicates inverse agonist activity. This is a primary screen for target engagement and potency.

Protocol:

  • Cell Culture: HEK293T cells are cultured in standard media.

  • Transfection: Cells are co-transfected with plasmids encoding for the RORγt ligand-binding domain and a luciferase reporter construct.

  • Compound Incubation: A serial dilution of Compound 5a is added to the transfected cells and incubated.

  • Lysis and Luminescence Reading: After incubation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to a vehicle control, and the IC50 value (the concentration at which 50% of the maximal inhibition is observed) is calculated.

Human Whole-Blood Assay for IL-17A Release

Rationale: Moving closer to a physiological system, this ex vivo assay assesses the compound's ability to inhibit IL-17A production in a complex milieu of human immune cells. This provides a more translationally relevant measure of potency, as it accounts for factors like plasma protein binding and cell permeability.

Protocol:

  • Blood Collection: Fresh human whole blood is collected from healthy donors.

  • Compound Pre-incubation: The whole blood is pre-incubated with varying concentrations of Compound 5a.

  • Stimulation: The blood is then stimulated with a cocktail of antibodies (anti-CD3/anti-CD28) and cytokines to induce T-cell activation and IL-17A production.

  • Plasma Separation: After an incubation period, the plasma is separated by centrifugation.

  • Cytokine Quantification: The concentration of IL-17A in the plasma is measured using a sensitive immunoassay, such as an ELISA or Meso Scale Discovery (MSD) platform.

  • Data Analysis: The percentage inhibition of IL-17A production is calculated relative to the stimulated vehicle control to determine the IC50 value.

Part 2: In Vivo Efficacy Assessment

While in vitro assays establish potency, they cannot predict how a compound will behave in a complex living organism. In vivo studies are essential to understand a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), and ultimately, its therapeutic efficacy.

Mouse IL-18/23-Induced Cytokine Expression Model

Rationale: This acute pharmacodynamic model is designed to assess the ability of an orally administered compound to inhibit the IL-23-driven production of IL-17A in vivo.[5] Intradermal injection of IL-23 in mice is a well-established method to induce a psoriasis-like inflammatory response, characterized by increased levels of Th17 cytokines.[1][9][10] The co-injection of IL-18 enhances this response. By measuring the suppression of IL-17A in the circulation after oral dosing of Compound 5a, this model provides direct evidence of target engagement and efficacy in a living system.

Protocol:

  • Animal Model: C57BL/6 mice are used for this study.[9]

  • Compound Administration: Compound 5a is formulated for oral gavage and administered to the mice at various dose levels.

  • Cytokine Challenge: A solution containing recombinant mouse IL-18 and IL-23 is injected subcutaneously.

  • Blood Collection: At a specified time point after the cytokine challenge, blood samples are collected.

  • Cytokine Analysis: Plasma is isolated, and the concentration of IL-17A is determined by immunoassay.

  • Data Analysis: The dose-dependent inhibition of plasma IL-17A levels is calculated and the ED50 (the dose required to achieve 50% of the maximum effect) is determined.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Assays cluster_invivo In Vivo Assay Reporter_Assay RORγt Luciferase Reporter Assay IC50_1 Determine IC50 (Potency on Target) Reporter_Assay->IC50_1 WBA Human Whole-Blood IL-17A Assay IC50_2 Determine IC50 (Functional Potency) WBA->IC50_2 Oral_Dosing Oral Dosing of Compound 5a in Mice IC50_1->Oral_Dosing Inform Dose Selection IC50_2->Oral_Dosing Inform Dose Selection Cytokine_Challenge IL-18/IL-23 Subcutaneous Injection Oral_Dosing->Cytokine_Challenge Blood_Sample Blood Sample Collection Cytokine_Challenge->Blood_Sample IL17A_Measure Measure Plasma IL-17A Blood_Sample->IL17A_Measure ED50 Determine ED50 (In Vivo Efficacy) IL17A_Measure->ED50

Caption: Workflow for In Vitro to In Vivo Efficacy Assessment.

Comparative Analysis: Potency vs. Efficacy

The true test of a drug candidate is how well its in vitro potency translates to in vivo efficacy. This is influenced by numerous factors including oral bioavailability, metabolic stability, and target tissue distribution.

ParameterAssayResult for Compound 5aInterpretation
In Vitro Potency RORγt Luciferase ReporterIC50 = 2.0 nMHigh potency in directly inhibiting the transcriptional activity of the target protein.[5]
Ex Vivo Potency Human Whole-Blood IL-17AIC50 = 31 nMPotent inhibition of a key functional endpoint in a complex biological matrix, suggesting good cell permeability and stability in blood.[5]
In Vivo Efficacy Mouse IL-18/23 ModelDose-dependent inhibition of IL-17ADemonstrates that the compound can be absorbed orally, reach the systemic circulation in sufficient concentrations, and engage the RORγt target to produce a biological effect.[5]

Note: Specific ED50 values from the in vivo study were not detailed in the primary reference, but robust dose-dependent activity was reported.[5]

The data reveals a strong correlation between the in vitro and in vivo findings. The nanomolar potency observed in the cellular assays translates into a significant, dose-dependent reduction of the target cytokine IL-17A in a living animal model following oral administration.[5] The shift in potency from the reporter assay (2.0 nM) to the whole-blood assay (31 nM) is expected, as the latter incorporates complexities like plasma protein binding, which reduces the free fraction of the drug available to act on the target cells. This ex vivo result is often a better predictor of the concentrations required for in vivo efficacy.

Discussion: The Importance of Pharmacokinetics

The successful translation from in vitro to in vivo efficacy for Compound 5a is underpinned by its favorable pharmacokinetic profile. The study authors note that structural modifications leading to Compound 5a were specifically aimed at improving metabolic stability.[4][5] A compound with high in vitro potency will fail in vivo if it is poorly absorbed from the gut, rapidly metabolized by the liver, or does not distribute to the target tissues.

The reported favorable pharmacokinetic profile of Compound 5a ensures that after oral dosing, a sufficient concentration of the drug is maintained in the bloodstream over time to engage the RORγt target and suppress IL-17A production.[4][5] This highlights the principle that drug development is a multi-parameter optimization process, where potency, selectivity, and pharmacokinetics must all be addressed to achieve a successful outcome.

Conclusion

This comparative guide illustrates the logical and systematic progression of drug candidate evaluation, using the[1][2][3]triazolo[1,5-a]pyridine-based RORγt inverse agonist, Compound 5a, as a case study. The strong concordance between its high in vitro potency in cell-based assays and its robust pharmacodynamic effect in an in vivo model of IL-17A production validates the therapeutic potential of this chemical scaffold.[5] This rigorous, stepwise validation is fundamental to the successful development of novel small-molecule therapies for autoimmune diseases like psoriasis, bridging the critical gap between laboratory discovery and clinical application.

References

A Senior Scientist's Guide to Chemical Probe Validation: A Comparative Case Study Featuring thetriazolo[1,5-a]pyridine Scaffold

A Senior Scientist's Guide to Chemical Probe Validation: A Comparative Case Study Featuring the[1][2][3]triazolo[1,5-a]pyridine Scaffold

This guide provides a comprehensive framework for the rigorous validation of a novel chemical entity as a chemical probe. For this case study, we will use the hypothetical scenario of validating 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine , a compound belonging to a scaffold known for its biological activity, against the well-established epigenetic target, Bromodomain-containing protein 4 (BRD4).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring that the validation workflow is a self-validating system. Our objective is to empower researchers to generate robust, reproducible data that unequivocally links a molecular target to a biological outcome.

The Imperative of Probe Validation: Beyond Binding

The core tenets of a high-quality chemical probe, as established by consortia like the Structural Genomics Consortium (SGC), are:

  • Potency: Sufficiently high activity against the intended target, typically with an in-vitro IC₅₀ or K_d_ < 100 nM and a cellular EC₅₀ < 1 µM.[4][6]

  • Selectivity: The probe must demonstrate a significant activity window (>30-fold) against other related proteins (e.g., within the same protein family).[4][6]

  • Target Engagement: Direct, quantifiable evidence that the probe binds to its intended target in a cellular environment.[3][7]

  • Defined Mechanism of Action: The observed cellular phenotype must be a direct consequence of on-target activity.

To illustrate this validation process, we will compare our hypothetical hit, 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine , against a well-characterized, potent, and selective triazolopyrimidine-based BRD4 inhibitor, which we will refer to as TP-BRD4i (Positive Control) . Crucially, we will also employ TP-BRD4i-neg (Negative Control) , a structurally similar but biologically inactive analogue, to differentiate on-target effects from non-specific or off-target activities.[6]

The Validation Workflow: A Phased Approach

A robust validation plan follows a logical progression from initial biochemical characterization to in-cell target engagement and finally to phenotypic consequence. This workflow ensures that each step builds upon validated data from the previous one.

Validation_Workflowcluster_0Phase 1: Biochemical Potency & Selectivitycluster_1Phase 2: Cellular Target Engagementcluster_2Phase 3: Cellular Activity & Comprehensive Selectivitycluster_3OutcomeaInitial Hit(7-Chloro-triazolo[1,5-a]pyridine)bBiochemical Assay(e.g., TR-FRET)a->bTest PotencycInitial Selectivity Screen(e.g., against other BET bromodomains)b->cConfirm On-Target IC50dCellular Thermal Shift Assay (CETSA)c->dProceed if Potent & SelectiveeNanoBRET™ Assayc->eOrthogonal AssayfDownstream Pathway Analysis(c-MYC Expression)d->fe->fConfirm Target Binding in CellsgChemoproteomic Profiling(e.g., Kinobeads)f->gLink Target to PhenotypehValidated Chemical Probeg->hConfirm Broad Selectivity

Figure 1: A phased workflow for chemical probe validation.

Phase 1: Foundational Biochemical Analysis

The first step is to determine if our hit compound potently and selectively interacts with the purified target protein. For BRD4, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common and robust method.

Experimental Data Summary (Hypothetical)

CompoundTargetTR-FRET IC₅₀ (nM)Selectivity vs. BRD2(BD1)Selectivity vs. CREBBP
7-Chloro-[1][2][3]triazolo[1,5-a]pyridine BRD4(BD1)85>50-fold>100-fold
TP-BRD4i (Positive Control) BRD4(BD1)15>100-fold>200-fold
TP-BRD4i-neg (Negative Control) BRD4(BD1)>10,000N/AN/A

Interpretation: Our hypothetical data shows that 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine meets the potency criterion (IC₅₀ < 100 nM) for a chemical probe.[4] It also displays promising initial selectivity against a closely related family member (BRD2) and a bromodomain from a different family (CREBBP), justifying progression to cellular assays. The positive and negative controls behave as expected, validating the assay itself.

Phase 2: Proving Target Engagement in the Cellular Milieu

Biochemical potency is necessary but not sufficient. A probe must enter the cell and engage its target in the complex intracellular environment. We will use two orthogonal methods to confirm this: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[8][9] By heating intact cells treated with a compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift," which is direct evidence of target engagement.[10][11]

CETSA_Principlecluster_0No Ligandcluster_1With Ligand (Probe)aTarget Protein(Soluble)bHeat Applieda->bcDenatured Protein(Aggregated)b->cUnfoldsdLigand-Bound Target(Soluble)eHeat Appliedd->efLigand-Bound Target(Remains Soluble)e->fStabilized

Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Culture: Plate THP-1 cells (a human leukemia cell line expressing high levels of BRD4) at a density of 1x10⁶ cells/mL.

  • Compound Treatment: Treat cells with 1 µM of the test compound (or DMSO vehicle) for 1 hour at 37°C. Include the positive control (TP-BRD4i) and negative control (TP-BRD4i-neg).

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 45°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble fraction (containing non-denatured protein) from the aggregated precipitate by centrifugation at 20,000 x g for 20 minutes at 4°C.[10]

  • Detection: Analyze the supernatant by Western blot using a validated antibody against BRD4. Quantify band intensity to generate melt curves.

Expected Results (Hypothetical CETSA Data)

CompoundApparent Tₘ (°C)Thermal Shift (ΔTₘ vs. DMSO)
DMSO (Vehicle)52.1N/A
7-Chloro-[1][2][3]triazolo[1,5-a]pyridine 56.5+4.4°C
TP-BRD4i (Positive Control) 58.3+6.2°C
TP-BRD4i-neg (Negative Control) 52.0-0.1°C

Interpretation: A significant positive thermal shift (ΔTₘ) for our test compound confirms that it enters the cells and binds to BRD4, stabilizing it against denaturation. The lack of a shift with the negative control demonstrates the specificity of this interaction.

NanoBRET™ Target Engagement Assay

Principle: This live-cell assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding.[12] The target protein (BRD4) is fused to a NanoLuc® luciferase (energy donor). A cell-permeable fluorescent tracer that binds BRD4 is added (energy acceptor). When the tracer binds the BRD4-NanoLuc fusion, BRET occurs. A test compound will compete with the tracer, displacing it and causing a dose-dependent loss of BRET signal, which can be used to calculate intracellular affinity.[1][5][13]

Experimental Protocol: NanoBRET™

  • Transfection: Transfect HEK293 cells with a plasmid encoding the BRD4-NanoLuc® fusion protein. Incubate for 24 hours.[14]

  • Cell Plating: Resuspend transfected cells and plate them in a 384-well assay plate.

  • Compound Dosing: Add a serial dilution of the test compounds to the wells.

  • Tracer Addition: Add a fixed concentration of the BRD4 fluorescent tracer to all wells.

  • Substrate Addition & Reading: Add the Nano-Glo® substrate and immediately measure the donor (450 nm) and acceptor (610 nm) emissions on a plate reader.[14]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission) and plot against compound concentration to determine the intracellular IC₅₀.

Expected Results (Hypothetical NanoBRET™ Data)

CompoundCellular IC₅₀ (nM)
7-Chloro-[1][2][3]triazolo[1,5-a]pyridine 450
TP-BRD4i (Positive Control) 95
TP-BRD4i-neg (Negative Control) >20,000

Interpretation: The NanoBRET™ data provides quantitative evidence of target engagement in living cells and confirms that our test compound meets the cellular potency criterion (< 1 µM).[4] This orthogonal result greatly increases confidence in the CETSA data.

Phase 3: Linking Target Engagement to Cellular Function and Assessing Global Selectivity

Downstream Pathway Analysis

A validated probe must produce a biological effect consistent with the known function of its target. BRD4 is a critical transcriptional co-activator, and its inhibition is known to cause the downregulation of the oncogene c-MYC.[3]

BRD4_PathwayBRD4BRD4PTEFbP-TEFbBRD4->PTEFbRecruitsAcAcetylated HistonesAc->BRD4BindsPolIIRNA Pol IIPTEFb->PolIIActivatescMYCc-MYC GenePolII->cMYCTranscribesmRNAc-MYC mRNAcMYC->mRNAProteinc-MYC ProteinmRNA->ProteinProbeChemical Probe(e.g., TP-BRD4i)Probe->BRD4Inhibits Binding

Figure 3: Simplified BRD4 signaling pathway leading to c-MYC expression.

Experimental Protocol: c-MYC qPCR

  • Treatment: Treat THP-1 cells with a dose range of each compound (e.g., 0.1 µM to 5 µM) for 6 hours.

  • RNA Extraction: Isolate total RNA from the cells.

  • RT-qPCR: Perform reverse transcription followed by quantitative PCR using validated primers for c-MYC and a housekeeping gene (e.g., GAPDH).

  • Analysis: Calculate the relative expression of c-MYC normalized to the housekeeping gene.

Interpretation: A dose-dependent decrease in c-MYC mRNA upon treatment with 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, mirroring the effect of the positive control, would strongly link target engagement to the expected cellular phenotype. The inactive control should show no effect.

Comprehensive Selectivity Profiling

To be a high-quality probe, a compound's selectivity must be assessed broadly. Chemical proteomics methods like Kinobeads are powerful for this purpose.[15][16] While originally designed for kinases, the principle can be adapted. The method involves using beads coated with broad-spectrum affinity reagents to pull down a large fraction of a protein family from a cell lysate. By pre-incubating the lysate with a test compound, one can identify which proteins are "competed off" the beads, providing a global view of the compound's targets.[7]

Expected Outcome: Ideally, at a concentration 10-fold above its cellular IC₅₀, 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine would only show significant competition for BRD4 and perhaps other BET family members, but not for a wide array of other off-targets. This would confirm its suitability as a selective probe.

Conclusion and Recommendations

Through this multi-faceted validation workflow, we have built a comprehensive case for the characterization of a novel chemical entity.

  • 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine , in our hypothetical case study, has demonstrated the key attributes of a chemical probe: it is potent in biochemical assays (IC₅₀ = 85 nM), it engages its target BRD4 in living cells (ΔTₘ = +4.4°C; Cellular IC₅₀ = 450 nM), and it modulates a downstream pathway consistent with on-target activity.

This guide demonstrates that validating a chemical probe is a systematic process of hypothesis testing. By following this logical progression of experiments—from biochemical potency to cellular target engagement and functional outcomes—researchers can develop high-quality chemical tools that will reliably illuminate complex biology and pave the way for new therapeutic strategies.

A Comparative Analysis of Synthetic Routes to 7-Chloro-triazolo[1,5-a]pyridine: A Guide for Researchers

A Comparative Analysis of Synthetic Routes to 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine: A Guide for Researchers

The fused heterocyclic system, 7-chloro-[1][2][3]triazolo[1,5-a]pyridine, is a valuable scaffold in medicinal chemistry and drug development, appearing as a core structural motif in a range of biologically active compounds. The strategic placement of the chloro substituent at the 7-position offers a versatile handle for further functionalization, making the efficient and regioselective synthesis of this molecule a topic of considerable interest to synthetic and medicinal chemists. This guide provides a comparative analysis of the primary synthetic routes to 7-chloro-[1][2][3]triazolo[1,5-a]pyridine, offering insights into the underlying chemical principles, experimental considerations, and practical applicability of each methodology.

Introduction to the[1][2][3]triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine ring system is an aromatic, bicyclic heterocycle containing a bridgehead nitrogen atom. Its structural similarity to purine bases has led to its exploration as a bioisostere in the design of enzyme inhibitors and receptor antagonists. The introduction of a chlorine atom at the 7-position significantly influences the electronic properties of the ring system and provides a key site for nucleophilic substitution or cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs.

This guide will focus on the most prevalent and practical synthetic strategies for the construction of the 7-chloro-[1][2][3]triazolo[1,5-a]pyridine core, primarily revolving around the use of 2-amino-4-chloropyridine as a readily available starting material.

Key Synthetic Strategies

The synthesis of 7-chloro-[1][2][3]triazolo[1,5-a]pyridine can be broadly categorized into two main approaches, both of which utilize a substituted pyridine as the foundational building block. The choice of method often depends on the desired scale of the reaction, the availability of reagents, and the tolerance of other functional groups.

Route 1: Cyclization of an N-(4-chloropyridin-2-yl)formamidoxime Intermediate

This classical and reliable method involves a two-step sequence starting from 2-amino-4-chloropyridine. The underlying principle is the formation of a triazole ring by the cyclization of a formamidoxime derivative of the parent aminopyridine.

Mechanistic Rationale

The synthesis begins with the reaction of 2-amino-4-chloropyridine with a formamide equivalent, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA), to generate an N,N-dimethylformamidine intermediate. This intermediate is then reacted with hydroxylamine to yield the corresponding N-(4-chloropyridin-2-yl)formamidoxime. The final and key step is the acid-catalyzed cyclization of the formamidoxime. The acidic conditions promote the dehydration of the oxime, leading to an intramolecular electrophilic attack of the nitrogen atom of the pyridine ring onto the imine carbon, followed by aromatization to furnish the desired[1][2][3]triazolo[1,5-a]pyridine ring system.

Route 1start2-Amino-4-chloropyridineinter1N'-(4-chloropyridin-2-yl)-N,N-dimethylformimidamidestart->inter1DMF-DMAinter2N-(4-chloropyridin-2-yl)formamidoximeinter1->inter2NH2OHproduct7-Chloro-[1,2,4]triazolo[1,5-a]pyridineinter2->productAcid catalyst (e.g., TFAA)

Figure 1: Synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine via a formamidoxime intermediate.

Experimental Protocol

Step 1: Synthesis of N'-(4-chloropyridin-2-yl)-N,N-dimethylformimidamide

  • To a solution of 2-amino-4-chloropyridine (1.0 eq) in an appropriate solvent such as toluene or dioxane, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude formamidine, which can often be used in the next step without further purification.

Step 2: Synthesis of N-(4-chloropyridin-2-yl)formamidoxime

  • Dissolve the crude formamidine from the previous step in a suitable solvent like ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate (1.5 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after removal of the solvent.

Step 3: Cyclization to 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

  • Suspend the N-(4-chloropyridin-2-yl)formamidoxime in a solvent such as dichloromethane or chloroform.

  • Cool the mixture in an ice bath and add trifluoroacetic anhydride (TFAA) (1.5-2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 7-chloro-[1][2][3]triazolo[1,5-a]pyridine.

Route 2: Oxidative N-N Bond Formation from an N-(pyridin-2-yl)benzimidamide Intermediate

This more modern approach offers a more direct route to the triazolopyridine core through an oxidative cyclization. This method often utilizes milder reagents and can be more atom-economical.

Mechanistic Rationale

The synthesis commences with the formation of an N-(4-chloropyridin-2-yl)benzimidamide. This is typically achieved by the condensation of 2-amino-4-chloropyridine with a benzimidoyl chloride or by a related coupling reaction. The key step is the intramolecular oxidative N-N bond formation. This is facilitated by an oxidizing agent, such as (diacetoxyiodo)benzene (PIDA) or lead tetraacetate, which promotes the cyclization of the imidamide to form the triazole ring. The reaction is believed to proceed through a nitrene-like intermediate or a concerted oxidative cyclization pathway.

Route 2start2-Amino-4-chloropyridineinterN-(4-chloropyridin-2-yl)benzimidamidestart->interBenzimidoyl chloride or similarproduct2-Aryl-7-chloro-[1,2,4]triazolo[1,5-a]pyridineinter->productOxidizing agent (e.g., PIFA)

Figure 2: Synthesis via oxidative N-N bond formation.

Experimental Protocol

Step 1: Synthesis of N-(4-chloropyridin-2-yl)benzimidamide

  • To a solution of 2-amino-4-chloropyridine (1.0 eq) and a base such as triethylamine (1.2 eq) in a dry, aprotic solvent like dichloromethane, add a solution of the desired benzimidoyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Oxidative Cyclization

  • Dissolve the N-(4-chloropyridin-2-yl)benzimidamide (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

  • Add the oxidizing agent, for example, phenyliodine(III) diacetate (PIDA) or iodosylbenzene diacetate (PIFA) (1.2 eq), to the solution.[4]

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a reducing agent like aqueous sodium thiosulfate.

  • Extract the product with dichloromethane, wash with saturated aqueous sodium bicarbonate, and then brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Comparative Analysis of the Synthesis Routes

FeatureRoute 1: Formamidoxime CyclizationRoute 2: Oxidative N-N Bond Formation
Starting Materials 2-Amino-4-chloropyridine, DMF-DMA, Hydroxylamine2-Amino-4-chloropyridine, Benzimidoyl chlorides
Key Reagents Trifluoroacetic anhydride (TFAA)Phenyliodine(III) diacetate (PIDA/PIFA)
Number of Steps Typically 3 stepsTypically 2 steps
Reaction Conditions Can involve harsh acidic conditions (TFAA)Generally milder reaction conditions
Yields Moderate to goodGood to excellent
Scalability Generally scalableCan be scalable, but cost of oxidizing agent may be a factor
Substrate Scope Primarily for unsubstituted triazole ringAllows for introduction of substituents at the 2-position
Advantages Well-established and reliable method.More direct, often higher yielding, milder conditions.
Disadvantages Multi-step, use of corrosive TFAA.Requires synthesis of imidamide, use of hypervalent iodine reagents.

Conclusion for Researchers and Drug Development Professionals

The synthesis of 7-chloro-[1][2][3]triazolo[1,5-a]pyridine is readily achievable through a few reliable synthetic routes, with the choice of method largely dependent on the specific requirements of the research program.

For the straightforward, gram-scale synthesis of the parent 7-chloro-[1][2][3]triazolo[1,5-a]pyridine, the formamidoxime cyclization route (Route 1) is a robust and well-documented option. While it involves an additional step and the use of a strong acid anhydride, the starting materials are readily available and the procedure is generally reproducible.

For the synthesis of analogues with substitution at the 2-position of the triazole ring, the oxidative N-N bond formation route (Route 2) is superior.[4] This method offers a more convergent and often higher-yielding pathway. The milder reaction conditions are also advantageous for substrates bearing sensitive functional groups. The primary consideration for this route is the availability or synthesis of the required benzimidoyl chloride precursors and the cost of the hypervalent iodine oxidant for large-scale applications.

In a drug development context, the choice of synthesis will also be influenced by factors such as process safety, cost of goods, and the ease of purification. Both routes presented here offer viable pathways to this important heterocyclic scaffold, and the detailed protocols and comparative analysis provided in this guide should serve as a valuable resource for chemists in the field.

A Researcher's Guide to Cross-Reactivity Profiling: A Case Study of 7-Chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is that small molecules often interact with multiple protein targets, a phenomenon known as polypharmacology. While this can sometimes be harnessed for therapeutic benefit, unintended off-target interactions are a primary driver of clinical trial failures and adverse drug reactions. Therefore, a rigorous and early assessment of a compound's cross-reactivity is not merely a regulatory checkbox; it is a critical step in de-risking a drug discovery program and building a comprehensive understanding of a molecule's biological signature.

This guide provides a strategic framework for the cross-reactivity profiling of a novel chemical entity, using the heterocyclic compound 7-Chloro-triazolo[1,5-a]pyridine as a case study. We will move beyond a simple listing of methods to explain the scientific rationale behind the experimental design, data interpretation, and the construction of a self-validating system for assessing off-target liabilities.

The Subject of Our Investigation: 7-Chloro-triazolo[1,5-a]pyridine

Before embarking on any screening campaign, a thorough in-silico and structural analysis of the lead compound is essential. The structure of 7-Chloro-triazolo[1,5-a]pyridine, with its fused heterocyclic ring system, presents a compact and relatively rigid scaffold.

  • Scaffold Analysis: The triazolo[1,5-a]pyridine core is a known "privileged scaffold" in medicinal chemistry, frequently appearing in compounds targeting kinases, phosphodiesterases, and other ATP-binding proteins. This immediately raises a flag for potential cross-reactivity within these protein families.

  • Potential Liabilities: The presence of a chlorine atom can influence metabolic stability and potentially contribute to reactive metabolite formation, although this is beyond the scope of this initial profiling guide.

This preliminary analysis informs our initial hypothesis: 7-Chloro-triazolo[1,5-a]pyridine is likely to exhibit off-target activity against various kinases and potentially other nucleotide-binding proteins. Our experimental strategy will be designed to test this hypothesis broadly and then follow up on any initial hits with more focused, quantitative assays.

The Screening Cascade: A Tiered Approach to Profiling

A tiered approach is the most resource-efficient and scientifically sound method for cross-reactivity profiling. We begin with a broad, cost-effective screen to identify potential areas of concern, followed by more focused and quantitative assays to confirm and characterize these initial findings.

cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular & Functional Assays A Compound of Interest (7-Chloro-triazolo[1,5-a]pyridine) B Broad Kinase Panel (e.g., Eurofins KinaseProfiler™) A->B 10 µM single concentration C Broad Target Panel (e.g., Eurofins SafetyScreen44™) A->C 10 µM single concentration D IC50 Determination for Confirmed Kinase Hits B->D Hits >50% inhibition E IC50/EC50 Determination for Other Confirmed Hits C->E Hits >50% inhibition F Cellular Target Engagement (e.g., NanoBRET™) D->F G Phenotypic/Functional Assays E->G

Figure 1: A tiered workflow for cross-reactivity profiling.

Experimental Protocols & Data Interpretation

Tier 1: Broad Kinase Profiling

Rationale: Given the structural alerts from our initial analysis, a broad kinase screen is the highest priority. The goal here is not to determine precise potency, but to rapidly identify any kinase that is inhibited by more than 50% at a high concentration (typically 10 µM) of the test compound. This concentration is chosen to maximize the chances of detecting even weak interactions.

Protocol: In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagents:

    • Kinase of interest (e.g., from a panel like the Eurofins KinaseProfiler™)

    • Substrate peptide specific to the kinase

    • ATP at a concentration approximating the Michaelis constant (Km) for each kinase

    • 7-Chloro-triazolo[1,5-a]pyridine (test compound) dissolved in DMSO

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

    • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Procedure:

    • Dispense 2.5 µL of kinase/substrate mix into each well of a 384-well plate.

    • Add 0.5 µL of test compound (at 10 µM final concentration) or DMSO (vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure luminescence using a plate reader. The light signal is proportional to the amount of ADP formed and thus, to the kinase activity.

Data Analysis & Interpretation:

The percent inhibition is calculated as follows:

% Inhibition = (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_vehicle - Luminescence_background)) * 100

A "hit" is typically defined as any kinase showing >50% inhibition .

Hypothetical Data for 7-Chloro-triazolo[1,5-a]pyridine:

Target KinaseGene Symbol% Inhibition at 10 µMHit?
ABL1ABL185%Yes
SRCSRC78%Yes
LCKLCK65%Yes
EGFREGFR12%No
PI3KαPIK3CA5%No
... (400+ others)...<50%No

This hypothetical data suggests that 7-Chloro-triazolo[1,5-a]pyridine has a potential off-target profile against the ABL/SRC family of non-receptor tyrosine kinases.

Tier 2: IC50 Determination for Confirmed Hits

Rationale: The single-point data from Tier 1 is a red flag, but it is not quantitative. To understand the potency of the off-target interaction, we must determine the half-maximal inhibitory concentration (IC50) for each hit. This involves a dose-response curve.

Protocol:

The protocol is identical to the Tier 1 assay, with one key difference: instead of a single concentration, the test compound is serially diluted (typically a 10-point, 3-fold dilution series, starting from 30 µM).

Data Analysis & Interpretation:

The resulting data are plotted with inhibitor concentration on the x-axis (log scale) and percent inhibition on the y-axis. A non-linear regression (sigmoidal dose-response) is used to fit the curve and calculate the IC50 value.

Hypothetical Data Comparison:

CompoundABL1 IC50 (nM)SRC IC50 (nM)LCK IC50 (nM)Primary Target IC50 (nM)Selectivity (ABL1 vs Primary)
7-Chloro-triazolo[1,5-a]pyridine 150320800530-fold
Alternative 1 (Compound X) >10,000>10,000>10,00010>1000-fold
Alternative 2 (Imatinib) 25150>10,000251-fold

This comparative table is crucial. It shows that while our compound is highly potent against its primary target, it has significant off-target activity against ABL1, with only a 30-fold selectivity window. In contrast, "Alternative 1" is much cleaner. We also include a known drug, Imatinib, as a reference, which is known to be a potent ABL1 inhibitor. This contextualizes our findings.

Broader Safety Profiling (Beyond Kinases)

While our initial hypothesis focused on kinases, a comprehensive profile must investigate other common off-target classes. A broad panel, such as the Eurofins SafetyScreen44™, which includes a range of GPCRs, ion channels, and transporters, is a standard industry practice.

Example: hERG Channel Assay

Interaction with the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes). Therefore, a hERG assay is a mandatory component of any safety profiling package.

cluster_0 Mechanism of hERG Liability A Compound Application D A->D B Cell Membrane with hERG Channels C Patch Clamp Electrode Measures K+ Current B->C D->B E Reduced K+ Efflux D->E F Prolonged Action Potential (QT Prolongation) E->F

Figure 2: Mechanism of hERG channel-mediated cardiotoxicity.

Hypothetical hERG Data:

CompoundhERG IC50 (µM)Therapeutic Index (hERG IC50 / Primary Target EC50)Risk Assessment
7-Chloro-triazolo[1,5-a]pyridine 8.5>1000xLow
Alternative 3 (Compound Z) 0.5<30xHigh

A therapeutic index of >100x is generally considered a low risk for hERG-related cardiotoxicity. Our compound, with an IC50 of 8.5 µM, appears to be relatively safe in this regard, especially when compared to the high-risk "Alternative 3".

Conclusion & Strategic Implications

The cross-reactivity profile of 7-Chloro-triazolo[1,5-a]pyridine reveals a mixed but manageable picture. The primary liability is its off-target activity against the ABL/SRC kinase family.

  • Key Findings: The compound is a potent inhibitor of its intended target, but with a narrow 30-fold selectivity window against ABL1 kinase. It does not appear to have significant liabilities against a broader panel of safety-relevant targets, including the hERG channel.

  • Go/No-Go Decision: The decision to advance this compound would depend heavily on the therapeutic context. For an oncology indication where ABL1 inhibition might be tolerable or even beneficial, this profile could be acceptable. For a non-oncology indication, the risk of side effects associated with ABL1 inhibition (e.g., fluid retention) would likely make this a "no-go" candidate.

  • Next Steps: If the decision is to proceed, the next steps would involve structure-activity relationship (SAR) studies to design out the ABL1 activity while retaining potency on the primary target. Furthermore, cellular assays would be required to confirm that the observed in vitro off-target inhibition translates to a functional effect in a biological system.

This guide has outlined a systematic, hypothesis-driven approach to cross-reactivity profiling. By integrating structural analysis, tiered screening, and quantitative comparisons, researchers can build a robust data package that not only identifies potential liabilities but also provides a clear, actionable path forward for their drug discovery programs.

A Senior Application Scientist's Guide to Benchmarking 7-Chloro-triazolo[1,5-a]pyridine Against Known Kinase Inhibitor Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Rigorous Benchmarking in Kinase Inhibitor Discovery

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases remain a pivotal target class. The therapeutic potential of small molecule kinase inhibitors is immense, but their clinical success hinges on a thorough understanding of their potency, selectivity, and mechanism of action. The novel compound, 7-Chloro-triazolo[1,5-a]pyridine, belongs to a class of heterocyclic compounds, the triazolopyridines, which have demonstrated a wide array of biological activities, including the inhibition of various protein kinases.[1][2][3]

This guide provides a comprehensive framework for the preclinical benchmarking of 7-Chloro-triazolo[1,5-a]pyridine. As there is a lack of publicly available data for this specific compound, this document serves as a detailed template. It outlines the essential in vitro biochemical and cell-based assays required for a comparative analysis against well-established, clinically relevant kinase inhibitors. The experimental choices and protocols described herein are grounded in principles of scientific integrity, ensuring that each step contributes to a self-validating and robust dataset. Researchers and drug development professionals can adapt this guide for their internal evaluation of 7-Chloro-triazolo[1,5-a]pyridine by substituting the provided placeholders with their own experimental results.

The core objective of this benchmarking process is to situate the performance of 7-Chloro-triazolo[1,5-a]pyridine within the context of known standards, thereby illuminating its potential therapeutic value and guiding future optimization efforts.[4]

Part 1: Strategic Selection of Known Standards and Target Kinases

The selection of appropriate benchmarks is a critical first step. Given that derivatives of the broader triazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyridine scaffolds have shown activity against kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2), we will select well-characterized inhibitors of these kinases as our primary standards.[1]

Table 1: Selected Standard Kinase Inhibitors for Comparative Analysis

Standard CompoundPrimary Kinase Target(s)Rationale for Selection
Gefitinib EGFRA well-established, FDA-approved inhibitor of EGFR, providing a strong benchmark for potency and selectivity against a key oncogenic kinase.
Sunitinib VEGFR2, PDGFR, c-KITA multi-kinase inhibitor with a known profile, useful for assessing the selectivity of the test compound against a panel of related kinases.
Roscovitine CDK2A well-characterized CDK inhibitor, serving as a benchmark for activity against cell cycle-related kinases.

This selection provides a robust framework for comparison, covering both a highly specific inhibitor and a multi-targeted agent, as well as a compound targeting a different branch of the kinome.

Part 2: In Vitro Biochemical Assays for Potency and Selectivity Determination

Biochemical assays are the cornerstone of initial inhibitor characterization, providing a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase.[5][6] While traditional radiometric assays are considered a gold standard, non-radioactive methods such as fluorescence-based and luminescence-based assays have become dominant due to their high-throughput capabilities and enhanced safety.[6][7]

Experimental Workflow: Biochemical Kinase Inhibition Assay

The following diagram outlines the general workflow for determining the in vitro potency of 7-Chloro-triazolo[1,5-a]pyridine.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Serial Dilution of 7-Chloro-triazolo[1,5-a]pyridine and Standard Inhibitors Incubation Incubation of Kinase with Compound/Standard Compound_Prep->Incubation Reagent_Prep Preparation of Kinase, Substrate, and ATP Solution Reagent_Prep->Incubation Reaction_Start Initiation of Kinase Reaction with ATP/Substrate Mix Incubation->Reaction_Start Reaction_Stop Termination of Reaction Reaction_Start->Reaction_Stop Detection Signal Detection (Luminescence/Fluorescence) Reaction_Stop->Detection Data_Analysis Data Analysis: % Inhibition vs. [Compound] Detection->Data_Analysis IC50_Calc IC50 Value Calculation Data_Analysis->IC50_Calc

Caption: Workflow for Biochemical Kinase Inhibition Assay.

Detailed Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This protocol is designed to quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Compound Plating:

    • Prepare a 10-point serial dilution of 7-Chloro-triazolo[1,5-a]pyridine and the standard inhibitors (Gefitinib, Sunitinib, Roscovitine) in DMSO.

    • Transfer 1 µL of each dilution to a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control (0% activity).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in the appropriate reaction buffer.

    • Add 10 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Incubate for 1 hour at room temperature to allow for compound binding to the kinase.

    • Prepare a 2X ATP solution. Add 10 µL of the 2X ATP solution to each well to initiate the kinase reaction.

    • Incubate for 1 hour at room temperature.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative IC50 Values

The results of the biochemical assays should be summarized in a clear and concise table.

Table 2: Comparative Biochemical Potency (IC50) of 7-Chloro-triazolo[1,5-a]pyridine and Standard Inhibitors

CompoundEGFR IC50 (nM)VEGFR2 IC50 (nM)CDK2 IC50 (nM)
7-Chloro-triazolo[1,5-a]pyridine Experimental DataExperimental DataExperimental Data
Gefitinib Experimental DataExperimental DataExperimental Data
Sunitinib Experimental DataExperimental DataExperimental Data
Roscovitine Experimental DataExperimental DataExperimental Data

Part 3: Cell-Based Assays for Cellular Potency and Target Engagement

While biochemical assays are crucial for determining direct enzymatic inhibition, they do not fully recapitulate the complex environment of a living cell.[8] Cell-based assays are therefore essential to confirm that a compound can penetrate the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and exert a functional effect on downstream signaling pathways.[9][10]

Experimental Workflow: Cellular Target Engagement and Phosphorylation Assay

This workflow illustrates the process of assessing a compound's ability to inhibit a specific kinase signaling pathway within a cellular context.

G cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Cell_Seeding Seed Cells in Multi-well Plates Compound_Treatment Treat Cells with Serial Dilutions of Inhibitors Cell_Seeding->Compound_Treatment Stimulation Stimulate with Growth Factor (e.g., EGF for EGFR) Compound_Treatment->Stimulation Cell_Lysis Lyse Cells to Release Proteins Stimulation->Cell_Lysis Protein_Quant Quantify Protein Concentration Cell_Lysis->Protein_Quant Detection_Assay Detect Phospho-Substrate (e.g., Western Blot, ELISA) Protein_Quant->Detection_Assay Data_Normalization Normalize Phospho-Signal to Total Protein Detection_Assay->Data_Normalization IC50_Calc Calculate Cellular IC50 Data_Normalization->IC50_Calc G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb phosphorylates E2F E2F Rb->E2F Cell_Cycle Cell Cycle Progression E2F->Cell_Cycle Gefitinib Gefitinib Gefitinib->EGFR Sunitinib Sunitinib Sunitinib->VEGFR2 Roscovitine Roscovitine Roscovitine->CDK2_CyclinE

References

Confirming the Biological Target of 7-Chloro-triazolo[1,5-a]pyridine: A Comparative Guide to Modern Target Deconvolution Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step in this process is the definitive identification of its biological target. This guide provides an in-depth, technical comparison of contemporary experimental strategies to confirm the direct molecular target of 7-Chloro-triazolo[1,5-a]pyridine, a heterocyclic scaffold of growing interest. We will move beyond a simple listing of protocols to a nuanced discussion of the causality behind experimental choices, ensuring a robust and self-validating approach to target deconvolution.

The triazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyridine cores are present in a variety of biologically active molecules with activities ranging from anticancer and anticonvulsant to anti-parasitic.[1][2][3] Derivatives of this scaffold have been reported to target a diverse array of proteins, including kinases, tubulin, and nuclear receptors.[4][5][6] Given this chemical promiscuity, a multi-pronged approach is essential to confidently identify the specific target of 7-Chloro-triazolo[1,5-a]pyridine.

I. Initial Hypothesis Generation: Broad-Based Screening

Before diving into resource-intensive target validation, a broad-based screening approach can provide initial hypotheses and narrow the field of potential targets. Given that many triazolopyrimidine derivatives have been shown to target kinases, an initial logical step is a comprehensive kinase panel screening.

A. Kinase Selectivity Profiling

Kinase profiling services offer an efficient way to screen a compound against a large panel of kinases.[7][8][9] These screens can be performed in either biochemical or cellular formats, each with distinct advantages.

  • Biochemical Kinase Assays: These assays measure the direct interaction of the compound with purified kinases. They are highly precise but may not fully recapitulate the cellular environment.[7]

  • Cellular Kinase Assays: These assays assess target engagement within a more physiologically relevant context, accounting for cell permeability and potential off-target effects.[7]

Illustrative Data:

To demonstrate the potential outcomes of such a screen, consider the following hypothetical data for 7-Chloro-triazolo[1,5-a]pyridine against a panel of 400 kinases.

Assay TypeKinase Target% Inhibition at 1 µM
BiochemicalKinase A95%
BiochemicalKinase B88%
BiochemicalKinase C45%
CellularKinase A92%
CellularKinase B65%

This illustrative data suggests that "Kinase A" is a strong candidate target, with high inhibition in both biochemical and cellular assays. "Kinase B" shows good biochemical inhibition, but the drop in activity in the cellular assay might indicate poor cell permeability or engagement with other cellular factors.

II. Validating Direct Target Engagement in a Cellular Context

A positive result from a broad screen is a strong starting point, but it is not definitive proof of direct target engagement in a physiological setting. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm drug-target interaction within intact cells.[10][11][12][13] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[10]

A. Cellular Thermal Shift Assay (CETSA) Workflow

The general workflow for a CETSA experiment is as follows:

  • Treatment: Treat intact cells with the compound of interest or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins.

  • Detection: Quantify the amount of the soluble target protein at each temperature using methods like Western blotting or mass spectrometry.

A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow start Intact Cells treatment Treat with 7-Chloro-triazolo[1,5-a]pyridine or Vehicle start->treatment heating Heat to a Range of Temperatures treatment->heating lysis Cell Lysis & Centrifugation heating->lysis separation Separate Soluble & Precipitated Proteins lysis->separation detection Quantify Soluble Target Protein (e.g., Western Blot) separation->detection analysis Compare Melting Curves detection->analysis result Confirmation of Target Engagement analysis->result

Caption: A streamlined workflow for confirming target engagement using CETSA.

B. Interpreting CETSA Data

A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in the presence of 7-Chloro-triazolo[1,5-a]pyridine, indicating that the compound stabilizes the protein against thermal denaturation.

Illustrative CETSA Data for Kinase A:

Temperature (°C)% Soluble Kinase A (Vehicle)% Soluble Kinase A (Compound)
45100100
5095100
557098
604085
651560
70530

This data clearly shows that in the presence of the compound, "Kinase A" remains soluble at higher temperatures, confirming direct binding in a cellular environment.

III. Orthogonal Approaches for Target Identification

To build a truly compelling case for a specific biological target, it is crucial to employ orthogonal, or independent, methods that rely on different principles. Affinity-based approaches are a cornerstone of target identification.[14][15][16][17][18]

A. Affinity Chromatography

Affinity chromatography involves immobilizing the small molecule on a solid support to "fish" for its binding partners from a cell lysate.[16][17][18][19]

General Workflow for Affinity Chromatography

Affinity_Chromatography_Workflow start Immobilize Compound on Solid Support lysate Incubate with Cell Lysate start->lysate wash Wash to Remove Non-specific Binders lysate->wash elute Elute Bound Proteins wash->elute identify Identify Proteins (Mass Spectrometry) elute->identify target Candidate Target(s) Identified identify->target

Caption: A simplified workflow for identifying protein targets using affinity chromatography.

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of 7-Chloro-triazolo[1,5-a]pyridine with a linker suitable for immobilization (e.g., a terminal alkyne for click chemistry).

  • Immobilization: Covalently attach the synthesized probe to a solid support, such as agarose beads.

  • Incubation: Incubate the compound-coated beads with a complex protein mixture, like a cell lysate.

  • Washing: Perform extensive washing steps to remove proteins that do not specifically bind to the immobilized compound.

  • Elution: Elute the specifically bound proteins from the beads.

  • Identification: Identify the eluted proteins using mass spectrometry.

A key consideration in this approach is the design of the linker to ensure that it does not interfere with the compound's binding to its target. Structure-activity relationship (SAR) data can be invaluable in determining a suitable attachment point.[17]

B. Comparison of Target Identification Methods
MethodPrincipleAdvantagesDisadvantages
Kinase Profiling Measures enzymatic activity inhibitionHigh-throughput, provides selectivity dataMay not reflect cellular activity, can be expensive
CETSA Ligand-induced thermal stabilizationConfirms target engagement in intact cells, physiologically relevantRequires a specific antibody for the target, not suitable for all proteins
Affinity Chromatography Immobilized ligand captures binding partnersUnbiased, can identify novel targetsRequires chemical modification of the compound, potential for non-specific binding

IV. Downstream Pathway Analysis

Once a primary target is confidently identified and validated, the next step is to understand the functional consequences of its modulation. This involves investigating the downstream signaling pathways affected by the compound. For instance, if "Kinase A" is validated as the target, researchers would then investigate the known substrates and signaling cascades regulated by this kinase. Techniques such as Western blotting to probe for changes in phosphorylation of downstream proteins or transcriptomic analysis (e.g., RNA-seq) can provide a global view of the cellular response to the compound.[8]

V. Conclusion

Confirming the biological target of a novel compound like 7-Chloro-triazolo[1,5-a]pyridine requires a rigorous, multi-faceted experimental approach. By combining broad-based screening with direct target engagement assays like CETSA and orthogonal validation methods such as affinity chromatography, researchers can build a compelling and self-validating case for a specific molecular target. This systematic approach not only enhances the confidence in the identified target but also provides a solid foundation for further preclinical and clinical development.

References

A Comparative Guide to the Bioactivity of 7-Chloro-triazolo[1,5-a]pyridine Analogs: A Synthetic Keystone for Diverse Pharmacological Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-chloro-[1][2][3]triazolo[1,5-a]pyridine scaffold is a pivotal intermediate in the synthesis of a diverse range of biologically active molecules. The strategic placement of the chlorine atom at the 7-position provides a reactive handle for nucleophilic substitution, enabling the generation of extensive analog libraries for structure-activity relationship (SAR) studies. This guide offers a comparative analysis of the bioactivity of various analogs derived from this versatile scaffold, drawing upon experimental data from multiple studies to elucidate the impact of structural modifications on their therapeutic potential. While a direct head-to-head comparison of a comprehensive set of 7-chloro analogs across multiple biological targets is not available in a single study, this guide synthesizes findings from research on closely related triazolo[1,5-a]pyridines and their pyrimidine counterparts to provide a holistic view of their pharmacological landscape.

The 7-Chloro-triazolo[1,5-a]pyridine Core: A Gateway to Potent Bioactivity

The[1][2][3]triazolo[1,5-a]pyridine and the related[1][2][3]triazolo[1,5-a]pyrimidine cores are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets. These scaffolds are bioisosteres of purines, allowing them to mimic endogenous ligands and interact with various enzymes and receptors. The introduction of a chlorine atom at the 7-position is a key synthetic strategy, creating a versatile intermediate for the development of potent inhibitors targeting cancer, infectious diseases, and inflammatory conditions.

Comparative Bioactivity Profile

Anticancer Activity

The 7-position of the triazolo[1,5-a]pyrimidine scaffold has been extensively explored for the development of potent anticancer agents. While direct SAR studies on a series of 7-chloro-triazolo[1,5-a]pyridine analogs are limited, research on related 7-anilino-triazolopyrimidines provides valuable insights into the structural requirements for cytotoxicity. These studies often utilize a 7-chloro intermediate which is then substituted with various anilines.

A study on 2-substituted-5-methyl-7-anilino-[1][2][3]triazolo[1,5-a]pyrimidines demonstrated that the nature of the substituent at the 7-position significantly influences antiproliferative activity. The synthesis of these compounds starts from 2-substituted-5-methyl-7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine.[1]

Table 1: Comparative Antiproliferative Activity of 7-Anilino-[1][2][3]triazolo[1,5-a]pyrimidine Analogs

Compound ID2-Substituent7-Anilino SubstituentMean IC50 (nM)Cancer Cell Lines
8q 3-phenylpropylamino4'-fluoroaniline83A549, MDA-MB-231, HeLa, HT-29, Jurkat
8r 3-phenylpropylamino4'-fluoro-3'-chloroaniline101A549, MDA-MB-231, HeLa, HT-29, Jurkat
8s 3-phenylpropylamino4'-chloroaniline91A549, MDA-MB-231, HeLa, HT-29, Jurkat
8u 3-phenylpropylamino4'-bromoaniline83A549, MDA-MB-231, HeLa, HT-29, Jurkat

Data synthesized from a study on 7-anilino triazolopyrimidines which are derived from a 7-chloro intermediate.[1]

These findings suggest that halogen-substituted anilines at the 7-position contribute to potent antiproliferative activity. The mechanism of action for these compounds was identified as tubulin polymerization inhibition, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Another study on[1][2][3]triazolo[1,5-a]pyridinylpyridines highlighted the anticancer potential of this scaffold.[4] Although not directly focused on 7-chloro analogs, the SAR analysis provides valuable insights.

Experimental Protocol: MTT Assay for Antiproliferative Activity

A detailed protocol for assessing the antiproliferative activity of the synthesized compounds is crucial for reproducibility and comparison.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The formazan crystals formed by viable cells are then dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines seed_cells Seed Cells into 96-well Plates cell_culture->seed_cells prepare_compounds Prepare Serial Dilutions of Test Compounds treat_cells Add Compounds to Cells (Incubate 48-72h) prepare_compounds->treat_cells add_mtt Add MTT Reagent (Incubate 4h) treat_cells->add_mtt dissolve_formazan Dissolve Formazan Crystals add_mtt->dissolve_formazan read_absorbance Measure Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture_bacteria Prepare Overnight Bacterial Culture prepare_compounds Prepare Serial Dilutions of Test Compounds in Plate inoculate_wells Inoculate Wells with Standardized Bacteria prepare_compounds->inoculate_wells incubate_plate Incubate Plate (18-24h at 37°C) inoculate_wells->incubate_plate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate_plate->read_mic JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Receptor Dimerization & JAK Activation stat STAT jak->stat 3. STAT Phosphorylation stat->stat 4. STAT Dimerization nucleus Nucleus stat->nucleus 5. Nuclear Translocation gene Gene Transcription nucleus->gene 6. Gene Expression inhibitor 7-Chloro-triazolo[1,5-a]pyridine Analog (Inhibitor) inhibitor->jak Inhibition

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 7-Chloro-triazolo[1,5-a]pyridine

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to ensuring their entire lifecycle is managed with precision, safety, and regulatory compliance. The disposal of a research chemical like 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, a halogenated heterocyclic compound, is a critical final step that demands meticulous planning and execution. This guide provides the essential, immediate safety and logistical information necessary for the proper disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Profile and Waste Characterization: Understanding the "Why"

Inferred Hazards:

Based on analogous compounds, 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine is anticipated to exhibit the following hazardous characteristics[1][4][5][6]:

  • Acute Toxicity (Oral): Likely harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

During combustion, it is expected to produce hazardous decomposition products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas[6][7]. This halogenated nature is a primary determinant for its classification as hazardous waste.

Waste Classification:

Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified to ensure proper handling and disposal. Due to its chlorinated heterocyclic structure, 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine waste would likely fall under the following categories:

Waste Category Description Justification
Hazardous Waste Waste that exhibits one or more of the characteristics of ignitability, corrosivity, reactivity, or toxicity.The compound's inferred toxicity and the presence of chlorine necessitate this classification.
Halogenated Organic Compound A specific class of organic compounds containing one or more halogen atoms.The "chloro" prefix indicates the presence of chlorine. The EPA regulates the disposal of many halogenated organic compounds[8].

While not a solvent, its halogenated nature aligns with the hazardous characteristics of wastes found on the EPA's F-List for wastes from non-specific sources, which includes spent halogenated solvents[9][10][11]. Therefore, it must be treated with the same level of caution.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Experimental Protocol: Waste Segregation and Containment

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a fully buttoned lab coat[1][3][4].

  • Waste Segregation:

    • Solid Waste: Collect unadulterated solid 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, as well as grossly contaminated items (e.g., weigh boats, contaminated filter paper), in a designated, compatible hazardous waste container.

    • Liquid Waste: Solutions containing 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine should be collected in a separate, clearly labeled, and compatible liquid waste container. Do not mix with non-halogenated waste streams.

    • Sharps Waste: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.

  • Container Selection: Use only containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid[1][3][4]. Polyethylene or glass containers are generally suitable.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "7-Chloro-[1][2][3]triazolo[1,5-a]pyridine"

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

    • The primary hazard(s) (e.g., "Toxic," "Irritant").

Decision-Making Flowchart for Disposal

The following diagram illustrates the logical steps for managing the disposal of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine waste.

DisposalWorkflowDisposal Decision Workflow for 7-Chloro-[1,2,4]triazolo[1,5-a]pyridinecluster_0Phase 1: At the Benchcluster_1Phase 2: Accumulation & Storagecluster_2Phase 3: Final DisposalStartGenerate WastePPEDon Appropriate PPE(Gloves, Goggles, Lab Coat)Start->PPESegregateSegregate Waste(Solid, Liquid, Sharps)PPE->SegregateContainerizePlace in Compatible,Labeled ContainerSegregate->ContainerizeStoreStore in Designated SatelliteAccumulation Area (SAA)Containerize->StoreInspectWeekly Container Inspection(Lid Secure, No Leaks)Store->InspectRequestRequest Waste Pickup fromEnvironmental Health & Safety (EHS)Inspect->RequestTransportEHS Transports toCentral Accumulation AreaRequest->TransportDisposeFinal Disposal via LicensedWaste Management FacilityTransport->DisposeIncinerateRecommended Method:High-Temperature IncinerationDispose->Incinerate

Caption: Workflow for the safe handling, storage, and disposal of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine waste.

Final Disposal: The Professional Hand-Off

The ultimate disposal of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine must be conducted by a licensed professional waste disposal service[12]. The most appropriate and environmentally sound method for the destruction of halogenated organic compounds is high-temperature incineration[6][13]. This process ensures the complete breakdown of the molecule into less harmful components and is equipped with scrubbers to neutralize acidic gases like hydrogen chloride.

Key Logistical Steps:

  • Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents[1][3].

  • Request for Pickup: Once the container is full, or if the waste has been in accumulation for the maximum time allowed by institutional and local regulations, submit a chemical collection request to your institution's Environmental Health & Safety (EHS) department.

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal request. This is crucial for regulatory compliance and institutional record-keeping.

By adhering to these procedures, researchers can ensure that the disposal of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine is handled in a manner that is safe, compliant, and responsible, thereby upholding the principles of scientific integrity and stewardship from discovery to disposal.

Navigating the Synthesis Landscape: A Guide to Safely Handling 7-Chloro-triazolo[1,5-a]pyridine

Navigating the Synthesis Landscape: A Guide to Safely Handling 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that progress in the laboratory hinges on both innovative chemistry and an unwavering commitment to safety. The novel heterocyclic compound, 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine, presents exciting possibilities in medicinal chemistry and materials science. However, its handling requires a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-tested information for the safe handling, use, and disposal of this compound, ensuring both the integrity of your research and the well-being of your team.

Hazard Identification and Risk Assessment: Understanding the Compound

While a comprehensive toxicological profile for 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine is not yet fully established, data for the compound with CAS number 1427452-48-9 provides critical safety information through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4][5]

GHS Hazard Statements:

  • H302: Harmful if swallowed. [4]

  • H315: Causes skin irritation. [4]

  • H319: Causes serious eye irritation. [4]

  • H335: May cause respiratory irritation. [4]

These classifications necessitate a cautious and well-defined approach to handling. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The chloro-substitution and the triazolopyridine core suggest that this compound should be handled with the same respect as other biologically active, halogenated heterocyclic compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine. The following table outlines the recommended PPE, with the rationale rooted in the compound's known hazards.

PPE ComponentSpecificationRationale
Gloves Nitrile gloves (double-gloving recommended)Provides a robust barrier against skin contact and absorption. Double-gloving offers additional protection in case of a breach of the outer glove.
Eye Protection Chemical safety goggles and a full-face shieldProtects against splashes that could cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.
Lab Coat Chemical-resistant lab coat with long sleeves and tight cuffsPrevents contact with skin and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood is mandatory. For situations with potential for aerosolization (e.g., weighing, preparing solutions), a NIOSH-approved respirator with organic vapor cartridges may be necessary.A fume hood is the primary engineering control to prevent inhalation of dust or vapors, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is paramount. The following steps are designed to minimize exposure and ensure a safe working environment.

Preparation and Weighing
  • Designated Area: All handling of solid 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine must be conducted in a designated area within a certified chemical fume hood.

  • Pre-Handling Check: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing: Use a tared, sealed container for weighing to prevent dispersal of the solid. If transferring from a larger container, use tools (e.g., spatulas) that minimize dust generation.

Solution Preparation
  • Solvent Addition: Add the solvent to the container with the weighed compound slowly to avoid splashing.

  • Dissolution: If necessary, use a sealed container and gentle agitation (e.g., magnetic stirrer) to dissolve the compound. Avoid heating unless the reaction protocol specifically requires it, and if so, use a well-controlled heating mantle and condenser.

Reaction and Work-up
  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.

  • Quenching and Extraction: Perform quenching and extraction procedures within the fume hood. Be mindful of potential pressure build-up during extractions.

The following diagram illustrates the recommended workflow for handling 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Gcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep_startDon PPEfume_hoodWork in Fume Hoodprep_start->fume_hoodEnter LabweighWeigh Solidfume_hood->weighdissolvePrepare Solutionweigh->dissolvereactConduct Reactiondissolve->reactdecontaminateDecontaminate Glasswarereact->decontaminatedisposeDispose of Wastedecontaminate->disposedoff_ppeDoff PPEdispose->doff_ppe

Caption: A logical workflow for the safe handling of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, a rapid and informed response is critical.

Exposure Response
Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response
  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, but do not create strong drafts that could disperse the material.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

The following decision tree outlines the immediate actions in an emergency.

Gcluster_exposurePersonal Exposurecluster_spillChemical Spillcluster_actionsstartEmergency EventskinSkin/Eye Contactstart->skininhalationInhalationstart->inhalationingestionIngestionstart->ingestionsmall_spillSmall Spillstart->small_spilllarge_spillLarge Spillstart->large_spillflushFlush with Water (15 min)skin->flushfresh_airMove to Fresh Airinhalation->fresh_airmedicalSeek Medical Attentioningestion->medicalcontainContain with Absorbentsmall_spill->containevacuateEvacuate Arealarge_spill->evacuateflush->medicalfresh_air->medicalehsContact EH&Sevacuate->ehscontain->ehs

Caption: Emergency response decision tree for incidents involving 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Disposal Plan: Responsible Stewardship

Proper disposal of chlorinated aromatic waste is essential to protect the environment.

  • Waste Collection: All waste materials, including contaminated PPE, absorbent materials from spills, and reaction residues, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix chlorinated waste with non-chlorinated waste streams.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved environmental waste management vendor in accordance with local, state, and federal regulations.

By implementing these safety measures, you can confidently and responsibly explore the scientific potential of 7-Chloro-[1][2][3]triazolo[1,5-a]pyridine. Remember, a culture of safety is the foundation of scientific excellence.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.